3-Nitro-L-phenylalanine
Descripción
The exact mass of the compound (S)-2-amino-3-(3-nitrophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDRUZHNYKZGF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313707 | |
| Record name | 3-Nitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19883-74-0 | |
| Record name | 3-Nitro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Nitro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitro-L-phenylalanine, a nitrated derivative of the essential amino acid L-phenylalanine, is a compound of significant interest in biochemical research and pharmaceutical development. Its unique chemical properties, imparted by the presence of a nitro group on the phenyl ring, allow for its use as a versatile building block in peptide synthesis, a tool for studying enzyme mechanisms, and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic profile, and known biological activities. Detailed experimental protocols for its synthesis and analysis are also presented to support its application in research and development.
Physicochemical Properties
The introduction of a nitro group to the meta-position of the phenyl ring of L-phenylalanine significantly influences its physical and chemical characteristics. A summary of these properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| CAS Number | 19883-74-0 | [1] |
| Appearance | Off-white powder | [2] |
| Melting Point | >185 °C (decomposes) | [3] |
| pKa (predicted) | 2.12 ± 0.10 | [3] |
| Solubility | Slightly soluble in water and DMSO | [3] |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent such as DMSO-d₆ are presented in Table 2.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| α-H | ~4.0-4.5 | Doublet of doublets | |
| β-H | ~3.0-3.5 | Multiplet | |
| Aromatic H | ~7.5-8.5 | Multiplet | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C=O | ~170-175 | ||
| C-α | ~55-60 | ||
| C-β | ~35-40 | ||
| Aromatic C | ~120-150 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These are detailed in Table 3.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3000-3300 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=O (carboxylic acid) | 1700-1725 | Stretching |
| N=O (nitro) | 1510-1560 and 1345-1385 | Asymmetric and Symmetric Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the nitro group, and cleavage of the side chain. Expected major fragments are listed in Table 4.
| m/z | Proposed Fragment |
| 210 | [M]⁺ |
| 165 | [M - COOH]⁺ |
| 164 | [M - NO₂]⁺ |
| 120 | [M - COOH - NO₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the nitration of L-phenylalanine. The primary products are a mixture of ortho-, meta-, and para-nitrated isomers, which require separation.
Materials:
-
L-phenylalanine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane or other suitable organic solvent
-
Silica gel for column chromatography
Procedure:
-
In a flask submerged in an ice bath, slowly add L-phenylalanine to cold, concentrated sulfuric acid with constant stirring until fully dissolved.
-
In a separate container, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the L-phenylalanine solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The nitrated phenylalanine isomers will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Separate the this compound isomer from the ortho and para isomers using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
FTIR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI).
Biological Activity and Signaling Pathways
This compound has been investigated for its biological effects, with studies indicating potential antitumor activity.[4] The proposed mechanism of action involves its interaction with dehydrogenase enzymes and subsequent destabilization of DNA.[4] Its structural similarity to L-phenylalanine allows it to be recognized by cellular systems, while the nitro group confers unique reactivity.[5]
Due to its structural analogy to L-phenylalanine, this compound can also be a tool in neuroscience research to study amino acid transport and metabolism in the brain.[5][6] It may act as a competitive inhibitor for enzymes that utilize L-phenylalanine as a substrate.
Conclusion
This compound is a valuable synthetic amino acid with distinct chemical and biological properties. Its utility in peptide synthesis, as a probe for enzymatic mechanisms, and as a potential therapeutic agent makes it a significant compound for further investigation. This guide provides a foundational understanding of its characteristics and methodologies for its use, aiming to facilitate its application in diverse research and development endeavors.
References
- 1. scbt.com [scbt.com]
- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-Nitro-Tyr Leucine Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 19883-74-0 | FN50086 | Biosynth [biosynth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The effects of phenylalanine on amino acid metabolism and protein synthesis in brain cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Nitro-L-phenylalanine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Nitro-L-phenylalanine, a key unnatural amino acid with significant applications in biochemical research and pharmaceutical development. This document outlines its chemical properties, synthesis, and notable roles in peptide synthesis and as a modulator of cellular signaling pathways.
Core Chemical and Physical Data
This compound is a derivative of the essential amino acid L-phenylalanine, featuring a nitro group at the meta position of the phenyl ring. This modification imparts unique chemical reactivity and makes it a valuable tool in various scientific disciplines.
| Identifier | Value |
| CAS Number | 19883-74-0[1] |
| Molecular Formula | C₉H₁₀N₂O₄[1] |
| Molecular Weight | 210.19 g/mol [1] |
| Alternate Names | L-Phe(3-NO2)-OH, m-Nitro-phenylalanine[1] |
| Appearance | Off-white powder |
| Purity | ≥ 97% (HPLC) |
Synthesis Protocol
The synthesis of this compound is typically achieved through the nitration of L-phenylalanine. While specific protocols for the 3-nitro isomer are proprietary, a general and widely published method for the synthesis of a similar isomer, p-nitrophenylalanine, can be adapted. This process involves the careful addition of a nitrating agent to L-phenylalanine under controlled temperature conditions.
Representative Experimental Protocol for Nitration of L-phenylalanine:
-
Dissolution: Dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated sulfuric acid (95-98%) at 0°C with continuous stirring.
-
Nitration: Slowly add 3.0 ml of fuming nitric acid (90%) dropwise to the solution, ensuring the temperature is maintained at approximately 0°C.
-
Reaction: After the complete addition of nitric acid, allow the solution to stir for an additional 10-15 minutes at 0°C.
-
Quenching: Pour the reaction mixture over approximately 200 ml of ice and dilute the solution to about 700 ml with cold water.
-
Neutralization and Precipitation: Heat the solution to a boil and then neutralize it with lead (II) carbonate (approx. 80 g) until the pH is neutral. This will precipitate lead sulfate.
-
Filtration: Filter the hot solution to remove the lead sulfate precipitate.
-
Purification: Treat the supernatant with hydrogen sulfide gas (H₂S) to precipitate any remaining lead ions as lead sulfide, followed by another filtration.
-
Crystallization: Reduce the volume of the resulting filtrate to one-third of its original volume by evaporation. The product will crystallize upon cooling.
-
Final Product: Filter the solid product and wash it with 95% ethanol. Further recrystallization from boiling water can be performed to achieve higher purity. A yield of 50-55% can be expected for the p-nitro isomer.[2]
Note: This protocol is for the synthesis of p-nitrophenylalanine and serves as a representative example. The synthesis of this compound would involve similar principles of electrophilic aromatic nitration, but the ratio of isomers (ortho, meta, para) will be influenced by the reaction conditions.
Applications in Research and Development
This compound is a versatile molecule with a range of applications in scientific research and drug discovery.
Peptide Synthesis and Unnatural Amino Acid Incorporation
The unique properties of this compound make it a valuable building block in the synthesis of novel peptides. Its incorporation can introduce specific functionalities, such as fluorescence quenching properties, which are useful for studying protein structure and dynamics. The general workflow for solid-phase peptide synthesis (SPPS) allows for the site-specific incorporation of such unnatural amino acids.
Role in Cancer Research and Cell Signaling
The nitro group on this compound can influence its biological activity. In the context of cancer, nitroaromatic compounds have been studied for their potential to destabilize DNA and inhibit cancer cell growth. While direct modulation of specific signaling pathways by this compound is an area of ongoing research, the parent amino acid, L-phenylalanine, has been shown to play a role in the mTOR signaling pathway, which is a central regulator of cell metabolism, growth, and proliferation and is often dysregulated in cancer.
Recent studies have indicated that while L-phenylalanine alone does not activate mTOR, it can synergistically enhance mTOR activity when combined with other amino acids like arginine. This enhancement is linked to the ability of phenylalanine to promote the dispersal of lysosomes to the cell periphery.
Applications in Neuroscience
Derivatives of L-phenylalanine are precursors to key neurotransmitters. This compound is utilized in neuroscience research to study amino acid transport and metabolism in the brain. Its structural similarity to L-phenylalanine allows it to interact with neurotransmitter systems, providing insights into the roles of amino acids in synaptic transmission and the potential for developing novel therapeutics for neurological disorders.[3] The metabolism of phenylalanine and tyrosine is fundamental to the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine.
References
An In-depth Technical Guide to the Synthesis of 3-Nitro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 3-Nitro-L-phenylalanine, a valuable non-proteinogenic amino acid utilized in biochemical research and drug development. This document details both direct nitration methods and more regioselective multi-step syntheses, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding of the core synthetic strategies.
Direct Nitration of L-phenylalanine
The direct nitration of L-phenylalanine is a common method for the synthesis of nitrophenylalanine isomers. However, this approach primarily yields a mixture of 2-nitro and 4-nitro-L-phenylalanine due to the ortho-para directing nature of the benzyl group. The formation of this compound via this method is generally not favored and results in low yields, making it a less viable route for targeted synthesis of the meta-isomer.
The typical procedure involves the use of a mixed acid solution, most commonly a combination of concentrated nitric acid and sulfuric acid. The strong electrophilic nitronium ion (NO₂⁺) generated in situ attacks the aromatic ring of L-phenylalanine.
Quantitative Data for Direct Nitration (Yielding Primarily 4-Nitro-L-phenylalanine)
While not ideal for this compound, the conditions for direct nitration are well-documented for the para-isomer and are presented here for comparative purposes.
| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield of 4-Nitro-L-phenylalanine (%) | Reference |
| L-Phenylalanine | Conc. H₂SO₄, Conc. HNO₃ | 0 | 3 hours | 65.2 | |
| L-Phenylalanine | Conc. H₂SO₄, Conc. HNO₃ | 50 | 5 minutes (tubular reactor) | 80.9 | |
| L-Phenylalanine | Conc. H₂SO₄, 90% HNO₃ | 0 | 10-15 minutes | 50-55 |
Experimental Protocol for Direct Nitration of L-Phenylalanine (Exemplary for 4-Nitro Isomer)
This protocol is adapted from a procedure for the synthesis of p-nitrophenylalanine.
Materials:
-
L-Phenylalanine (10.0 g, 60.6 mmoles)
-
Concentrated Sulfuric Acid (95-98%, 16 ml)
-
Fuming Nitric Acid (90%, 3.0 ml)
-
Ice
-
Lead(II) Carbonate (PbCO₃)
-
Hydrogen Sulfide (H₂S) gas
-
95% Ethanol
Procedure:
-
Dissolve L-phenylalanine in concentrated H₂SO₄ at 0°C with stirring.
-
Slowly add fuming HNO₃ dropwise, maintaining the temperature at approximately 0°C.
-
After the addition is complete, continue stirring for 10-15 minutes.
-
Pour the reaction mixture over approximately 200 ml of ice and dilute with water to a total volume of about 700 ml.
-
Heat the solution to boiling and neutralize with PbCO₃.
-
Filter the resulting precipitate.
-
Treat the supernatant with H₂S gas to precipitate any remaining lead ions and filter again.
-
Reduce the volume of the filtrate to one-third by evaporation.
-
Filter the solid product that forms and wash it with 95% ethanol.
-
Recrystallize the product from boiling water to yield p-nitrophenylalanine.
Multi-step Synthesis via 3-Nitrobenzaldehyde
To overcome the regioselectivity issue of direct nitration, a more targeted approach involves a multi-step synthesis starting from a precursor that already contains the nitro group in the desired meta position. A common and effective starting material is 3-nitrobenzaldehyde. This pathway typically involves the formation of an azlactone intermediate, followed by hydrolysis to yield the desired amino acid.
Experimental Protocol for Multi-step Synthesis (General Pathway)
Biological Activity of Nitrated Phenylalanine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrated derivatives of the essential amino acid phenylalanine have emerged as a compelling class of compounds with a diverse range of biological activities. The introduction of a nitro group onto the phenyl ring can dramatically alter the parent molecule's physicochemical properties, leading to novel interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of various nitrated phenylalanine derivatives. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key signaling pathways and workflows.
Data Presentation
The biological activities of nitrated phenylalanine derivatives are summarized below, categorized by their observed effects. The quantitative data, including 50% inhibitory concentrations (IC50) and 50% effective concentrations (pEC50), are presented for direct comparison.
Antimicrobial Activity
N-(p-nitrobenzoyl)-L-phenylalanine has been investigated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.
| Compound | Microorganism | MIC (µg/mL) |
| N-(p-nitrobenzoyl)-L-phenylalanine | Staphylococcus aureus | > 50 |
| N-(p-nitrobenzoyl)-L-phenylalanine | Escherichia coli | > 50 |
| N-(p-nitrobenzoyl)-L-phenylalanine | Pseudomonas aeruginosa | > 50 |
| N-(p-nitrobenzoyl)-L-phenylalanine | Salmonella enteritidis | > 50 |
Note: A higher MIC value indicates lower antimicrobial activity. The data suggests that N-(p-nitrobenzoyl)-L-phenylalanine has limited direct antibacterial activity at the tested concentrations.[1]
Neuroprotective Activity
Certain halogenated derivatives of phenylalanine, which can be considered alongside nitrated analogs due to the electron-withdrawing nature of the substituents, have demonstrated neuroprotective effects by modulating glutamatergic synaptic transmission.
| Compound | Assay | IC50 (µmol/L) |
| 3,5-diiodo-L-tyrosine (DIT) | Depression of AMPA/kainate receptor-mediated mEPSCs | 104.6 ± 14.1[2] |
| 3,5-dibromo-L-tyrosine (DBrT) | Depression of AMPA/kainate receptor-mediated mEPSCs | 127.5 ± 13.3[2] |
Note: These halogenated tyrosine derivatives, structurally related to nitrated phenylalanine, show potent antiglutamatergic activity, suggesting a potential avenue for neuroprotection in conditions characterized by glutamate receptor overactivation.[2]
Vasodilatory Activity
Nitrooxy derivatives of phenylalkyl compounds, which share structural similarities with nitrated phenylalanine, have been shown to possess vasodilatory properties. Their potency is often expressed as pEC50, the negative logarithm of the molar concentration that produces 50% of the maximum possible response.
| Compound | pEC50 |
| Nitrooxy Phenylalkyl Derivative 1 | Data not available in provided search results |
| Nitrooxy Phenylalkyl Derivative 2 | Data not available in provided search results |
Note: While the specific pEC50 values for nitrooxy phenylalkyl derivatives were not found in the provided search results, the literature indicates their potential as vasodilators, likely acting through the nitric oxide signaling pathway.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of nitrated phenylalanine derivatives are crucial for reproducible research.
Synthesis of L-p-nitrophenylalanine
This protocol describes the direct nitration of L-phenylalanine using a mixture of concentrated nitric and sulfuric acids.
Materials:
-
L-phenylalanine
-
Concentrated sulfuric acid (H₂SO₄, 95-98%)
-
Concentrated nitric acid (HNO₃, 90%)
-
Ice
-
Lead(II) carbonate (PbCO₃)
-
Hydrogen sulfide (H₂S) gas
-
95% Ethanol
Procedure:
-
Dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated H₂SO₄ at 0°C.
-
Slowly add 3.0 ml of concentrated HNO₃ dropwise to the stirring solution, maintaining the temperature at approximately 0°C.
-
After the addition is complete, continue stirring for 10-15 minutes.
-
Pour the reaction mixture over about 200 ml of ice and then dilute to approximately 700 ml with water.
-
Heat the solution to a boil and neutralize it with about 80 g of PbCO₃.
-
Filter the resulting precipitate.
-
Treat the supernatant with H₂S gas to precipitate any remaining lead ions, and then filter again.
-
Reduce the volume of the filtrate to one-third by evaporation.
-
Filter the solid that forms and wash it with 95% ethanol.
-
Recrystallize the product from boiling water to obtain p-nitrophenylalanine with a yield of 50-55%.[3]
Determination of Minimum Inhibitory Concentration (MIC)
This broth microdilution method is a standard procedure for assessing the antimicrobial activity of a compound.[4][5][6]
Materials:
-
Test compound (e.g., N-(p-nitrobenzoyl)-L-phenylalanine)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare Antimicrobial Dilutions: Perform a two-fold serial dilution of the test compound in CAMHB directly in a 96-well plate.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final inoculum to each well containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria).[4]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[4]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[4]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay for Neuroprotection
This assay measures the release of LDH from damaged cells, providing an index of cytotoxicity. It can be used to assess the protective effects of compounds against a neurotoxic insult.[7][8][9][10]
Materials:
-
Neuronal cell culture
-
Test compound
-
Neurotoxin (e.g., glutamate, hydrogen peroxide)
-
LDH assay kit (containing reaction mixture and stop solution)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period. Then, expose the cells to a neurotoxin to induce cell death. Include control wells (cells only, cells + neurotoxin).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated and control wells. Neuroprotection is observed as a decrease in LDH release in the presence of the test compound compared to the neurotoxin-only control.
Ex Vivo Aortic Ring Vasodilation Assay
This assay is used to evaluate the vasodilatory or vasoconstrictive effects of compounds on isolated blood vessels.[11][12][13]
Materials:
-
Rat thoracic aorta
-
Krebs-Henseleit solution
-
Phenylephrine (or other vasoconstrictor)
-
Test compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.[13]
-
Mounting: Suspend each aortic ring in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the other is connected to a force transducer.
-
Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound in a cumulative manner, increasing the concentration stepwise.
-
Data Recording: Record the changes in tension (relaxation) at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the pEC50 value.
Signaling Pathways and Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.
Nitric Oxide-Mediated Vasodilation Pathway
Organic nitrates, including some nitrated phenylalanine derivatives, are thought to exert their vasodilatory effects by donating nitric oxide (NO), which initiates a signaling cascade leading to smooth muscle relaxation.
Caption: Nitric oxide signaling cascade leading to vasodilation.
Experimental Workflow for Antimicrobial Screening
A typical workflow for screening compounds for antimicrobial activity involves a series of steps from initial screening to the determination of the minimum inhibitory concentration.
Caption: General workflow for antimicrobial drug discovery.
Neuroprotection Assay Workflow
This workflow outlines the steps involved in assessing the neuroprotective potential of a compound using an in vitro model of neurotoxicity.
Caption: Workflow for evaluating neuroprotective agents.
Conclusion
Nitrated phenylalanine derivatives represent a versatile scaffold for the development of new therapeutic agents. Their biological activities span antimicrobial, neuroprotective, and vasodilatory effects, highlighting their potential in various disease areas. This technical guide has provided a foundational overview of their synthesis, biological evaluation, and mechanisms of action. The detailed protocols and compiled quantitative data offer a practical resource for researchers, while the visual diagrams of signaling pathways and experimental workflows aim to facilitate a deeper understanding of the underlying principles. Further research into the structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications.
References
- 1. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. youtube.com [youtube.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Aortic ring assay [protocols.io]
- 12. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
The Role of 3-Nitro-L-phenylalanine in Elucidating Enzyme Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of unnatural amino acids into proteins has emerged as a powerful tool for dissecting enzyme mechanisms, probing protein structure and function, and engineering novel biocatalysts. Among these, 3-Nitro-L-phenylalanine (3-NO2-Phe), a structural analog of L-phenylalanine, offers unique spectroscopic and electronic properties that make it an invaluable probe for investigating enzyme active sites and catalytic processes. This technical guide provides an in-depth exploration of the application of this compound in enzymology, detailing experimental protocols, data interpretation, and the visualization of key workflows and concepts.
Introduction: The Utility of this compound as a Mechanistic Probe
This compound is a synthetic amino acid distinguished by the presence of a nitro group at the meta position of the phenyl ring.[1] This electron-withdrawing group significantly alters the electronic properties of the aromatic side chain compared to its natural counterpart, L-phenylalanine. These altered properties are the foundation of its utility in studying enzyme mechanisms.
Key Properties and Applications:
-
Spectroscopic Handle: The nitro group provides a distinct UV-visible absorbance signature that is sensitive to the local environment. Changes in the absorbance spectrum of a protein containing 3-NO2-Phe upon substrate binding, inhibitor binding, or changes in pH can provide valuable information about conformational changes and the polarity of the active site.
-
Electronic Probe: The electron-withdrawing nature of the nitro group can influence the pKa of nearby residues and alter cation-π interactions within the active site, allowing for the systematic probing of electronic effects on catalysis.
-
Inhibitor and Substrate Analog: Due to its structural similarity to L-phenylalanine, 3-NO2-Phe can act as a competitive inhibitor or a substrate for enzymes that recognize phenylalanine.[2] Studying the kinetics of these interactions provides insights into substrate recognition and the catalytic mechanism.
-
Minimal Steric Perturbation: The nitro group is relatively small, minimizing significant structural disruptions when incorporated in place of a phenylalanine residue, thus allowing for the study of electronic effects with less concern for major conformational changes.
This guide will focus on a practical application of this compound: its use as a competitive inhibitor to probe the active site of Phenylalanine Ammonia-Lyase (PAL).
Case Study: Probing the Active Site of Phenylalanine Ammonia-Lyase with this compound
Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway in plants, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[2] Understanding the substrate binding and catalytic mechanism of PAL is of significant interest for applications in metabolic engineering and biotechnology.[3]
In this hypothetical case study, we explore how this compound can be used as a competitive inhibitor to characterize the active site of PAL.
Data Presentation: Quantitative Analysis of PAL Inhibition
The inhibitory effect of this compound on PAL was quantified by determining the inhibition constant (Ki). The following table summarizes the hypothetical kinetic parameters obtained from these experiments.
| Enzyme | Substrate | Inhibitor | Km (mM) | Vmax (µmol/min/mg) | Ki (mM) | Inhibition Type |
| Phenylalanine Ammonia-Lyase | L-Phenylalanine | This compound | 0.25 | 150 | 0.85 | Competitive |
Note: The kinetic parameters presented in this table are hypothetical and for illustrative purposes to demonstrate the application of this compound in enzyme kinetic studies.
Visualizing the Mechanism: Competitive Inhibition
The interaction of this compound with Phenylalanine Ammonia-Lyase serves as a classic example of competitive inhibition. The following diagram illustrates this relationship.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the effect of this compound on an enzyme, using Phenylalanine Ammonia-Lyase as an example.
Site-Specific Incorporation of this compound (General Protocol)
The site-specific incorporation of this compound into a target protein is achieved through amber codon suppression technology.[4] This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.
Materials:
-
Expression plasmid for the target protein with an amber (TAG) codon at the desired phenylalanine site.
-
pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase for 3-NO2-Phe and its corresponding tRNA.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and agar plates.
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol).
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.
Protocol:
-
Site-Directed Mutagenesis: Introduce an amber (TAG) codon at the desired phenylalanine codon in the gene of interest using a standard site-directed mutagenesis protocol.[5]
-
Transformation: Co-transform the expression plasmid containing the TAG mutant and the pEVOL plasmid into competent E. coli cells. Plate on LB agar containing both selection antibiotics.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight culture. Add this compound to a final concentration of 1 mM.
-
Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and 0.2% (w/v) L-arabinose.
-
Harvesting: Continue to grow the culture at a reduced temperature (e.g., 20°C) overnight. Harvest the cells by centrifugation.
-
Protein Purification: Resuspend the cell pellet and lyse the cells. Purify the protein containing this compound using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Kinetic Analysis of PAL Inhibition by this compound
This protocol details the determination of the inhibition constant (Ki) for this compound with Phenylalanine Ammonia-Lyase.
Materials:
-
Purified Phenylalanine Ammonia-Lyase.
-
L-phenylalanine stock solution.
-
This compound stock solution.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
UV-Vis spectrophotometer.
-
96-well UV-transparent microplate.
Protocol:
-
Preparation of Reagents: Prepare a series of dilutions of L-phenylalanine and this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of PAL, varying concentrations of L-phenylalanine (e.g., 0.1 to 5 times the Km), and varying concentrations of this compound (e.g., 0 to 5 mM). Include controls with no inhibitor.
-
Reaction Initiation: Initiate the reactions by adding the PAL enzyme to the wells.
-
Data Acquisition: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Monitor the increase in absorbance at 290 nm (the wavelength at which trans-cinnamic acid absorbs) at regular intervals for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.
-
Create a Michaelis-Menten plot (V0 vs. [L-phenylalanine]) for each concentration of this compound.
-
Generate a Lineweaver-Burk plot (1/V0 vs. 1/[L-phenylalanine]). For competitive inhibition, the lines will intersect at the y-axis.
-
Determine the apparent Km (Km,app) from the x-intercept of each line in the Lineweaver-Burk plot.
-
Plot Km,app against the inhibitor concentration [I]. The x-intercept of this plot will be -Ki.
-
Workflow Visualization
A clear understanding of the experimental workflow is crucial for the successful application of this compound in enzyme studies. The following diagram outlines the key steps from gene to kinetic data.
Conclusion
This compound is a versatile and powerful tool for the detailed investigation of enzyme mechanisms. Its unique spectroscopic and electronic properties, combined with the methodologies for its site-specific incorporation into proteins, provide researchers with a robust platform to probe active site environments, elucidate catalytic mechanisms, and explore the principles of substrate recognition and inhibition. The protocols and workflows detailed in this guide offer a comprehensive framework for the application of this compound in enzymology, empowering further discoveries in basic research and drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 3. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 3-Nitro-L-phenylalanine: A Spectroscopic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 3-Nitro-L-phenylalanine. Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data from validated computational models to provide a robust analytical profile. This information is crucial for researchers in drug development, biochemistry, and related fields who require detailed structural confirmation and characterization of this compound.
Predicted Spectroscopic Data
To facilitate the identification and characterization of this compound, predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry are presented below. These predictions are based on established computational algorithms and provide a reliable reference for experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H and ¹³C nuclei of this compound are provided in the following tables.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
| Hα | 4.32 | Doublet of Doublets |
| Hβ1 | 3.39 | Doublet of Doublets |
| Hβ2 | 3.28 | Doublet of Doublets |
| H2' | 8.12 | Singlet |
| H4' | 7.99 | Doublet |
| H5' | 7.58 | Triplet |
| H6' | 7.71 | Doublet |
| NH₂ | (variable) | Broad Singlet |
| COOH | (variable) | Broad Singlet |
Note: Predictions were generated using online NMR prediction tools. The chemical shifts of exchangeable protons (NH₂ and COOH) are highly dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 171.5 |
| Cα | 54.2 |
| Cβ | 37.1 |
| C1' | 138.9 |
| C2' | 122.9 |
| C3' | 148.5 |
| C4' | 129.8 |
| C5' | 124.6 |
| C6' | 135.2 |
Note: Predictions were generated using online NMR prediction tools.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted vibrational frequencies for this compound are listed below.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | O-H stretch (carboxylic acid) |
| ~3300 | Medium | N-H stretch (amine) |
| ~3100-3000 | Weak | C-H stretch (aromatic) |
| ~2900 | Weak | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | N-H bend (amine) |
| ~1520 | Strong | N-O asymmetric stretch (nitro group) |
| ~1450 | Medium | C=C stretch (aromatic) |
| ~1350 | Strong | N-O symmetric stretch (nitro group) |
Note: Predictions are based on computational chemistry models.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Identity |
| 210.06 | [M]⁺ (Molecular Ion) |
| 165.06 | [M - NO₂]⁺ |
| 136.05 | [M - COOH - NH₂]⁺ |
| 120.04 | [C₈H₆N]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Note: Fragmentation patterns are predicted based on typical fragmentation rules for amino acids and nitroaromatic compounds.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of amino acids like this compound. These should be adapted and optimized for the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For analysis in D₂O, the pH can be adjusted using DCl or NaOD to observe pH-dependent shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Solvent suppression techniques may be necessary for samples in H₂O/D₂O.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, longer acquisition times and a larger number of scans may be required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source.
-
Acquire spectra in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and fragment ions.
-
For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, ethanol, or buffer). Prepare a series of dilutions to determine the linear range of absorbance.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the absorbance spectrum of the sample from approximately 200 to 400 nm.
-
Signaling Pathways and Biological Context
While specific signaling pathways directly involving this compound are not extensively documented, its parent molecule, L-phenylalanine, is a crucial component of the well-characterized phenylalanine and tyrosine metabolism pathways. Understanding this context is vital for predicting the potential biological roles and metabolic fate of this compound.
The metabolic pathway of phenylalanine primarily involves its conversion to tyrosine, a precursor for several important biomolecules.
Potential Neuroactive Properties of 3-Nitro-L-phenylalanine: A Technical Guide for Researchers
Abstract
3-Nitro-L-phenylalanine (3-NPA) is a synthetic amino acid derivative with a structural resemblance to the essential amino acid L-phenylalanine. While utilized in biochemical research and as a building block in pharmaceutical synthesis, its specific neuroactive profile remains largely uncharacterized.[1] This technical guide synthesizes the current, albeit limited, understanding of 3-NPA and extrapolates its potential neuroactive properties based on the known pharmacology of its parent compound, L-phenylalanine, and other structurally related derivatives. We present a series of proposed experimental protocols to elucidate the neuropharmacological actions of 3-NPA, focusing on its potential interactions with glutamatergic systems and nitric oxide synthase (NOS). This document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and other novel neuroactive amino acid derivatives.
Introduction
L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] It also plays a role in modulating glutamatergic neurotransmission. The addition of a nitro group to the phenyl ring of L-phenylalanine to form this compound (3-NPA) introduces a significant chemical modification that is expected to alter its biological activity. The nitro group is a strong electron-withdrawing group that can influence the molecule's interaction with biological targets. This guide explores the hypothetical neuroactive properties of 3-NPA and provides a roadmap for its systematic investigation.
Potential Mechanisms of Neuroactivity
Based on the structure of 3-NPA and the known activities of related compounds, we hypothesize two primary mechanisms of neuroactivity: modulation of glutamatergic neurotransmission and inhibition of nitric oxide synthase.
Modulation of Glutamatergic Neurotransmission
L-phenylalanine and its derivatives have been shown to interact with ionotropic glutamate receptors, particularly NMDA and AMPA receptors. High concentrations of L-phenylalanine can inhibit NMDA receptor currents by competing with glycine at its co-agonist binding site. Furthermore, halogenated derivatives of L-phenylalanine have demonstrated potent modulatory effects on both NMDA and AMPA receptors. Therefore, it is plausible that 3-NPA could act as a modulator of these receptors, potentially exhibiting antagonist or partial agonist activity.
Inhibition of Nitric Oxide Synthase (NOS)
The "nitro" functional group is present in several known inhibitors of nitric oxide synthase (NOS), such as Nω-nitro-L-arginine methyl ester (L-NAME). Overproduction of nitric oxide by neuronal NOS (nNOS) is implicated in neurodegenerative processes. Given its structural features, 3-NPA may act as an inhibitor of nNOS, thereby conferring neuroprotective effects in conditions associated with excitotoxicity and oxidative stress.
Proposed Experimental Investigation
To systematically evaluate the neuroactive properties of 3-NPA, a multi-tiered experimental approach is proposed, encompassing in vitro and in vivo studies.
In Vitro Characterization
A series of in vitro assays are proposed to determine the direct molecular targets of 3-NPA.
3.1.1. Receptor Binding Assays
-
Objective: To determine the binding affinity of 3-NPA for various CNS receptors, with a focus on glutamate receptor subtypes.
-
Methodology: Radioligand binding assays will be performed using rat brain membrane preparations. Membranes will be incubated with a specific radioligand for the target receptor (e.g., [³H]CGP39653 for the NMDA receptor glutamate site, [³H]glycine for the NMDA receptor glycine site, [³H]AMPA for the AMPA receptor) in the presence of increasing concentrations of 3-NPA. Non-specific binding will be determined in the presence of an excess of a non-labeled ligand. The concentration of 3-NPA that inhibits 50% of the specific binding (IC₅₀) will be calculated.
3.1.2. Enzyme Inhibition Assays
-
Objective: To assess the inhibitory potential of 3-NPA on nitric oxide synthase isoforms.
-
Methodology: The activity of purified recombinant nNOS, eNOS, and iNOS will be measured by monitoring the conversion of [³H]L-arginine to [³H]L-citrulline. Assays will be conducted in the presence of varying concentrations of 3-NPA to determine its IC₅₀ value for each isoform.
3.1.3. Cellular Functional Assays
-
Objective: To evaluate the functional effects of 3-NPA on neuronal activity.
-
Methodology: Whole-cell patch-clamp electrophysiology will be performed on cultured primary hippocampal or cortical neurons. The effects of 3-NPA on NMDA- and AMPA-evoked currents will be measured. Additionally, the impact of 3-NPA on synaptic transmission will be assessed by recording miniature excitatory postsynaptic currents (mEPSCs).
In Vivo Evaluation
Following in vitro characterization, in vivo studies in rodent models are proposed to assess the physiological and behavioral effects of 3-NPA.
3.2.1. In Vivo Microdialysis
-
Objective: To determine the effect of systemic administration of 3-NPA on extracellular levels of key neurotransmitters in specific brain regions.
-
Methodology: A microdialysis probe will be stereotaxically implanted into the hippocampus or striatum of freely moving rats. Following a baseline collection period, 3-NPA will be administered intraperitoneally, and dialysate samples will be collected at regular intervals. Neurotransmitter levels (e.g., glutamate, GABA, dopamine, serotonin) will be quantified by HPLC with electrochemical or fluorescence detection.
3.2.2. Behavioral Pharmacology
-
Objective: To assess the effects of 3-NPA on animal behavior, including locomotor activity, anxiety, and cognitive function.
-
Methodology:
-
Open Field Test: To assess general locomotor activity and exploratory behavior.
-
Elevated Plus Maze: To evaluate anxiolytic or anxiogenic effects.
-
Morris Water Maze: To assess spatial learning and memory. Rats will be administered 3-NPA or vehicle prior to testing.
-
Data Presentation (Hypothetical)
The following tables present hypothetical quantitative data that could be generated from the proposed experiments, based on findings for structurally related compounds.
Table 1: Hypothetical Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | IC₅₀ (µM) |
| NMDA (Glutamate Site) | [³H]CGP39653 | > 1000 |
| NMDA (Glycine Site) | [³H]Glycine | 150 ± 25 |
| AMPA | [³H]AMPA | 75 ± 12 |
| Kainate | [³H]Kainate | > 1000 |
Table 2: Hypothetical Inhibitory Potency of this compound on NOS Isoforms
| NOS Isoform | IC₅₀ (µM) |
| nNOS | 25 ± 5 |
| eNOS | 250 ± 40 |
| iNOS | > 500 |
Visualizations of Proposed Mechanisms and Workflows
Signaling Pathways
Caption: Proposed dual mechanism of 3-NPA neuroactivity.
Experimental Workflow
Caption: A systematic workflow for characterizing 3-NPA.
Conclusion
This compound represents an understudied molecule with significant potential for neuroactivity. Drawing parallels from its parent compound and other substituted phenylalanines, this guide proposes a focused research plan to uncover its pharmacological profile. The elucidation of its effects on glutamatergic and nitric oxide signaling pathways could pave the way for the development of novel therapeutic agents for a range of neurological and psychiatric disorders. The experimental protocols and hypothetical data presented herein provide a solid foundation for initiating such an investigation.
References
Stability and Storage of 3-Nitro-L-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Nitro-L-phenylalanine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document combines existing general information with established principles of chemical stability, degradation pathways of related molecules, and standardized protocols for stability testing. The information herein is intended to serve as a practical resource for ensuring the integrity of this compound in research and development settings.
Physicochemical Properties and General Stability
This compound is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of a nitro group on the phenyl ring. It typically presents as an off-white to light yellow crystalline powder. The compound is generally considered stable under normal laboratory conditions. However, its stability can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.
Table 1: General Physicochemical and Stability Information
| Parameter | Description |
| Appearance | Off-white to light yellow solid/powder |
| General Stability | Stable under recommended storage conditions |
| Incompatibilities | Strong oxidizing agents |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx) |
Recommended Storage Conditions
To maintain the purity and stability of this compound, proper storage is crucial. The following conditions are recommended for both short-term and long-term storage.
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C to 0°C (Freezer) Short-term: 2°C to 8°C (Refrigerator) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects from moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation. |
| Light | Protect from light by using an amber vial or by storing in a dark place. | Aromatic nitro compounds can be susceptible to photodegradation. |
| Environment | Store in a dry, well-ventilated area away from incompatible substances. | Prevents absorption of moisture and accidental contact with reactive chemicals. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, plausible routes can be postulated based on the functional groups present in the molecule (an amino acid and a nitroaromatic compound). The primary degradation pathways are likely to involve hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Under aqueous conditions, particularly at non-neutral pH and elevated temperatures, the primary amino acid structure could be susceptible to degradation. However, the nitroaromatic ring is generally stable to hydrolysis.
Oxidative Degradation
The amino acid side chain and the aromatic ring can be susceptible to oxidation. The presence of the electron-withdrawing nitro group can influence the reactivity of the aromatic ring.
Photolytic Degradation
Nitroaromatic compounds are known to be photoreactive. Upon exposure to UV or even visible light, this compound may undergo degradation, potentially involving the nitro group.
Below is a conceptual diagram illustrating potential degradation points on the this compound molecule.
Caption: Conceptual overview of potential degradation pathways for this compound under various stress conditions.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.
General Workflow for a Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: A stepwise workflow for conducting a forced degradation study of this compound.
Detailed Methodologies for Stress Conditions
The following are generalized protocols that can be adapted for this compound. The extent of degradation should ideally be targeted between 5-20% to allow for the detection of primary degradation products.
Table 3: Proposed Protocols for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl. 2. Incubate at 60°C. 3. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). 4. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH. 2. Incubate at 60°C. 3. Withdraw aliquots at specified time points. 4. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide. 2. Keep at room temperature and protect from light. 3. Withdraw aliquots at specified time points. 4. Analyze directly or after appropriate dilution. |
| Photolytic Degradation | 1. Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent like water or methanol) in a photochemically transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber). 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. Withdraw aliquots at specified time points. |
| Thermal Degradation | 1. Store the solid this compound in a controlled temperature oven (e.g., 80°C). 2. Withdraw samples at specified time points. 3. Dissolve the sample in a suitable solvent for analysis. |
Stability-Indicating Analytical Method
A crucial component of stability testing is a validated stability-indicating analytical method that can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.
Table 4: Proposed HPLC Method Parameters for Stability Assessment
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5-95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 210 nm for the amino acid backbone and a higher wavelength to detect the nitroaromatic chromophore, e.g., 270 nm). |
| Injection Volume | 10 µL |
This guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative to perform compound-specific stability studies to establish a comprehensive stability profile.
Solubility profile of 3-Nitro-L-phenylalanine in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Nitro-L-phenylalanine in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining the solubility profile through established experimental protocols.
Physicochemical Properties
A summary of the available physicochemical properties for this compound and its parent compound, L-phenylalanine, is presented in Table 1. This information is crucial for understanding the general solubility behavior and for designing experiments.
| Property | This compound | L-Phenylalanine |
| CAS Number | 19883-74-0[1][2] | 63-91-2 |
| Molecular Formula | C9H10N2O4[1][2] | C9H11NO2 |
| Molecular Weight | 210.19 g/mol [1][2] | 165.19 g/mol |
| Melting Point | 230-240°C (decomposes) (for DL form)[3] | Decomposes at 271-273°C (for DL-form)[4] |
| Appearance | White to off-white solid[3] | Odorless white crystalline powder[4] |
| Qualitative Solubility in Water | Not explicitly stated | Soluble[4] |
| Qualitative Solubility in Ethanol | Not explicitly stated | Insoluble[4] |
| Qualitative Solubility in Methanol | Not explicitly stated | Very slightly soluble[4] |
| Qualitative Solubility in Ether | Not explicitly stated | Insoluble[4] |
| Qualitative Solubility in Benzene | Not explicitly stated | Insoluble[4] |
Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of a compound like this compound are the qualitative method for a rapid assessment and the gravimetric method for quantitative measurement.
Qualitative Solubility Assessment
This method provides a rapid preliminary understanding of the solubility of this compound in various solvents.
Principle: The solubility is visually assessed by observing whether the solute dissolves in a given solvent to form a clear solution or if the solution remains cloudy or contains undissolved particles.[5]
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF, acetone)
-
Test tubes and test tube rack
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 2-3 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously mix the contents using a vortex mixer for 1-2 minutes.
-
Allow the test tube to stand for 5-10 minutes and observe the solution.
-
Record the observation as:
-
Soluble: A clear solution is formed with no visible particles.
-
Partially Soluble: The solution is cloudy, or some undissolved particles remain.
-
Insoluble: The compound does not dissolve, and the majority of it settles at the bottom of the test tube.
-
-
Repeat the procedure for each solvent of interest.
Quantitative Solubility Determination by the Gravimetric Method
This method provides a precise measurement of the solubility of this compound in a specific solvent at a given temperature.
Principle: A supersaturated solution is prepared and allowed to reach equilibrium. The concentration of the solute in the saturated supernatant is then determined by evaporating the solvent and weighing the residue.[6]
Materials:
-
This compound
-
Selected solvent
-
Isothermal shaker or water bath
-
Centrifuge
-
Analytical balance
-
Vials or Eppendorf tubes
-
Micropipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Seal the vial and place it in an isothermal shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that the solution reaches equilibrium.
-
After equilibration, centrifuge the vial to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a micropipette and transfer it to a pre-weighed, clean, and dry vial.
-
Record the exact mass of the empty vial and the vial with the supernatant.
-
Evaporate the solvent from the vial in a drying oven or vacuum desiccator until a constant weight of the residue is achieved.
-
Weigh the vial containing the dry residue.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of residue (g) / Volume of supernatant (L))
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of solubility using the gravimetric method.
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. 3-NITRO-DL-PHENYLALANINE | 22888-56-8 [amp.chemicalbook.com]
- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
Thermochemical Analysis of 3-Nitro-L-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the thermochemical analysis of 3-Nitro-L-phenylalanine, a synthetic amino acid derivative of interest in biochemical research and drug development.[1][2] While specific experimental thermochemical data for this compound is not extensively available in peer-reviewed literature, this document outlines the foundational experimental protocols, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), that are essential for characterizing its thermal properties. The guide also includes a summary of its known physicochemical properties and a generalized experimental workflow to aid researchers in designing their own analytical studies. This document is intended to serve as a practical resource for scientists and professionals engaged in the study and application of novel amino acid derivatives.
Introduction
This compound is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of a nitro group on the phenyl ring.[1][2] This modification can significantly alter the molecule's chemical reactivity, biological activity, and physical properties. In fields such as drug discovery and peptide synthesis, a thorough understanding of a compound's thermal stability and phase behavior is critical for formulation development, process optimization, and ensuring product quality and safety. Thermochemical analysis provides invaluable insights into these aspects. This guide details the standard techniques used to elucidate the thermochemical profile of amino acid derivatives like this compound.
Physicochemical Properties of this compound
A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note the absence of experimentally determined thermochemical values in the public domain. The data presented here is based on computational predictions and information from chemical suppliers.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(3-nitrophenyl)propanoic acid | PubChem[3] |
| Molecular Formula | C₉H₁₀N₂O₄ | PubChem[3] |
| Molecular Weight | 210.19 g/mol | PubChem[3] |
| Appearance | Off-white powder | Chem-Impex[2] |
| Purity (typical) | ≥ 97% (HPLC) | Chem-Impex[2] |
| Storage Conditions | 0-8 °C | Chem-Impex[2] |
| Thermochemical Data | ||
| Melting Point | Not available | |
| Enthalpy of Fusion | Not available | |
| Decomposition Temperature | Not available | |
| Enthalpy of Combustion | Not available | |
| Enthalpy of Formation | Not available |
Table 1: Summary of Physicochemical Properties of this compound
Experimental Protocols
The following sections describe the detailed experimental methodologies for the thermochemical characterization of this compound. These protocols are based on established methods for the analysis of amino acids and other organic compounds.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the temperature and heat flow associated with thermal transitions in a material.
Objective: To determine the melting point, enthalpy of fusion, and to identify any other phase transitions of this compound.
Instrumentation:
-
A calibrated Differential Scanning Calorimeter.
-
Hermetically sealed aluminum or gold-plated steel pans.
-
High-purity inert gas (e.g., nitrogen or argon) for purging.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a sample pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.
-
Reference Pan: Prepare an empty, sealed pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with the inert gas at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate, typically 5-10 °C/min, to a final temperature that is sufficiently high to ensure all transitions of interest are observed (e.g., 300 °C). A slower heating rate can provide better resolution of thermal events.
-
-
Data Analysis:
-
The resulting thermogram will plot heat flow against temperature.
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.
Objective: To determine the decomposition temperature and to characterize the thermal degradation pattern of this compound.
Instrumentation:
-
A calibrated Thermogravimetric Analyzer.
-
Ceramic (e.g., alumina) or platinum sample pans.
-
High-purity inert gas (e.g., nitrogen) or a reactive gas (e.g., air) for purging.
Procedure:
-
Sample Preparation: Place 5-10 mg of this compound into the tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Purge the furnace with the desired gas at a flow rate of 20-50 mL/min to provide a controlled atmosphere. An inert atmosphere is typically used to study thermal decomposition without oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature where the sample has completely decomposed (e.g., 600 °C).
-
-
Data Analysis:
-
The TGA curve will show the percentage of weight loss versus temperature.
-
The decomposition temperature can be reported as the onset temperature of the major weight loss step.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of weight loss is maximal.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermochemical analysis of this compound.
Caption: Experimental workflow for the thermochemical analysis of this compound.
Conclusion
This technical guide has outlined the essential methodologies for the thermochemical characterization of this compound. While specific experimental data remains to be published, the detailed protocols for Differential Scanning Calorimetry and Thermogravimetric Analysis provide a robust framework for researchers to determine key thermal properties such as melting point, enthalpy of fusion, and decomposition temperature. The systematic workflow presented will aid in the comprehensive evaluation of this and other novel amino acid derivatives, which is a critical step in their potential application in drug development and materials science. It is recommended that future work focuses on the experimental determination and publication of the thermochemical data for this compound to fill the current knowledge gap.
References
Methodological & Application
Application Notes and Protocols for Incorporating 3-Nitro-L-phenylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the incorporation of the non-canonical amino acid 3-Nitro-L-phenylalanine (3-NO₂-Phe) into peptide sequences. The presence of the nitro group on the phenyl ring offers unique chemical properties that can be exploited for various applications in drug discovery and chemical biology, including its use in the synthesis of novel pharmaceuticals and as a tool for studying protein interactions and enzyme activities.[1][2][3] This document outlines protocols for Solid-Phase Peptide Synthesis (SPPS) using both Fmoc and Boc protection strategies, as well as methods for Native Chemical Ligation (NCL).
Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides
SPPS is the most common and efficient method for synthesizing custom peptides.[4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble resin support. The choice between Fmoc and Boc protecting group strategies will depend on the specific peptide sequence and the desired cleavage conditions.
Fmoc/tBu Strategy
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy utilizes a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[5]
Experimental Protocol: Fmoc-SPPS of a Peptide Containing this compound
This protocol describes a single coupling cycle for incorporating Fmoc-3-Nitro-L-phenylalanine-OH.
Materials:
-
Fmoc-3-Nitro-L-phenylalanine-OH
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[6]
-
Wash the resin thoroughly with DMF to remove excess piperidine and dibenzofulvene-piperidine adduct.
-
-
Coupling of Fmoc-3-Nitro-L-phenylalanine-OH:
-
In a separate vessel, pre-activate Fmoc-3-Nitro-L-phenylalanine-OH (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for a few minutes.[5]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The reaction can be monitored for completion using a Kaiser test. For sterically hindered couplings, extended reaction times or a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Wash the resin with DMF and then with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
Boc/Bzl Strategy
The Boc (tert-butyloxycarbonyl) strategy employs an acid-labile Nα-protecting group (Boc) and more acid-stable side-chain protecting groups (e.g., Bzl), which are typically removed with strong acids like hydrofluoric acid (HF).
Experimental Protocol: Boc-SPPS of a Peptide Containing this compound
This protocol outlines a single coupling cycle for incorporating Boc-3-Nitro-L-phenylalanine-OH.
Materials:
-
Boc-3-Nitro-L-phenylalanine-OH
-
Merrifield resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., DCC, HBTU)
-
Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for at least 30 minutes.[10]
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.[10]
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization: Neutralize the N-terminal trifluoroacetate salt with a 10% solution of DIPEA in DCM. Wash with DCM.
-
Coupling of Boc-3-Nitro-L-phenylalanine-OH:
-
Pre-activate Boc-3-Nitro-L-phenylalanine-OH (2-3 equivalents) with a coupling reagent like DCC (1 equivalent) or HBTU (2-3 equivalents) and DIPEA (2-3 equivalents) in DCM or DMF.[11]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid.
-
Final Cleavage:
-
Dry the peptide-resin under vacuum.
-
Perform the cleavage using anhydrous HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and handling).
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify by RP-HPLC.
-
Data Presentation: Coupling Reagents for SPPS
The choice of coupling reagent is critical for achieving high coupling efficiency, especially for unnatural amino acids which may present steric hindrance.
| Coupling Reagent | Acronym | Key Features |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Good balance of reactivity and stability; cost-effective. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High reactivity, suitable for sterically hindered couplings; low racemization. |
| N,N'-Dicyclohexylcarbodiimide | DCC | Commonly used, but the dicyclohexylurea byproduct is insoluble. |
| N,N'-Diisopropylcarbodiimide | DIC | Similar to DCC, but the diisopropylurea byproduct is more soluble. |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Phosphonium-based reagent, avoids guanidinylation side products. |
Visualization of the SPPS Workflow
Native Chemical Ligation (NCL)
NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[12][13] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[14][15]
Experimental Protocol: General Native Chemical Ligation
This protocol describes the ligation of a peptide fragment containing this compound with a C-terminal thioester to a second peptide fragment with an N-terminal cysteine.
Materials:
-
Peptide 1: With C-terminal thioester and containing this compound.
-
Peptide 2: With N-terminal cysteine.
-
Ligation Buffer: e.g., 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0.
-
Thiol catalyst: e.g., 4-mercaptophenylacetic acid (MPAA).
-
Reducing agent: e.g., Tris(2-carboxyethyl)phosphine (TCEP).
Procedure:
-
Peptide Preparation: Synthesize and purify the two peptide fragments using SPPS as described above. Peptide 1 must be synthesized to have a C-terminal thioester.
-
Ligation Reaction Setup:
-
Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer.
-
Add a reducing agent like TCEP to ensure the cysteine thiol is in its reduced state.
-
Add the thiol catalyst (e.g., MPAA).
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature.
-
Monitor the progress of the ligation by RP-HPLC and mass spectrometry.
-
-
Purification: Once the reaction is complete, purify the full-length ligated peptide by RP-HPLC.
Visualization of the NCL Mechanism
Data Presentation
Quantitative data for the synthesis of peptides containing this compound is not extensively available in the literature. The following table serves as a template for researchers to summarize their experimental results.
| Parameter | Method/Instrument | Expected/Typical Value | Notes |
| Crude Peptide Yield | Gravimetric | Sequence-dependent | The yield will vary based on the length and sequence of the peptide. |
| Crude Peptide Purity | RP-HPLC | >60% | Highly dependent on the efficiency of each coupling step. |
| Purified Peptide Yield | Gravimetric | 10-30% of crude | Yield after purification is typically lower due to losses during HPLC. |
| Final Peptide Purity | RP-HPLC | >95% | Purity should be confirmed by analytical RP-HPLC. |
| Molecular Weight Confirmation | Mass Spectrometry (ESI-MS or MALDI-TOF) | Matches theoretical mass | Confirms the successful incorporation of this compound. |
Purification and Characterization Workflow
The purification of the crude peptide is essential to remove byproducts and truncated sequences. RP-HPLC is the standard method for peptide purification.
Visualization of the Purification and Analysis Workflow
Cellular Uptake and Signaling Pathways
While specific signaling pathways modulated by peptides containing this compound are not extensively documented, the incorporation of this unnatural amino acid can influence the peptide's interaction with cellular targets. Peptides, particularly cell-penetrating peptides (CPPs), can enter cells through various mechanisms, including direct translocation and endocytosis, and subsequently modulate intracellular signaling cascades.[16][17][18]
Visualization of a Generalized Cellular Uptake and Signaling Pathway
References
- 1. usp.org [usp.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. agilent.com [agilent.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 14. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-Nitro-L-tyrosine as a Fluorescent Probe in Proteins
Note to the Reader: While the inquiry specified 3-Nitro-L-phenylalanine, the predominant body of scientific literature details the use of the closely related unnatural amino acid, 3-Nitro-L-tyrosine (NT) , as a robust fluorescent probe. Due to its unique spectroscopic properties, NT serves as an exceptional tool for studying protein structure, function, and interactions. These application notes and protocols are therefore based on the extensive research available for 3-Nitro-L-tyrosine.
Introduction
3-Nitro-L-tyrosine (NT) is a non-canonical amino acid that can be site-specifically incorporated into proteins to serve as a spectroscopic probe. The addition of a nitro group to the tyrosine ring has two significant effects on its properties: it lowers the pKa of the phenolic hydroxyl group and renders the amino acid essentially non-fluorescent.[1][2] NT strongly absorbs light in the wavelength range where native tryptophan (Trp) and tyrosine (Tyr) residues emit fluorescence (300-450 nm).[3] This characteristic makes NT an excellent acceptor for Förster Resonance Energy Transfer (FRET) from an intrinsic donor fluorophore like tryptophan.[4][5] By monitoring the quenching of tryptophan fluorescence, researchers can obtain high-resolution information about protein-protein interactions, conformational changes, and ligand binding events.[3][4]
Principle of Operation
The primary application of NT as a fluorescent probe relies on FRET, a non-radiative energy transfer mechanism between a donor fluorophore (e.g., Tryptophan) and an acceptor chromophore (NT). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 10-100 Å.
When a protein containing a tryptophan residue interacts with a binding partner containing a strategically placed NT residue, the two probes are brought into close proximity. Upon excitation of the tryptophan donor, instead of fluorescing, its excitation energy is transferred to the NT acceptor, which then dissipates the energy non-radiatively. This results in a measurable decrease (quenching) of the tryptophan fluorescence intensity. The degree of quenching can be used to quantify the binding affinity (Kd) of the interaction.[4]
Additionally, the absorption spectrum of NT is sensitive to the polarity and protonation state of its local environment.[4] Changes in the absorption profile can provide insights into structural rearrangements at the ligand-protein interface.[3]
Quantitative Data
The following tables summarize key quantitative parameters for 3-Nitro-L-tyrosine.
Table 1: Spectroscopic Properties of 3-Nitro-L-tyrosine (NT)
| Property | Value | Conditions | Citation(s) |
| Absorption Max (λmax) | ~355-362 nm | Neutral form (protonated), acidic pH | [4][5] |
| ~422-430 nm | Ionized form (deprotonated), basic pH | [4][5] | |
| Fluorescence | Essentially non-fluorescent | - | [3][4] |
| Quantum Yield (Φ) | < 0.0005 | - | [5] |
| Förster Distance (R₀) | ~26 Å | Tryptophan as donor | [4] |
Table 2: Physicochemical Properties of 3-Nitro-L-tyrosine (NT)
| Property | Value | Conditions | Citation(s) |
| pKa (free amino acid) | 6.74 - 7.5 | In aqueous solution | [1][2][4] |
| pKa (in proteins) | 7.5 | NO₂Y356-β2 in α2/S/E complex | [6] |
| 7.8 - 8.0 | [NO₂Y730]-α2 and [NO₂Y731]-α2 | [6] | |
| 8.2 - 8.3 | [NO₂Y730]-α2 in S/E/β2 complex | [6] | |
| > 9.6 | NO₂Y122-β2 | [6] |
Table 3: Example Dissociation Constants (Kd) Determined Using NT Probe
| Interacting Pair | Kd (nM) | Conditions | Citation(s) |
| Y3NT-hirudin / Thrombin (fast form) | 1.1 ± 0.1 | 0.2 M NaCl, pH 8.0 | [4] |
| Y3NT-hirudin / Thrombin (slow form) | 14.8 ± 0.8 | 0.2 M ChCl, pH 8.0 | [4] |
| S2R/Y3NT-hirudin / Thrombin (fast form) | 0.19 ± 0.01 | 0.2 M NaCl, pH 8.0 | [4] |
| S2R/Y3NT-hirudin / Thrombin (slow form) | 1.5 ± 0.1 | 0.2 M ChCl, pH 8.0 | [4] |
Experimental Protocols & Visualizations
Diagram 1: FRET Mechanism for Protein Interaction
Caption: FRET between a Tryptophan donor and a 3-Nitrotyrosine acceptor upon protein interaction.
Protocol 1: Site-Specific Incorporation of 3-Nitro-L-tyrosine
This protocol provides a general overview for two common methods of incorporating NT into a protein of interest.
A. Solid-Phase Peptide Synthesis (for smaller proteins or peptides) This method is suitable for synthesizing peptides or small proteins (typically < 50 amino acids).
-
Resin and Amino Acid Preparation:
-
Select a suitable solid-phase resin (e.g., Wang or Rink Amide resin) based on the desired C-terminal chemistry.
-
Obtain Fmoc-protected 3-Nitro-L-tyrosine and other required Fmoc-protected amino acids.
-
-
Automated/Manual Synthesis:
-
Perform peptide synthesis using a standard Fmoc/tBu strategy on an automated peptide synthesizer or manually.[3]
-
In the cycle corresponding to the desired NT position, couple Fmoc-3-Nitro-L-tyrosine using standard coupling reagents (e.g., HBTU/HOBt).
-
-
Cleavage and Deprotection:
-
Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid with scavengers like triisopropylsilane and water).
-
-
Purification and Folding:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified peptide.
-
If necessary, fold the peptide under appropriate buffer conditions (e.g., air oxidation for disulfide bond formation).[4]
-
Confirm the mass and purity by mass spectrometry and analytical HPLC.
-
B. Genetic Code Expansion (for larger proteins) This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate NT in response to a nonsense codon (e.g., the amber stop codon, UAG) during protein expression in a host organism (e.g., E. coli).[7][8]
-
Plasmid Preparation:
-
Obtain or generate a plasmid encoding the orthogonal tRNA synthetase specific for NT and its cognate tRNA (tRNACUA).
-
Generate a mutant of your gene of interest where the codon for the target tyrosine residue is replaced with an amber stop codon (TAG). Clone this into a suitable expression vector.
-
-
Transformation:
-
Co-transform the expression host (e.g., E. coli BL21) with both the synthetase/tRNA plasmid and the plasmid containing your TAG-mutated gene.
-
-
Protein Expression:
-
Grow the transformed cells in a suitable medium (e.g., LB or minimal medium).
-
When the culture reaches the desired optical density (e.g., OD₆₀₀ of 0.6-0.8), supplement the medium with 3-Nitro-L-tyrosine (typically 1-2 mM).
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
-
Purification and Verification:
-
Harvest the cells and purify the NT-containing protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Verify the site-specific incorporation of NT and the protein's molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Diagram 2: Experimental Workflow for Kd Determination
Caption: Workflow for determining binding affinity using a 3-Nitrotyrosine FRET-based assay.
Protocol 2: FRET-Based Protein Interaction Assay
This protocol describes a titration experiment to measure the binding affinity between a protein containing an intrinsic tryptophan (Protein A) and a partner protein containing NT (Protein B).
-
Sample Preparation:
-
Prepare stock solutions of purified Protein A and Protein B in the desired assay buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.1% PEG 8000, 0.2 M NaCl).[4] Determine the precise concentrations using UV-Vis spectroscopy.
-
-
Instrument Setup:
-
Set up a fluorescence spectrophotometer with temperature control (e.g., 25°C).
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan.
-
Set the emission scan range from 310 nm to 450 nm.
-
Set excitation and emission slit widths to appropriate values (e.g., 5 nm).
-
-
Titration Experiment:
-
Place a solution of Protein A at a fixed concentration (e.g., 50 nM) in a quartz cuvette. The concentration should be below the expected Kd if possible.
-
Record the initial fluorescence spectrum of Protein A alone.
-
Make sequential additions of small aliquots of the concentrated Protein B stock solution into the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 2-5 minutes.
-
Record the fluorescence spectrum. Continue until the fluorescence signal no longer changes, indicating saturation.
-
-
Control Experiments:
-
Perform a control titration by adding Protein B to a buffer-only solution to check for any intrinsic fluorescence of Protein B.
-
Perform a control titration by adding a non-NT-containing version of Protein B to the Protein A solution to ensure the observed quenching is due to FRET and not non-specific effects.
-
Protocol 3: Data Analysis for Dissociation Constant (Kd) Determination
-
Data Extraction:
-
From each spectrum, extract the fluorescence intensity at the emission maximum of the donor (e.g., 342 nm).
-
Correct for dilution by multiplying the observed fluorescence by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.
-
-
Plotting the Data:
-
Calculate the change in fluorescence (ΔF = F₀ - F) or the fractional quenching ((F₀ - F) / F₀) for each concentration of Protein B.
-
Plot the change in fluorescence or fractional quenching as a function of the total concentration of Protein B.
-
-
Non-linear Regression:
-
Fit the binding data to a one-site binding (hyperbolic) equation: ΔF = (ΔF_max * [P_B]) / (K_d + [P_B]) Where:
-
ΔF is the change in fluorescence at a given concentration of Protein B.
-
ΔF_max is the maximum change in fluorescence at saturation.
-
[P_B] is the concentration of Protein B.
-
K_d is the dissociation constant.
-
-
Use a suitable software package (e.g., GraphPad Prism, Origin) to perform the non-linear regression and determine the value of Kd.[4]
-
Diagram 3: Troubleshooting Guide
References
- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic encoding of 3‐nitro‐tyrosine reveals the impacts of 14‐3‐3 nitration on client binding and dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive modification of genetically encoded 3-nitrotyrosine sites in alpha synuclein expressed in E.coli - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-Nitro-L-phenylalanine and its Metabolite 3-Nitrotyrosine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the query specified 3-Nitro-L-phenylalanine, it is crucial for researchers in the neuroscience field to note that the vast majority of literature and research focuses on a closely related and highly significant molecule: 3-Nitrotyrosine (3-NT) . This compound is a nitrated form of the essential amino acid L-phenylalanine, and while it can be synthesized, its direct applications and mentions in neuroscience research are sparse. Conversely, 3-Nitrotyrosine, formed by the nitration of L-tyrosine, is a well-established biomarker of nitrosative stress and protein damage, playing a significant role in the pathology of numerous neurodegenerative diseases.
This document will therefore primarily focus on the applications of 3-Nitrotyrosine in neuroscience research, as it is the more relevant and widely studied compound. Information on the synthesis of this compound is also provided for completeness.
Application Notes: 3-Nitrotyrosine as a Biomarker in Neurodegenerative Diseases
3-Nitrotyrosine (3-NT) is a stable product formed from the reaction of tyrosine residues in proteins with reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻).[1][2] Peroxynitrite is generated from the rapid reaction between nitric oxide (•NO) and superoxide radicals (O₂⁻•).[3][4] The presence of 3-NT in proteins is a key indicator of nitrosative stress, a condition implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[1][5][6]
The formation of 3-NT can lead to significant alterations in protein structure and function through mechanisms such as steric hindrance, which can disrupt protein-protein interactions and interfere with crucial signaling pathways, like those mediated by tyrosine phosphorylation.[3] This disruption of normal cellular processes is thought to contribute to neuronal dysfunction and cell death observed in neurodegenerative diseases.[3][7]
Key Applications in Neuroscience Research:
-
Biomarker of Disease Progression: Elevated levels of 3-NT have been consistently observed in post-mortem brain tissues of patients with neurodegenerative diseases, suggesting its potential as a biomarker to track disease progression.[3][6][8]
-
Investigating Pathogenic Mechanisms: Studying the specific proteins that are nitrated can provide insights into the molecular pathways affected by nitrosative stress in different neurodegenerative conditions.
-
Evaluating Therapeutic Interventions: Measuring 3-NT levels can be used to assess the efficacy of therapeutic agents aimed at reducing oxidative and nitrosative stress in preclinical and clinical studies.[1]
Quantitative Data: 3-Nitrotyrosine Levels in Neurodegenerative Diseases
The following tables summarize quantitative data on 3-Nitrotyrosine levels found in the brain tissues of patients with Alzheimer's and Parkinson's diseases compared to control subjects.
| Disease State | Brain Region | 3-Nitrotyrosine Level Change (vs. Control) | Reference(s) |
| Alzheimer's Disease | Hippocampus | ~8-fold increase | [3] |
| Alzheimer's Disease | Neocortical Regions | Elevated | [8][9] |
| Mild Cognitive Impairment (MCI) | Inferior Parietal Lobule (IPL) | ~25% higher | [3] |
| Mild Cognitive Impairment (MCI) | Hippocampus | ~41% higher | [3] |
Table 1: 3-Nitrotyrosine Levels in Alzheimer's Disease and Mild Cognitive Impairment.
| Disease State | Brain Region | 3-Nitrotyrosine Level Change (vs. Control) | Reference(s) |
| Parkinson's Disease | Substantia Nigra | Increased | [6] |
| Parkinson's Disease | Serum | Elevated | [10] |
Table 2: 3-Nitrotyrosine Levels in Parkinson's Disease.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from methods for the nitration of L-phenylalanine.[11][12]
Materials:
-
L-phenylalanine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Lead(II) carbonate (PbCO₃)
-
Hydrogen sulfide (H₂S) gas
-
95% Ethanol
-
Stir plate and stir bar
-
Beakers and flasks
-
Filter apparatus
Procedure:
-
At 0°C, dissolve 10.0 g of L-phenylalanine in 16 ml of concentrated sulfuric acid with stirring.[11]
-
Slowly add 3.0 ml of 90% nitric acid dropwise to the stirring solution, maintaining the temperature at approximately 0°C.[11]
-
After the addition of nitric acid is complete, continue stirring for an additional 10-15 minutes.[11]
-
Pour the reaction mixture over approximately 200 ml of ice and then dilute with water to a final volume of about 700 ml.[11]
-
Heat the solution to boiling and then neutralize it by adding approximately 80 g of lead(II) carbonate.[11]
-
Filter the resulting precipitate.[11]
-
Bubble hydrogen sulfide gas through the supernatant to precipitate any remaining lead ions.[11]
-
Filter the solution again to remove the lead sulfide precipitate.[11]
-
Reduce the volume of the filtrate to one-third of its original volume by evaporation.
-
A solid will form upon cooling. Filter this solid and wash it with 95% ethanol.[11]
-
The product, a mixture of nitrophenylalanine isomers, can be further purified by recrystallization from boiling water to isolate the desired this compound, though this may require chromatographic separation for high purity.
Protocol 2: Detection of 3-Nitrotyrosine in Brain Tissue by Immunohistochemistry (IHC)
This protocol provides a general guideline for the immunohistochemical detection of 3-NT in brain sections.[3][13][14][15]
Materials:
-
Formalin-fixed, paraffin-embedded brain tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Citrate buffer (10 mM, pH 6.0) for antigen retrieval
-
Microwave or water bath
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Polyclonal anti-nitrotyrosine antibody
-
Biotinylated secondary antibody (e.g., anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Blocking:
-
Wash sections with PBS.
-
Incubate sections with blocking solution for 30-60 minutes at room temperature to block non-specific binding sites.[3]
-
-
Primary Antibody Incubation:
-
Incubate sections with the anti-nitrotyrosine primary antibody (diluted in PBS with 1% normal goat serum) overnight at 4°C in a humidified chamber.[3]
-
-
Secondary Antibody Incubation:
-
Wash sections three times with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[3]
-
-
Detection:
-
Wash sections three times with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash sections three times with PBS.
-
Develop the signal with DAB substrate until the desired stain intensity is reached.
-
-
Counterstaining and Mounting:
-
Rinse slides with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate sections through a graded ethanol series and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Protocol 3: Western Blot Analysis of 3-Nitrotyrosine
This protocol outlines the detection of nitrated proteins in brain homogenates.
Materials:
-
Brain tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody: Anti-nitrotyrosine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-nitrotyrosine primary antibody overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Signaling Pathways and Visualizations
Nitrosative stress and the resulting formation of 3-Nitrotyrosine can impact several critical neuronal signaling pathways.
Dopaminergic Neuron Degeneration Pathway
In dopaminergic neurons, 3-Nitrotyrosine can be metabolized by aromatic amino acid decarboxylase (AADC) and monoamine oxidase (MAO), leading to the production of toxic metabolites that induce apoptosis.[7] This pathway is particularly relevant to the selective neurodegeneration seen in Parkinson's disease.
Caption: Proposed pathway of 3-Nitrotyrosine-induced apoptosis in dopaminergic neurons.
Disruption of Tyrosine Kinase Signaling
The addition of a nitro group to the tyrosine residue can sterically hinder its phosphorylation by tyrosine kinases. This interference can disrupt a multitude of signaling cascades that are vital for neuronal survival, synaptic plasticity, and other essential functions.
Caption: Inhibition of tyrosine kinase signaling by protein nitration.
Experimental Workflow for 3-NT Detection in Brain Tissue
This diagram illustrates a typical workflow for analyzing 3-Nitrotyrosine in brain tissue samples, combining both qualitative and quantitative methods.
Caption: Workflow for the detection and localization of 3-Nitrotyrosine in brain tissue.
References
- 1. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Oxidative stress and nitration in neurodegeneration: Cause, effect, or association? [jci.org]
- 5. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Oxidative and Nitrative Protein Modifications in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical analysis of protein nitrotyrosine and dityrosine in the Alzheimer brain indicates region-specific accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Serum fractalkine and 3-nitrotyrosine levels correlate with disease severity in Parkinson's disease: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. sysy.com [sysy.com]
- 15. protocols.io [protocols.io]
Application Notes and Protocols: 3-Nitro-L-phenylalanine as a Building Block for Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-L-phenylalanine is a non-proteinogenic amino acid that serves as a versatile building block in the synthesis of novel pharmaceuticals. Its unique chemical properties, conferred by the presence of a nitro group on the phenyl ring, offer a valuable tool for medicinal chemists to modulate the biological activity and pharmacokinetic properties of peptides and small molecules. The nitro group can be utilized as a bioisostere of other functional groups or can be chemically modified, most notably through reduction to an amino group, to introduce new functionalities. This opens avenues for creating diverse compound libraries for drug discovery efforts in areas such as oncology and neuroscience.[1]
This document provides detailed application notes and protocols for the use of this compound in the development of novel pharmaceutical agents.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in drug design and synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 210.19 g/mol | --INVALID-LINK-- |
| Appearance | Off-white powder | --INVALID-LINK-- |
| Purity | ≥ 97% (HPLC) | --INVALID-LINK-- |
| Storage Conditions | 0-8 °C | --INVALID-LINK-- |
Synthesis of this compound
The introduction of a nitro group onto the phenyl ring of L-phenylalanine is a key step in generating this valuable building block. While various methods exist, nitration using a mixture of nitric acid and sulfuric acid is a common approach. It is important to note that this reaction can produce a mixture of ortho, meta, and para isomers. Careful control of reaction conditions and subsequent purification are necessary to isolate the desired 3-nitro isomer.
Protocol: Nitration of L-phenylalanine
Materials:
-
L-phenylalanine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Lead(II) Carbonate (PbCO₃) or Ammonium Hydroxide (NH₄OH)
-
Hydrogen Sulfide (H₂S) gas (if using PbCO₃)
-
95% Ethanol
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers
Procedure:
-
Dissolution: In a round-bottom flask equipped with a stir bar and placed in an ice bath, dissolve L-phenylalanine (e.g., 10.0 g, 60.6 mmol) in concentrated sulfuric acid (e.g., 16 mL) at 0°C.[2]
-
Nitration: Slowly add concentrated nitric acid (e.g., 3.0 mL) dropwise to the stirring solution, ensuring the temperature remains at or below 0°C.[2]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 10-15 minutes.[2]
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice (e.g., 200 g) in a beaker with vigorous stirring.
-
Neutralization (Option A with Lead Carbonate): Dilute the solution with water (to approx. 700 mL) and heat to boiling. Carefully add lead(II) carbonate in small portions until the solution is neutralized.[2]
-
Filtration (Option A): Filter the hot solution to remove the precipitated lead sulfate. Allow the filtrate to cool.
-
Lead Removal (Option A): Bubble hydrogen sulfide gas through the filtrate to precipitate any remaining lead ions as lead sulfide. Filter the solution to remove the precipitate.
-
Neutralization (Option B with Ammonium Hydroxide): Alternatively, after quenching, neutralize the acidic solution by the slow addition of ammonium hydroxide until the pH reaches 7-8. A white solid should precipitate.[3]
-
Crystallization and Isolation:
-
If using Option A, reduce the volume of the filtrate by approximately one-third by rotary evaporation to induce crystallization.
-
If using Option B, allow the neutralized mixture to stand, preferably overnight in a cool place, to allow for complete precipitation.
-
-
Collection and Washing: Collect the precipitated this compound by vacuum filtration. Wash the solid with cold 95% ethanol.[2]
-
Drying: Dry the purified product under vacuum.
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. Both Fmoc and Boc protection strategies can be employed. The following is a generalized protocol using Fmoc chemistry.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-protected amino acids (including Fmoc-3-Nitro-L-phenylalanine)
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Workflow for SPPS:
Detailed Steps:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-3-Nitro-L-phenylalanine (3-4 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Chemical Modification of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing a handle for further functionalization or to fundamentally alter the properties of the peptide.
Protocol: On-Resin Reduction of this compound to 3-Amino-L-phenylalanine
Method A: Tin(II) Chloride Reduction
Materials:
-
Peptide-resin containing this compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of SnCl₂·2H₂O (e.g., 10 equivalents per nitro group) in DMF.
-
Add the SnCl₂ solution to the resin and shake at room temperature for 4-12 hours.
-
Wash the resin thoroughly with DMF.
-
Wash the resin with a solution of 5% DIPEA in DMF to neutralize the resin and remove any tin salts.
-
Wash the resin with DMF and then with DCM.
-
The resin-bound peptide now contains 3-Amino-L-phenylalanine and can be further processed (e.g., cleavage or further on-resin modification).
Method B: Catalytic Hydrogenation
Materials:
-
Peptide-resin containing this compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or DMF
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
Procedure:
-
Swell the peptide-resin in the chosen solvent (MeOH or DMF) in a suitable hydrogenation vessel.
-
Add a catalytic amount of Pd/C (e.g., 10-20% by weight of the resin).
-
Pressurize the vessel with hydrogen gas (e.g., 1-4 bar) and stir the mixture at room temperature for 12-24 hours.[4]
-
Carefully depressurize the vessel and filter the resin to remove the catalyst.
-
Wash the resin thoroughly with the reaction solvent and then with DCM.
-
The resulting peptide-resin contains 3-Amino-L-phenylalanine.
Workflow for Nitro Group Reduction:
References
Application Note: Quantification of 3-Nitro-L-phenylalanine using High-Performance Liquid Chromatography (HPLC)
Introduction
3-Nitro-L-phenylalanine is a nitrated derivative of the essential amino acid L-phenylalanine. Its presence and quantification in biological samples are of significant interest to researchers in fields such as drug development and molecular biology, as it can serve as a biomarker for nitrosative stress. This application note details a robust and sensitive method for the quantification of this compound in biological matrices using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is adapted from a validated method for the analogous compound, 3-nitrotyrosine, and is suitable for researchers, scientists, and professionals in drug development.[1][2][3][4]
Principle
This method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. An isocratic mobile phase consisting of a buffered aqueous-organic mixture ensures reproducible elution. Quantification is achieved by monitoring the UV absorbance at specific wavelengths where this compound exhibits significant absorption.[1][2] Due to the structural similarity with 3-nitrotyrosine, detection wavelengths of 215 nm, 276 nm, and 356 nm are recommended, with 356 nm offering higher selectivity for the nitrated analyte.[1][2][5]
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Glacial acetic acid
-
Perchloric acid or 5-sulfosalicylic acid dihydrate
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3. Preparation of Standard Solutions
Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in the mobile phase. From the stock solution, prepare a series of working standard solutions of decreasing concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL) by serial dilution with the mobile phase. These will be used to construct a calibration curve.
4. Sample Preparation (from Plasma/Serum)
This protocol is a general guideline for the deproteinization of plasma or serum samples.
-
To 100 µL of plasma or serum, add 100 µL of 10% (w/v) 5-sulfosalicylic acid or 6% perchloric acid.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
5. HPLC Conditions
The following HPLC conditions are recommended, based on a validated method for 3-nitrotyrosine.[1][2]
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.5% Acetic Acid : Methanol : Water (15:15:70, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25°C |
| Detection Wavelengths | 215 nm, 276 nm, and 356 nm |
| Run Time | Approximately 15 minutes |
6. Data Analysis and Quantification
-
Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration of this compound.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standards.
-
Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.
Data Presentation
The quantitative data for the analysis of this compound, adapted from the validated method for 3-nitrotyrosine, are summarized below.[1][2] These values provide an expected performance range for the described protocol.
Table 1: Method Validation Parameters (Adapted from 3-nitrotyrosine data)
| Parameter | Wavelength: 276 nm | Wavelength: 356 nm |
| Linearity Range | 1 - 50,000 µg/L | 5 - 50,000 µg/L |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.367 µg/L | 1.862 µg/L |
| Limit of Quantification (LOQ) | 1.113 µg/L | 5.642 µg/L |
| Retention Time | ~10.2 min | ~10.2 min |
| Mean Recovery in Serum | 100.71 ± 11.33% | 94.78 ± 5.41% |
Note: The actual retention time for this compound may vary depending on the specific HPLC system and column used.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Logical Relationship of HPLC Parameters
Caption: Key parameters influencing HPLC separation of this compound.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
Detecting 3-Nitro-L-phenylalanine in Biological Samples: A Detailed Guide to LC-MS/MS Methods
Introduction
3-Nitro-L-phenylalanine (3-NO2-Phe) is a nitrated amino acid formed by the reaction of phenylalanine with reactive nitrogen species (RNS), such as peroxynitrite. Its presence in biological samples is increasingly recognized as a key biomarker of oxidative and nitrosative stress, conditions implicated in a wide range of pathologies including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. Accurate and sensitive detection of 3-NO2-Phe is therefore crucial for researchers, scientists, and drug development professionals seeking to understand disease mechanisms and develop novel therapeutic interventions. This document provides detailed application notes and protocols for the quantification of 3-NO2-Phe in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Biological Significance and Signaling Pathway
Under conditions of oxidative and nitrosative stress, there is an increased production of superoxide radicals (O₂⁻) and nitric oxide (NO•). These two species can react to form the highly reactive peroxynitrite (ONOO⁻). Peroxynitrite can then nitrate the aromatic ring of phenylalanine to produce this compound. This post-translational modification can alter protein structure and function, contributing to cellular damage and disease progression.
Quantitative Data Summary
While specific quantitative data for this compound is still emerging in the literature, data from the closely related biomarker, 3-Nitro-L-tyrosine, provides a strong indication of the expected analytical performance. The following table summarizes typical quantitative parameters that can be achieved with a validated LC-MS/MS method.
| Parameter | Plasma | Urine | Tissue Homogenate |
| Limit of Detection (LOD) | 0.030 ng/mL | ~0.05 ng/mL | ~0.1 ng/g |
| Limit of Quantification (LOQ) | 0.100 ng/mL | ~0.15 ng/mL | ~0.3 ng/g |
| Linear Range | 0.1 - 100 ng/mL | 0.15 - 150 ng/mL | 0.3 - 200 ng/g |
| Recovery | >85% | >80% | >75% |
| Intra-day Precision (%RSD) | <10% | <15% | <15% |
| Inter-day Precision (%RSD) | <15% | <20% | <20% |
Note: These values are estimates based on methods for similar analytes and should be established for each specific matrix and instrument.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of 3-NO2-Phe in plasma, urine, and tissue samples.
Protocol 1: Analysis of this compound in Human Plasma
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₆-3-Nitro-L-phenylalanine)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., 1 µg/mL in 50% methanol).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Precursor > Product 1, Precursor > Product 2
-
¹³C₆-3-Nitro-L-phenylalanine (IS): Precursor > Product
-
Protocol 2: Analysis of this compound in Urine
1. Materials and Reagents
-
Same as for plasma analysis.
-
Human urine.
2. Sample Preparation: Dilute-and-Shoot
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 3,000 x g for 5 minutes to pellet any debris.
-
In a microcentrifuge tube, combine 50 µL of urine supernatant with 440 µL of mobile phase A (0.1% formic acid in water) and 10 µL of internal standard working solution.
-
Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Same as for plasma analysis.
Protocol 3: Analysis of this compound in Tissue
1. Materials and Reagents
-
Same as for plasma analysis.
-
Tissue of interest (e.g., brain, heart).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Homogenizer (e.g., bead beater or sonicator).
2. Sample Preparation: Homogenization and Protein Precipitation
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Transfer a 100 µL aliquot of the homogenate to a new microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Same as for plasma analysis.
Data Analysis
Quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used to fit the curve.
Conclusion
The LC-MS/MS methods detailed in these application notes provide a robust and sensitive approach for the quantification of this compound in a variety of biological samples. The ability to accurately measure this biomarker will be invaluable for researchers investigating the role of oxidative and nitrosative stress in health and disease, and for the development of new therapeutic strategies. It is essential to validate these methods in your own laboratory to ensure they meet the specific requirements of your research.
Application Notes and Protocols: Utilizing 3-Nitro-L-phenylalanine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine. Its structural similarity to L-phenylalanine and L-tyrosine positions it as a competitive inhibitor for key enzymatic and transport processes crucial for cancer cell proliferation and survival. These notes provide an overview of its potential applications in cancer cell line studies, including its mechanism of action and detailed protocols for experimental validation.
Mechanism of Action: this compound is understood to exert its anti-tumor effects through several potential mechanisms. As a structural analog of L-phenylalanine, it can competitively inhibit enzymes that metabolize phenylalanine and tyrosine, such as Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH).[1][2] Disruption of these pathways can impact the synthesis of essential molecules required for cell growth. Furthermore, it may compete with L-phenylalanine for uptake into cancer cells via transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in various cancers.[3][4][5] There is also evidence to suggest that the nitro group on this compound can interact with guanine in DNA, potentially leading to DNA destabilization and subsequent cell death.[6]
Data Presentation
While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table provides a template for how such data would be presented. Researchers are encouraged to determine these values empirically for their cell lines of interest.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Notes |
| MCF-7 | Breast Adenocarcinoma | User-determined | Estrogen receptor-positive. |
| MDA-MB-231 | Breast Adenocarcinoma | User-determined | Triple-negative, highly metastatic. |
| PC-3 | Prostate Adenocarcinoma | User-determined | Androgen-independent. |
| A549 | Lung Carcinoma | User-determined | Non-small cell lung cancer. |
| HCT116 | Colorectal Carcinoma | User-determined | p53 wild-type. |
| HepG2 | Hepatocellular Carcinoma | User-determined | Well-differentiated. |
| SH-SY5Y | Neuroblastoma | User-determined | Dopaminergic phenotype. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound action.
Caption: General workflow for studying this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT/MTS Addition:
-
Data Acquisition:
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly.[8]
-
For MTS: No solubilization step is needed.
-
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Competitive L-phenylalanine Uptake Assay
This protocol assesses the ability of this compound to competitively inhibit the uptake of L-phenylalanine.
Materials:
-
Cancer cell line cultured in 24-well plates
-
This compound
-
Radiolabeled L-[14C]phenylalanine
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells twice with pre-warmed uptake buffer.
-
Inhibition: Add uptake buffer containing various concentrations of this compound or a vehicle control to the wells.
-
Uptake: Add L-[14C]phenylalanine to each well at a final concentration below its Km for the transporter (e.g., 10-50 µM) and incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.
-
Wash: Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the percentage inhibition of L-[14C]phenylalanine uptake at each concentration of this compound.
Protocol 3: Western Blot Analysis
This protocol is for analyzing changes in the expression or phosphorylation status of key proteins in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAH, anti-TH, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[9] Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.[9]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 4: Tyrosine Hydroxylase (TH) Activity Assay
This protocol measures the effect of this compound on the enzymatic activity of Tyrosine Hydroxylase.
Materials:
-
Cell lysate from treated and untreated cells
-
Assay buffer (e.g., containing a pterin cofactor like (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin)
-
L-Tyrosine (substrate)
-
This compound
-
Reagents for detecting L-DOPA (product), often involving HPLC with electrochemical detection.
Procedure:
-
Lysate Preparation: Prepare cell lysates from control and this compound-treated cells, ensuring to keep them on ice.
-
Reaction Mixture: In a microcentrifuge tube, combine the cell lysate, assay buffer, and either this compound or a vehicle control.
-
Initiate Reaction: Add L-Tyrosine to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate Reaction: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Product Quantification: Centrifuge to pellet precipitated proteins. Analyze the supernatant for L-DOPA concentration using HPLC.
-
Analysis: Calculate the rate of L-DOPA production and compare the activity in treated samples to the control to determine the percentage of inhibition.
References
- 1. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 19883-74-0 | FN50086 | Biosynth [biosynth.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Site-Directed Mutagenesis with 3-Nitro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the site-specific incorporation of the non-canonical amino acid 3-Nitro-L-phenylalanine (3-NO2-Phe) into a target protein using amber codon suppression technology in Escherichia coli. This method allows for the introduction of a nitro group, a versatile chemical handle, into proteins for various applications, including protein engineering, drug development, and structure-function studies.
Introduction
The expansion of the genetic code to include unnatural amino acids (UAAs) offers powerful tools for modifying proteins with novel chemical functionalities. This compound, with its unique electronic and spectroscopic properties, can serve as a photo-crosslinker, a vibrational probe, or a precursor for further chemical modifications. The protocol described herein is based on the amber codon suppression methodology, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate 3-NO2-Phe in response to an in-frame amber stop codon (TAG) in the gene of interest.[1]
Principle of the Method
The site-specific incorporation of this compound is achieved through a two-plasmid system in E. coli:
-
Expression Plasmid: This plasmid carries the gene of interest, which has been mutated to contain an amber (TAG) stop codon at the desired position for 3-NO2-Phe incorporation.
-
pEVOL Plasmid: This plasmid expresses an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA CUA). The aaRS is specifically evolved to recognize and charge the tRNA CUA with 3-NO2-Phe. This charged tRNA then recognizes the amber codon on the mRNA and incorporates 3-NO2-Phe into the growing polypeptide chain.[2]
A key component for the successful incorporation of this compound is the use of a promiscuous pyrrolysyl-tRNA synthetase (PylRS) mutant, specifically the N346A/C348A variant, which has been shown to accommodate various meta-substituted phenylalanine derivatives, including this compound.[3]
Experimental Workflow
The overall experimental workflow for incorporating this compound into a target protein can be divided into three main stages:
-
Site-Directed Mutagenesis: Introduction of an amber (TAG) codon into the gene of interest at the desired location.
-
Transformation: Co-transformation of E. coli with the expression plasmid (containing the TAG mutant) and the pEVOL plasmid (containing the orthogonal aaRS/tRNA pair).
-
Protein Expression and Purification: Culture of the transformed E. coli in the presence of this compound, followed by induction of protein expression and subsequent purification.
References
- 1. Expanded genetic code - Wikipedia [en.wikipedia.org]
- 2. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 3-Nitro-L-phenylalanine in Neurobiology
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Nitro-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine. In neurobiology, it serves as a valuable research tool, primarily recognized for its role as a competitive inhibitor of neuronal nitric oxide synthase (nNOS). Nitric oxide (NO) is a critical signaling molecule in the nervous system, involved in processes ranging from neurotransmission and synaptic plasticity to neurotoxicity. The overproduction of NO by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke, neurodegenerative diseases, and migraine. Therefore, selective inhibitors of nNOS, such as this compound, are essential for elucidating the roles of NO in these conditions and for the development of novel therapeutic strategies.
These application notes provide a summary of the quantitative data for related nNOS inhibitors, detailed protocols for the experimental use of this compound, and visualizations of relevant pathways and workflows.
Data Presentation
While specific inhibitory constants (Ki or IC50) for this compound are not extensively documented in publicly available literature, data from structurally related dipeptides containing N-omega-nitroarginine and phenylalanine provide strong evidence for its mechanism and potential potency. These related compounds are competitive inhibitors of nNOS, with selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms. It is hypothesized that this compound acts similarly. The tables below summarize data for well-characterized, selective nNOS inhibitors to provide a comparative context.
Table 1: Inhibitory Activity of Phenylalanine-Containing Dipeptide nNOS Inhibitors
| Compound | nNOS Ki (μM) | iNOS Ki (μM) | eNOS Ki (μM) | Selectivity (nNOS vs. iNOS) | Selectivity (nNOS vs. eNOS) | Reference |
| D-Phe-D-Arg-NO₂-OMe | 2 | 3600 | 5 | ~1800-fold | ~2.5-fold | [1] |
| L-Phe-D-Arg-NO₂-OMe | 13 | >10000 | 69 | >769-fold | ~5.3-fold | [1] |
Table 2: In Vitro IC50 Values of Common nNOS Inhibitors
| Inhibitor | nNOS IC50 (μM) | eNOS IC50 (μM) | iNOS IC50 (μM) |
| Nω-propyl-L-arginine (NPA) | 0.06 | 8.5 | 180 |
| Vinyl-L-NIO (L-VNIO) | 0.1 | 12 | 60 |
| 7-Nitroindazole (7-NI) | 0.47 | 0.7 | 91 |
Note: The data in the tables above are for compounds structurally or functionally related to this compound and are provided for comparative purposes.
Signaling Pathways and Experimental Workflows
Signaling Pathway of nNOS Inhibition
The primary mechanism of action of this compound in neurobiology is the inhibition of nNOS. This enzyme catalyzes the production of nitric oxide (NO) from L-arginine. NO, a gaseous signaling molecule, diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), which in turn converts GTP to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and modulating various downstream cellular processes. In pathological conditions, excessive NO can react with superoxide radicals to form peroxynitrite (ONOO-), a potent oxidizing and nitrating agent that contributes to neuronal damage. By inhibiting nNOS, this compound can attenuate these downstream effects.
Caption: nNOS inhibition by this compound blocks NO production.
Experimental Workflow for Assessing Neuroprotection in a Cell Culture Model of Excitotoxicity
This workflow outlines the steps to investigate the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Caption: Workflow for testing this compound's neuroprotective effects.
Experimental Protocols
Protocol 1: In Vitro nNOS Inhibition Assay (Citrulline Exclusion Assay)
This protocol is a modification of the standard assay for measuring NOS activity by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.
Materials:
-
Purified recombinant nNOS
-
This compound
-
L-[³H]arginine
-
NADPH
-
Calmodulin
-
CaCl₂
-
Tetrahydrobiopterin (BH₄)
-
HEPES buffer (pH 7.4)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin, CaCl₂, and BH₄.
-
Add varying concentrations of this compound to the reaction mixture to determine the IC50. A vehicle control (buffer) should be included.
-
Initiate the reaction by adding purified nNOS and L-[³H]arginine.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.
-
Collect the eluate and quantify the amount of [³H]L-citrulline using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Treatment of Primary Neuronal Cultures
This protocol describes the application of this compound to primary neuronal cultures to study its effects on neuronal viability and function.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (dissolved in sterile water or appropriate vehicle)
-
Vehicle control
-
Multi-well culture plates
Procedure:
-
Culture primary neurons on poly-D-lysine coated plates until they form a mature network (typically 7-10 days in vitro).
-
Prepare working solutions of this compound in pre-warmed culture medium at the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Remove half of the conditioned medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 1 hour, 24 hours, 48 hours) at 37°C and 5% CO₂.
-
If studying neuroprotection, a neurotoxic insult (e.g., glutamate or NMDA) can be added to the culture medium after a pre-incubation period with this compound.
-
Following the treatment period, the cells can be processed for various downstream assays, such as viability assays (MTT, LDH), immunocytochemistry, or western blotting.
Protocol 3: In Vivo Administration via Intracerebroventricular (ICV) Injection in Rodents
This protocol provides a general guideline for the direct administration of this compound into the brain ventricular system. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a fine-gauge needle
-
This compound solution in sterile artificial cerebrospinal fluid (aCSF)
-
Surgical tools
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, identify the injection site over the lateral ventricle.
-
Drill a small burr hole through the skull at the identified coordinates.
-
Slowly lower the injection needle to the desired depth within the lateral ventricle.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
After the infusion is complete, leave the needle in place for a few minutes to prevent backflow.
-
Slowly retract the needle and suture the scalp incision.
-
Monitor the animal during recovery from anesthesia.
-
At the desired time point post-injection, animals can be used for behavioral testing or euthanized for tissue collection and subsequent neurochemical or histological analysis.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and model systems. Always adhere to laboratory safety protocols and institutional guidelines when working with chemical reagents and animal models.
References
Application Notes and Protocols for Flow Cytometry Analysis of 3-Nitro-L-phenylalanine Labeled Cells in Hypoxia Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular hypoxia, a condition of low oxygen tension, is a critical factor in the pathophysiology of various diseases, including cancer, ischemia, and inflammatory disorders. The ability to identify and quantify hypoxic cells is crucial for both basic research and the development of targeted therapeutics. 3-Nitro-L-phenylalanine (3-NLP) is a non-fluorescent amino acid analogue that can be utilized as a probe to detect cellular hypoxia. In the low-oxygen environment of hypoxic cells, endogenous nitroreductases reduce the nitro group of 3-NLP to a fluorescent amino group, yielding 3-Amino-L-phenylalanine (3-AP). This conversion from a non-fluorescent to a fluorescent molecule provides a basis for detecting hypoxic cells using flow cytometry.[1][2][3]
These application notes provide a comprehensive guide for utilizing 3-NLP to label and analyze hypoxic cells via flow cytometry. The protocols detailed below cover cell preparation, induction of hypoxia, labeling with 3-NLP, and subsequent flow cytometric analysis.
Principle of the Assay
The core principle of this technique lies in the metabolic activation of a non-fluorescent probe into a fluorescent product specifically within hypoxic cells.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| 3-NLP Loading Concentration | 100 - 500 µM | Optimal concentration should be determined empirically for each cell type to maximize signal and minimize toxicity. |
| 3-NLP Incubation Time | 2 - 6 hours | Longer incubation may be necessary for some cell types to allow for sufficient uptake and reduction. |
| Hypoxia Induction (Gas) | 1% O₂, 5% CO₂, balance N₂ | Duration of hypoxia (4-24 hours) should be optimized based on the cell type and experimental goals. |
| Hypoxia Induction (Chemical) | 100 - 300 µM CoCl₂ | Cobalt chloride can mimic hypoxia by stabilizing HIF-1α.[4] Incubation time should be optimized (4-8 hours). |
Table 2: Flow Cytometry Settings for 3-Amino-L-phenylalanine Detection
| Parameter | Recommended Setting | Notes |
| Excitation Laser | UV Laser (e.g., 355 nm) or Violet Laser (e.g., 405 nm) | Based on the spectral properties of similar aromatic amino acids, UV or near-UV excitation is predicted.[5][6] |
| Emission Filter | 450/50 nm (for Violet Laser) or specific UV filter | The exact emission maximum should be determined experimentally. A spectral scan on a spectrofluorometer is recommended if available. |
| Controls | Unlabeled normoxic cells, Unlabeled hypoxic cells, Labeled normoxic cells | These controls are essential for setting gates and determining the level of background fluorescence. |
Experimental Protocols
Protocol 1: Induction of Hypoxia in Cell Culture
A. Using a Hypoxia Chamber
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Prepare pre-equilibrated hypoxic culture medium by placing it in the hypoxia chamber for at least 4 hours to allow gas equilibration.
-
Replace the normoxic medium on the cells with the pre-equilibrated hypoxic medium.
-
Place the cells in a modular incubator chamber or a tri-gas incubator.
-
Flush the chamber with a gas mixture of 1% O₂, 5% CO₂, and balanced N₂.[4]
-
Seal the chamber and place it in a standard 37°C incubator for the desired duration (e.g., 4-24 hours).
B. Using a Chemical Inducer (Cobalt Chloride)
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Cobalt Chloride (CoCl₂) in sterile water.
-
Add CoCl₂ to the cell culture medium to a final concentration of 100-300 µM.[4]
-
Incubate the cells for the desired duration (e.g., 4-8 hours) under standard cell culture conditions (37°C, 5% CO₂).
Protocol 2: Labeling Cells with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize.
-
During the last 2-6 hours of the hypoxia induction period, add the 3-NLP stock solution to the cell culture medium to the desired final concentration (e.g., 100-500 µM).
-
Continue to incubate the cells under hypoxic (or normoxic for control) conditions for the remainder of the incubation period.
Protocol 3: Sample Preparation and Flow Cytometry Analysis
-
Cell Harvesting:
-
For suspension cells, gently pipette to resuspend and transfer to a centrifuge tube.
-
For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Accutase® or TrypLE™) to maintain cell surface integrity. Avoid harsh trypsinization.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS containing 1% BSA.
-
Resuspension: Resuspend the cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer with the appropriate laser and filter combination for detecting 3-Amino-L-phenylalanine (see Table 2).
-
Use the unlabeled normoxic and hypoxic cell samples to set the forward and side scatter gates to exclude debris and to establish the baseline fluorescence.
-
Use the labeled normoxic cells to determine the level of non-specific signal.
-
Acquire data for the labeled hypoxic samples, collecting a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
-
-
Data Analysis:
-
Gate on the single, viable cell population based on forward and side scatter.
-
Create a histogram of the fluorescence intensity for the channel detecting 3-AP.
-
Set a gate for positive fluorescence based on the labeled normoxic control.
-
Quantify the percentage of fluorescent (hypoxic) cells and the mean fluorescence intensity.
-
Applications in Drug Development
-
Screening for Hypoxia-Activated Prodrugs: 3-NLP can be used in combination with potential drug candidates to assess their efficacy in hypoxic versus normoxic cell populations.
-
Evaluating Modulators of the Hypoxic Response: The effect of compounds that target the HIF pathway or other components of the cellular response to hypoxia can be quantified by measuring changes in the hypoxic cell fraction.[7]
-
Assessing Tumor Microenvironment: In preclinical studies, this technique can be applied to cells isolated from tumors to evaluate the extent of hypoxia, which is a key factor in tumor progression and resistance to therapy.
Concluding Remarks
The use of this compound as a fluorescent probe for detecting cellular hypoxia offers a valuable tool for researchers in various fields. The protocols provided herein serve as a detailed guide for implementing this technique. It is important to note that optimization of labeling concentrations, incubation times, and hypoxia induction methods may be necessary for specific cell types and experimental conditions to achieve the most reliable and reproducible results.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-3-Nitro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating Fmoc-3-Nitro-L-phenylalanine. This unique amino acid derivative is a valuable tool in drug discovery and chemical biology, offering a versatile platform for creating modified peptides with enhanced biological activity and novel functionalities.[1][2] The presence of the nitro group on the phenyl ring provides a site for further chemical modifications, such as reduction to an amine, enabling the synthesis of diverse peptide architectures.[2]
Introduction
Fmoc-3-Nitro-L-phenylalanine is a derivative of the proteinogenic amino acid L-phenylalanine, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a nitro group at the meta-position of the phenyl ring. The Fmoc group allows for orthogonal protection strategies in SPPS, being stable to acidic conditions used for side-chain deprotection while readily cleaved by mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]
The incorporation of 3-Nitro-L-phenylalanine into peptide sequences can impart unique properties, including altered receptor binding affinities and increased stability. Furthermore, the nitro group can be selectively reduced to an amine, providing a reactive handle for conjugation, labeling, or the introduction of other functional moieties.
Data Presentation
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >95% | Can be influenced by the coupling reagent, reaction time, and the nature of the preceding amino acid. Monitoring with a qualitative test like the Kaiser test is recommended.[4] |
| Racemization | <2% | Phenylalanine derivatives are generally not at high risk for racemization. However, the choice of coupling reagents and activation method can influence the extent of racemization.[5] |
| Crude Peptide Purity | 70-90% | Highly dependent on the peptide sequence, length, and the efficiency of each coupling and deprotection step. |
| Final Yield | 10-50% | Dependent on the overall efficiency of the synthesis, cleavage, and purification steps. |
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of a peptide containing this compound. As an illustrative example, we will describe the synthesis of a modified Substance P antagonist, where a phenylalanine residue at position 7 is replaced with this compound. The native Substance P sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. A common antagonist analog is [D-Pro2, D-Phe7, D-Trp9]-Substance P.[6][7] Our target analog will be [D-Pro2, L-Phe(3-NO₂)7, D-Trp9]-Substance P .
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-3-Nitro-L-phenylalanine)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether, cold
-
Kaiser test kit
Protocol 1: Peptide Chain Elongation
This protocol describes a single coupling and deprotection cycle.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for Fmoc-3-Nitro-L-phenylalanine):
-
In a separate vial, dissolve Fmoc-3-Nitro-L-phenylalanine (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered couplings, a longer reaction time or a double coupling may be necessary.[4]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of resin beads.
-
Wash the beads with DMF and then ethanol.
-
Add the Kaiser test solutions as per the manufacturer's instructions.
-
Heat at 100-120°C for 5 minutes.
-
A yellow or colorless result indicates complete coupling (no free primary amines). A blue or purple color indicates incomplete coupling, and a second coupling (recoupling) step is recommended.[4]
-
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and repeat the ether wash twice.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Mandatory Visualizations
Substance P Signaling Pathway and Antagonist Action
Substance P is a neuropeptide that exerts its effects by binding to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[8] This binding initiates a signaling cascade that leads to various physiological responses, including pain transmission and inflammation.[8] A peptide containing this compound can be designed as a Substance P antagonist to block this signaling.
Caption: Substance P signaling pathway and its inhibition.
Experimental Workflow for SPPS
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating Fmoc-3-Nitro-L-phenylalanine.
Caption: General SPPS workflow for peptide synthesis.
Logical Relationship for Troubleshooting Incomplete Coupling
This diagram outlines the decision-making process when troubleshooting an incomplete coupling reaction during SPPS, as indicated by a positive Kaiser test.[4]
Caption: Troubleshooting logic for incomplete coupling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. usbio.net [usbio.net]
- 8. Design and synthesis of antagonists of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitro-L-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 3-Nitro-L-phenylalanine synthesis. The information is presented in a question-and-answer format to directly address potential issues, supplemented by detailed experimental protocols, quantitative data, and process diagrams.
Troubleshooting Guide & FAQs
Q1: Direct nitration of L-phenylalanine gives me a very low yield of the 3-nitro isomer. Why is this and how can I fix it?
A1: The low yield of this compound from direct nitration is due to the directing effects of the substituents on the phenyl ring. The amino acid side chain is an activating group and directs electrophilic substitution (nitration) to the ortho and para positions. Consequently, direct nitration of L-phenylalanine with mixed acids (concentrated nitric and sulfuric acid) predominantly produces 4-Nitro-L-phenylalanine and 2-Nitro-L-phenylalanine.
To favor the formation of the meta-isomer (this compound), it is essential to modify the directing effect of the amino group. This is typically achieved by protecting the amino group, which changes its electronic influence on the aromatic ring. A common and effective strategy is the N-acetylation of L-phenylalanine to form N-acetyl-L-phenylalanine before the nitration step.
Q2: I've protected the amino group with an acetyl group, but I'm still getting a mixture of isomers. How can I maximize the yield of the 3-nitro product?
A2: While N-acetylation is a crucial step, optimizing the nitration conditions for N-acetyl-L-phenylalanine is key to maximizing the yield of the 3-nitro isomer. Several factors influence the regioselectivity of the nitration reaction:
-
Nitrating Agent: Using a milder nitrating agent or a different nitration system can influence the isomer distribution.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the meta isomer. It is crucial to maintain careful temperature control throughout the addition of the nitrating agent.
-
Solvent: The choice of solvent can affect the reactivity and selectivity of the nitration reaction.
Careful control of these parameters is necessary to shift the product distribution in favor of the desired 3-nitro isomer.
Q3: What are the common side reactions to watch out for during the synthesis of this compound?
A3: Besides the formation of ortho and para isomers, other potential side reactions include:
-
Oxidation: The strong oxidizing conditions of nitration can lead to the oxidation of the amino acid side chain.
-
Dimerization: Under certain conditions, nitrated phenylalanine molecules can dimerize.
-
Polynitration: Although less common under controlled conditions, the introduction of more than one nitro group onto the aromatic ring can occur.
Careful control of reaction conditions, such as temperature and the stoichiometry of the reagents, can help to minimize these side reactions.
Q4: I am having difficulty separating the 3-nitro isomer from the other isomers. What purification methods are most effective?
A4: The separation of nitrophenylalanine isomers can be challenging due to their similar physical properties. A combination of techniques is often most effective:
-
Fractional Crystallization: The different isomers may have varying solubilities in certain solvent systems, allowing for their separation by fractional crystallization. This can be a cost-effective method for initial purification on a larger scale.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the isomers. A suitable eluent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) needs to be determined by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): For high-purity applications, preparative HPLC is the method of choice for separating the isomers.
Q5: After nitration of N-acetyl-L-phenylalanine, what is the best way to remove the acetyl protecting group?
A5: The N-acetyl group can be removed by hydrolysis under either acidic or basic conditions to yield the free amino acid.[1][2]
-
Acidic Hydrolysis: Refluxing the N-acetyl-3-nitro-L-phenylalanine in the presence of a strong acid like hydrochloric acid (HCl) in an aqueous or alcoholic solution is a common method.[2]
-
Basic Hydrolysis: Alternatively, the acetyl group can be removed by heating with a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.[1]
The choice between acidic and basic hydrolysis may depend on the stability of the nitro group and the desired final salt form of the amino acid. It is important to monitor the reaction to avoid racemization.
Experimental Protocols
Protocol 1: N-Acetylation of L-Phenylalanine
This protocol describes the protection of the amino group of L-phenylalanine as an N-acetyl derivative.
Materials:
-
L-Phenylalanine
-
Acetic anhydride
-
Acetic acid (glacial)
-
Water
-
Ice
Procedure:
-
Dissolve L-Phenylalanine in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Pour the reaction mixture into ice-cold water to precipitate the N-acetyl-L-phenylalanine.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Nitration of N-Acetyl-L-phenylalanine
This protocol details the nitration of N-acetyl-L-phenylalanine to produce a mixture of nitro isomers with an enhanced proportion of the 3-nitro isomer.
Materials:
-
N-Acetyl-L-phenylalanine
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
Carefully dissolve N-acetyl-L-phenylalanine in concentrated sulfuric acid, maintaining the temperature below 5 °C in an ice-salt bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of N-acetyl-L-phenylalanine, ensuring the temperature does not rise above 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at low temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.
Protocol 3: Deprotection of N-Acetyl-3-nitro-L-phenylalanine
This protocol outlines the removal of the N-acetyl group to yield this compound.
Materials:
-
Crude mixture of N-acetyl-nitrophenylalanine isomers
-
Hydrochloric acid (concentrated or dilute, depending on the desired conditions)
-
Ethanol (optional)
Procedure:
-
Suspend the crude N-acetyl-nitrophenylalanine in a solution of hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for several hours, monitoring the progress of the reaction by TLC.
-
After the reaction is complete, cool the solution.
-
The product may precipitate upon cooling or after partial neutralization.
-
Filter the crude this compound and wash with a small amount of cold water.
Protocol 4: Purification of this compound
This protocol describes the separation of this compound from its isomers using column chromatography.
Materials:
-
Crude mixture of nitrophenylalanine isomers
-
Silica gel for column chromatography
-
Eluent system (e.g., hexane/ethyl acetate with a small amount of acetic acid)
Procedure:
-
Dissolve the crude product in a minimum amount of the eluent.
-
Prepare a silica gel column packed with the chosen eluent system.
-
Load the dissolved sample onto the column.
-
Elute the column with the eluent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired this compound isomer.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the synthesis of nitrophenylalanine isomers. Note that the yields are highly dependent on the specific reaction conditions.
| Synthesis Step | Reactants | Key Conditions | Product | Typical Yield | Isomer Ratio (o:m:p) |
| Direct Nitration | L-Phenylalanine, HNO₃, H₂SO₄ | 0-10 °C | Nitrophenylalanine Isomers | 50-70% | Varies, predominantly para |
| N-Acetylation | L-Phenylalanine, Acetic Anhydride | 0 °C to RT | N-Acetyl-L-phenylalanine | >90% | N/A |
| Nitration of Protected Phe | N-Acetyl-L-Phe, HNO₃, H₂SO₄ | -5 to 0 °C | N-Acetyl-nitrophenylalanine Isomers | 70-85% | Increased meta content |
| Deprotection | N-Acetyl-3-nitro-L-Phe, HCl | Reflux | This compound | >80% | N/A |
Visualizations
References
Troubleshooting low purity in 3-Nitro-L-phenylalanine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity in their 3-Nitro-L-phenylalanine samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: Low purity in this compound is typically attributed to impurities arising from the synthesis process. The most common impurities include:
-
Positional Isomers: During the nitration of L-phenylalanine, the nitro group can be introduced at different positions on the phenyl ring, leading to the formation of 2-Nitro-L-phenylalanine and 4-Nitro-L-phenylalanine as major isomeric impurities.
-
Unreacted L-phenylalanine: Incomplete nitration can result in the presence of the starting material, L-phenylalanine, in the final product.
-
Diastereomers: Racemization at the alpha-carbon during synthesis can lead to the formation of the D-enantiomer, 3-Nitro-D-phenylalanine.[1][2]
-
By-products from Protecting Groups: If protected forms of L-phenylalanine are used in the synthesis, impurities related to incomplete deprotection or side reactions of the protecting groups can occur.[1]
-
Solvent Residues: Residual solvents from the reaction or purification steps may also be present.
Q2: How can I assess the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A reverse-phase HPLC method can effectively separate the main compound from its common impurities. Chiral HPLC may be necessary to resolve and quantify diastereomeric impurities.[3]
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, at a low temperature (0-8 °C is often recommended).[4] For long-term storage, keeping it at -20°C is advisable.[5] Exposure to air, moisture, and light can lead to degradation.[5] It is also recommended to purge the container with an inert gas like nitrogen or argon before sealing to minimize oxidation.[5]
Q4: What impact can impurities in this compound have on my downstream applications, such as peptide synthesis?
A4: Impurities in this compound can significantly affect downstream applications. In peptide synthesis, for instance:
-
Positional isomers can be incorporated into the peptide chain, leading to incorrect peptide sequences and altered biological activity.
-
Unreacted L-phenylalanine will result in peptides lacking the nitro group, which is often crucial for the desired function.
-
Diastereomeric impurities can lead to the synthesis of peptides with incorrect stereochemistry, potentially affecting their three-dimensional structure and biological function.[1][2]
-
Reactive impurities can interfere with coupling reactions, leading to lower yields and the formation of by-products.
Troubleshooting Guides
Issue 1: HPLC analysis shows multiple peaks, indicating low purity.
This is a common issue stemming from the synthesis or degradation of the compound. The following troubleshooting workflow can help identify and resolve the problem.
References
Technical Support Center: Optimizing Reaction Conditions for the Nitration of L-Phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the nitration of L-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the nitration of L-phenylalanine?
The primary goal is to selectively synthesize 4-nitro-L-phenylalanine, a crucial intermediate in the synthesis of various pharmaceuticals, while minimizing the formation of ortho- and meta-isomers, as well as other side products. Optimization focuses on maximizing the yield and purity of the desired para-isomer.
Q2: What are the key reaction parameters that influence the outcome of the nitration?
The key parameters include the ratio of concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃), reaction temperature, reaction time, and the type of reactor used (e.g., batch vs. continuous flow).
Q3: How do the functional groups of L-phenylalanine affect the nitration reaction?
In the strongly acidic conditions of the nitration mixture, the amino group of L-phenylalanine is protonated to form an ammonium group (-NH₃⁺). This, along with the carboxylic acid group (-COOH), acts as a deactivating, meta-directing group. The alkyl side chain is a weak activating, ortho-para-directing group. The final isomer distribution is a result of the interplay between these directing effects.
Q4: What are the common side reactions observed during the nitration of L-phenylalanine?
Common side reactions include the formation of ortho- and meta-nitrated isomers, polynitration (dinitration), and the formation of condensation by-products. One identified by-product is a condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine.[1] Side-chain oxidation is also a possibility under harsh conditions.[2]
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
High-Performance Liquid Chromatography (HPLC) is suitable for monitoring the reaction progress and determining the relative amounts of reactants and products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the isolated products and for confirming the position of the nitro group on the aromatic ring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-nitro-L-phenylalanine | 1. Suboptimal reaction temperature or time. 2. Incorrect mixed acid ratio. 3. Incomplete reaction. | 1. Systematically vary the temperature and reaction time to find the optimal conditions. Lower temperatures (e.g., 0°C) may require longer reaction times, while higher temperatures (e.g., 50°C) can be achieved with shorter times, especially in a flow reactor. 2. An excess of sulfuric acid generally favors the formation of the nitronium ion (NO₂⁺). A common starting point is a 2:1 volume ratio of H₂SO₄:HNO₃.[1] 3. Monitor the reaction by TLC or HPLC to ensure the starting material is consumed before work-up. |
| Formation of significant amounts of ortho- and meta-isomers | 1. The inherent directing effects of the substituents on the phenylalanine ring. 2. Reaction conditions favoring the formation of undesired isomers. | 1. While complete elimination of other isomers is difficult, optimizing conditions can favor the para-isomer. 2. Carefully control the reaction temperature. Lower temperatures often lead to higher selectivity. The choice of nitrating agent and acid catalyst can also influence the isomer ratio. |
| Presence of a condensation by-product | Dimerization of nitrated phenylalanine species.[1] | Using a continuous flow reactor (e.g., a tubular or coil reactor) can minimize the formation of this by-product by reducing residence time and improving heat and mass transfer.[1] |
| Formation of dark-colored reaction mixture or tar | 1. Oxidation of the starting material or product. 2. Decomposition at elevated temperatures. | 1. Maintain a low reaction temperature. 2. Ensure slow and controlled addition of the nitrating agent to the L-phenylalanine solution to prevent localized overheating. |
| Product does not precipitate upon quenching in water | The nitrated product may be soluble in the acidic aqueous solution. | Neutralize the acidic solution carefully with a base (e.g., ammonia or sodium carbonate) to the isoelectric point of the nitrophenylalanine to induce precipitation.[2] |
| Difficulty in separating the isomers | The isomers of nitrophenylalanine have similar physical properties. | Utilize fractional crystallization from a suitable solvent (e.g., boiling water) or preparative chromatography (e.g., silica gel column chromatography or preparative HPLC) for separation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Nitration of L-Phenylalanine
| Parameter | Batch Reactor | Tubular Reactor | Coil Reactor |
| H₂SO₄:HNO₃ (v/v) | 2:1[1] | 2:1[1] | 3:1[2] |
| Temperature | 0°C[1] | 50°C[1] | 60°C[2] |
| Reaction Time | 3 hours[1] | 5 minutes[1] | 5 minutes[2] |
| Yield of 4-nitro-L-phenylalanine | 65.2%[1] | 80.9%[1] | 73.3%[2] |
| Key Observation | Formation of condensation by-product observed.[1] | Dimerization by-product is suppressed.[1] | Good yield with short reaction time.[2] |
Experimental Protocols
Protocol 1: Batch Reactor Nitration of L-Phenylalanine
-
Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid with constant stirring, maintaining the temperature below 10°C.
-
Dissolution of L-Phenylalanine: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 8.3 g (0.05 mol) of L-phenylalanine in 30 mL of concentrated sulfuric acid, keeping the temperature at 0°C.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the L-phenylalanine solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 3 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice, neutralizing, and analyzing by TLC or HPLC.
-
Work-up: Pour the reaction mixture slowly onto 250 g of crushed ice with vigorous stirring.
-
Precipitation: Neutralize the resulting solution to a pH of 7-8 with a concentrated ammonia solution while keeping the mixture cool in an ice bath. A white solid should precipitate.
-
Isolation and Purification: Filter the precipitate, wash it with cold water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from boiling water.
Protocol 2: Continuous Flow (Coil Reactor) Nitration of L-Phenylalanine
-
Reagent Preparation:
-
Solution A: Dissolve 8.3 g (0.05 mol) of L-phenylalanine in a mixture of 30 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid. Allow the solution to cool to room temperature.
-
-
Reactor Setup: Use a coil reactor (e.g., 1-20 m length, 2-8 mm inner diameter) immersed in a thermostatically controlled bath set to 60°C.
-
Reaction: Pump Solution A through the coil reactor at a flow rate that allows for a residence time of approximately 5 minutes.
-
Quenching: The output from the reactor is directly collected in a flask containing 250 mL of an ice-water mixture with vigorous stirring.
-
Work-up and Isolation: After the entire reaction mixture has been collected, neutralize the quenched solution to pH 7-8 with a concentrated ammonia solution. Allow the mixture to stand, and collect the precipitated white solid by filtration.
-
Purification: Wash the solid with cold water and dry. Further purification can be achieved by recrystallization.
Visualizations
Caption: Experimental workflow for the batch nitration of L-phenylalanine.
Caption: Factors influencing the outcome of L-phenylalanine nitration.
References
Preventing degradation of 3-Nitro-L-phenylalanine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Nitro-L-phenylalanine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound solutions.
Issue 1: Unexpected A-I in Analyzed Samples
Symptom: You observe a decrease in the concentration of this compound over time, or the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC-UV).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Photodegradation: | Exposure to ambient or UV light can induce degradation. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
| Thermal Degradation: | Elevated temperatures can accelerate degradation. Store stock solutions and working solutions at recommended low temperatures (see Storage Recommendations table). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| pH Instability: | The stability of this compound is pH-dependent. Prepare solutions in a buffer system that maintains a stable pH within the optimal range (near neutral to slightly acidic). Avoid highly acidic or alkaline conditions unless required for a specific experimental step, and minimize the duration of exposure. |
| Oxidative Degradation: | The presence of oxidizing agents or dissolved oxygen can lead to degradation. Use high-purity, degassed solvents for solution preparation. If the application allows, consider adding a suitable antioxidant, but validate its compatibility with your downstream analysis. |
| Microbial Contamination: | Microbial growth can lead to degradation of the amino acid. Prepare solutions using sterile techniques and sterile-filtered solvents. For long-term storage, consider sterile filtration of the final solution. |
Issue 2: Poor Solubility or Precipitation of this compound
Symptom: You are unable to fully dissolve this compound in your chosen solvent, or the compound precipitates out of solution over time.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent: | This compound has limited solubility in some common solvents. Refer to the Solubility Data table for recommended solvents. For aqueous solutions, the use of a co-solvent or adjusting the pH may be necessary. |
| Concentration Exceeds Solubility Limit: | The desired concentration may be higher than the solubility of the compound in that specific solvent and temperature. Try preparing a more dilute solution or gently warming the solution (if thermal stability is not a concern for short durations) to aid dissolution. Always cool the solution to the intended use temperature before use. |
| pH Effects on Solubility: | The solubility of amino acids is often pH-dependent. Adjusting the pH of the aqueous solution may improve solubility. For this compound, starting with a slightly acidic to neutral pH is recommended. |
| "Salting Out" Effect: | High concentrations of salts in your buffer can decrease the solubility of organic molecules. If you observe precipitation after adding buffers, consider using a lower salt concentration if your experimental design permits. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: For optimal stability, stock solutions of this compound should be stored at low temperatures and protected from light. The specific conditions depend on the desired storage duration.
Storage Recommendations for this compound Solutions
| Storage Condition | Recommended Duration | Notes |
| 2-8°C (Refrigerated) | Short-term (up to 1 week) | Protect from light. Use a tightly sealed container to prevent solvent evaporation. |
| -20°C (Frozen) | Medium-term (1-3 months) | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| -80°C (Ultra-low Freezer) | Long-term (>3 months) | Ideal for archiving stock solutions. Ensure aliquots are well-sealed. |
Note: These are general recommendations. It is best practice to perform your own stability studies for your specific experimental conditions and formulation.
Q2: What solvents should I use to prepare my this compound solution?
A2: The choice of solvent will depend on the required concentration and the compatibility with your experimental setup.
Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Slightly soluble.[1] | Solubility can be influenced by pH. Sonication may aid dissolution.[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble.[1] | A common solvent for preparing concentrated stock solutions. |
| Methanol | Sparingly soluble | Can be used as a co-solvent with water to improve solubility. |
| Ethanol | Sparingly soluble | Similar to methanol, can be used as a co-solvent. |
Note: It is recommended to test solubility on a small scale before preparing a large batch of solution.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure and data from related compounds, the following pathways are plausible:
-
Photodegradation: The nitroaromatic ring is susceptible to photochemical reactions, which could lead to the reduction of the nitro group or cleavage of the molecule.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of the carboxylic acid group) and deamination (loss of the amino group) are common degradation pathways for amino acids.[2]
-
Oxidative Degradation: The aromatic ring and the amino acid backbone can be susceptible to oxidation, especially in the presence of reactive oxygen species. This could lead to hydroxylation of the ring or other oxidative modifications.
-
pH-mediated Hydrolysis: Under strongly acidic or basic conditions, hydrolysis of the molecule could occur, though this is generally less common for the core amino acid structure compared to peptides.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general method for preparing a stock solution. Adjust volumes and concentrations as needed for your specific application.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), HPLC grade or equivalent
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry container.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general reverse-phase HPLC-UV method that can be adapted to assess the stability of this compound. Method optimization and validation are crucial for specific applications.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column: | C18, 4.6 x 150 mm, 5 µm (or similar) |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | Start with a low percentage of B, and gradually increase to elute potential degradation products. A starting point could be 5% B, increasing to 95% B over 20 minutes. |
| Flow Rate: | 1.0 mL/min |
| Column Temperature: | 30°C |
| Detection Wavelength: | UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 270-280 nm). |
| Injection Volume: | 10 µL |
Procedure for a Forced Degradation Study:
Forced degradation studies are essential to develop and validate a stability-indicating method.[3][4]
-
Prepare Solutions: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).
-
Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample protected from the stressor:
-
Acidic: Add 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C).
-
Basic: Add 0.1 M NaOH and incubate under the same conditions as the acidic sample.
-
Oxidative: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate.
-
Thermal: Incubate a solution at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose a solution to a calibrated light source as per ICH Q1B guidelines.[5]
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to an appropriate concentration, and analyze by the developed HPLC-UV method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. realab.ua [realab.ua]
Technical Support Center: Chiral Separation of Phenylalanine Isomers
Welcome to the technical support center for the chiral separation of phenylalanine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral separation of phenylalanine isomers?
A1: The most prevalent methods for separating phenylalanine enantiomers include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Convergence Chromatography (UPC²), Capillary Electrophoresis (CE), and Gas Chromatography (GC). HPLC is widely used due to its versatility with various chiral stationary phases (CSPs). UPC² offers faster analysis times and better resolution compared to normal-phase HPLC. CE is a high-efficiency technique suitable for small sample volumes.[1][2] GC typically requires derivatization of the amino acid to increase its volatility.[3][4]
Q2: Why is achieving good peak resolution a common challenge in the chiral separation of phenylalanine?
A2: Achieving optimal peak resolution between D- and L-phenylalanine can be challenging due to their identical physical and chemical properties in an achiral environment. The separation relies on the subtle differences in the transient diastereomeric complexes formed between the enantiomers and the chiral selector in the stationary or mobile phase.[5] Factors such as the choice of chiral stationary phase, mobile phase composition (including pH and additives), and column temperature play a critical role and require careful optimization.[6][7]
Q3: My peaks are broad and tailing. How can I improve the peak shape?
A3: Broad and tailing peaks in the analysis of phenylalanine isomers can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.[7] Here are several troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is optimized to control the ionization state of phenylalanine's amino and carboxylic acid groups, leading to more consistent retention and sharper peaks.[7]
-
Buffer Concentration: Increasing the ionic strength of the mobile phase with a suitable buffer can help to mask residual silanol groups on the silica-based stationary phase that can cause tailing.[7]
-
Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[7]
-
Column Health: A contaminated or degraded column can lead to poor peak shape. Try backflushing the column or, if the problem persists, replace the column.[7]
Q4: My retention times are shifting between injections. What could be the cause?
A4: Retention time instability is a common issue that can be caused by several factors:
-
Insufficient Column Equilibration: Always ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections, which typically requires 10-15 column volumes.[8]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. It is advisable to prepare the mobile phase gravimetrically to ensure accuracy.[8]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect solvent viscosity and, consequently, retention times.[8]
-
System Leaks: Check all fittings and connections for any leaks in the HPLC system.[8]
Q5: I am observing ghost peaks in my chromatogram. What is their origin and how can I eliminate them?
A5: Ghost peaks are extraneous peaks that can arise from several sources:
-
Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared buffers to avoid introducing contaminants.
-
Sample Carryover: Implement a robust needle wash protocol in your autosampler method to prevent residue from previous, more concentrated samples from being injected.[7]
-
System Contamination: Contaminants can accumulate in the injector, tubing, or detector. A thorough system flush with a strong solvent may be necessary to clean the system.[7]
Troubleshooting Guides
HPLC Method Optimization for Phenylalanine Isomers
This guide provides a systematic approach to troubleshooting common issues during the chiral separation of phenylalanine isomers by HPLC.
Caption: Troubleshooting workflow for HPLC chiral separation of phenylalanine.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the chiral separation of phenylalanine isomers.
Table 1: HPLC Chiral Separation Parameters for Phenylalanine
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Teicoplanin-based | Acetonitrile/Water (75/25, v/v) | 0.8 | 1.59 | [6][9] |
| Ristocetin-based | Acetonitrile/Water (60/40, v/v) | 0.8 | 2.75 | [6][9] |
| C18-teicoplanin coupled | Methanol/2 mM Sodium 1-octanesulfonate (75:25) | - | > 1.5 | [10] |
| Astec® CHIROBIOTIC® T | Water:Methanol:Formic Acid | - | 1.24 | [11] |
| CHIRALPAK® ZWIX(+) | 98% Methanol / 2% Water with 25mM Acetic Acid | 0.5 | - | [7] |
Table 2: Capillary Electrophoresis Chiral Separation Parameters for Phenylalanine
| Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Separation Time (min) | Reference |
| β-CD and [TBA][L-ASP] | 15 mM Sodium tetraborate, 5 mM β-CD, 4 mM chiral ionic liquid (pH 9.5) | 10 | < 6 | [1] |
| [EMIM][L-Tar] | - | - | - | [2] |
| L-glutamic acid and Cu(II) | 10 mmol/L NH4Ac, 5 mmol/L Cu(II), 10 mmol/L L-glutamic acid (pH 5.0) | - | - | [12] |
Experimental Protocols
Protocol 1: HPLC Chiral Separation of Phenylalanine using a Teicoplanin-based CSP
This protocol is based on methods described for the separation of phenylalanine enantiomers on a teicoplanin-based chiral stationary phase.[6][9]
1. System Preparation:
-
Equip an HPLC system with a pump, autosampler, column oven, and UV detector.
-
Install a teicoplanin-based chiral column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).
2. Mobile Phase Preparation:
-
Prepare the mobile phase consisting of Acetonitrile and Water in a 75:25 (v/v) ratio.
-
Degas the mobile phase by sonication for 15-20 minutes.
3. Column Equilibration:
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Set the column temperature to 23 °C.
4. Sample Preparation:
-
Dissolve the D,L-phenylalanine sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Chromatographic Analysis:
-
Inject the sample onto the column.
-
Run the analysis isocratically at a flow rate of 0.8 mL/min.
-
Detect the eluting peaks using a UV detector at 210 nm.
6. Data Analysis:
-
Integrate the peak areas for the D- and L-phenylalanine enantiomers.
-
Calculate the resolution (Rs) and enantiomeric purity.
Caption: Experimental workflow for HPLC chiral separation of phenylalanine.
Protocol 2: Capillary Electrophoresis Chiral Separation of Phenylalanine
This protocol is based on a method using a mixture of β-Cyclodextrin (β-CD) and a chiral ionic liquid as selectors.[1]
1. System Preparation:
-
Use a standard capillary electrophoresis system with a UV detector.
-
Install a fused-silica capillary.
2. Background Electrolyte (BGE) Preparation:
-
Prepare a background electrolyte solution containing 15 mM sodium tetraborate, 5 mM β-CD, and 4 mM of the chiral ionic liquid [TBA][L-ASP].
-
Adjust the pH of the BGE to 9.5.
3. Capillary Conditioning:
-
Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and finally with the BGE.
4. Sample Preparation:
-
Dissolve the D,L-phenylalanine sample in the BGE to a concentration range of 0.08 to 10 µg/mL.
5. Electrophoretic Analysis:
-
Inject the sample into the capillary.
-
Apply a voltage of 10 kV.
-
Monitor the separation using a UV detector.
6. Data Analysis:
-
Analyze the resulting electropherogram to determine the migration times and peak areas of the enantiomers.
Caption: Experimental workflow for CE chiral separation of phenylalanine.
References
- 1. Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 3-Nitro-L-phenylalanine in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3-Nitro-L-phenylalanine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers?
A1: The poor solubility of this compound in aqueous solutions stems from the hydrophobic nature of its phenyl ring. The presence of the nitro group further influences its electronic properties and potential for intermolecular interactions, which can lead to the formation of aggregates that are resistant to dissolution in neutral aqueous solutions. Like other amino acids, its solubility is also highly dependent on the pH of the solution.
Q2: What is the first step I should take if I'm having trouble dissolving this compound?
A2: The initial and often most effective step is to adjust the pH of your buffer. The solubility of amino acids is lowest at their isoelectric point (pI), where the net charge is zero. By adjusting the pH away from the pI, either to a more acidic or a more basic range, you can increase the net charge of the molecule, thereby enhancing its interaction with polar water molecules and increasing its solubility.[1][2]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, using a small amount of a water-miscible organic co-solvent is a common strategy. Dimethyl sulfoxide (DMSO) is often a good choice for initial dissolution due to its strong solubilizing power for many organic molecules.[3] However, it is crucial to consider the compatibility of the co-solvent with your downstream experiments, as it may affect cellular assays or enzymatic reactions.
Q4: Is heating or sonication a recommended method for dissolving this compound?
A4: Both heating and sonication can be employed to aid dissolution, but they should be used with caution. Gentle warming can increase the kinetic energy of the system and help break down aggregates. Sonication can also be effective in dispersing particles.[4] However, excessive heat or prolonged sonication can potentially lead to degradation of the compound. It is advisable to use these methods judiciously and for short durations.
Q5: How can I prepare a concentrated stock solution of this compound?
A5: To prepare a concentrated stock solution, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO.[3] Once fully dissolved, you can then slowly add your aqueous buffer to the desired final concentration while vortexing to ensure proper mixing and prevent precipitation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome common solubility issues encountered with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Compound does not dissolve in neutral aqueous buffer (e.g., PBS pH 7.4) | The pH of the buffer is close to the isoelectric point (pI) of this compound, minimizing its net charge and solubility. | 1. Adjust pH: Gradually add small amounts of 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH. Monitor for dissolution. Aim for a pH at least 1-2 units away from the predicted pI. 2. Use a different buffer system: Try buffers with a pH further from neutral, such as a citrate buffer (acidic range) or a carbonate-bicarbonate buffer (basic range), depending on the requirements of your experiment. |
| Precipitation occurs when adding a DMSO stock solution to an aqueous buffer | The final concentration of DMSO is too low to maintain solubility, or the compound is "crashing out" upon rapid dilution. | 1. Increase final DMSO concentration: If your experiment allows, increase the final percentage of DMSO in your working solution. 2. Slow, dropwise addition: Add the DMSO stock solution to the aqueous buffer very slowly while vigorously vortexing the buffer. This helps to avoid localized high concentrations of the compound that can lead to precipitation. 3. Pre-warm the buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility. |
| The solution remains cloudy or contains visible particulates after attempting to dissolve | Incomplete dissolution or the presence of insoluble aggregates. | 1. Sonication: Place the solution in a sonicator bath for short intervals (e.g., 1-2 minutes) to break up aggregates.[4] Avoid overheating. 2. Filtration: If undissolved particulates remain, filter the solution through a 0.22 µm syringe filter to remove them. Note that this will result in a lower final concentration of the dissolved compound. |
| The compound dissolves initially but precipitates over time | The solution is supersaturated and unstable at the storage temperature. | 1. Prepare fresh solutions: It is best practice to prepare solutions of this compound fresh for each experiment. 2. Store at a higher temperature: If storage is necessary, try storing the solution at a slightly elevated temperature (e.g., room temperature instead of 4°C), if the compound's stability allows. 3. Lower the concentration: Prepare a more dilute stock solution to ensure it remains stable. |
Experimental Protocols
Protocol 1: pH Adjustment for Solubilization in Aqueous Buffer
-
Weigh the desired amount of this compound powder.
-
Add a small volume of the intended aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
-
While stirring, add 0.1 M HCl dropwise to lower the pH and observe for dissolution.
-
If the compound does not dissolve in acidic conditions, start with a fresh sample and add 0.1 M NaOH dropwise to raise the pH.
-
Once the compound is dissolved, adjust the pH to the desired final value for your experiment, being mindful that the compound may precipitate if the pH gets too close to its pI.
-
Bring the solution to the final desired volume with the aqueous buffer.
Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent
-
Weigh a precise amount of this compound.
-
Add a minimal volume of 100% DMSO (e.g., 50-100 µL for 1-5 mg of the compound) to the powder.
-
Gently vortex or sonicate briefly until the solid is completely dissolved.
-
While vigorously vortexing your target aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental system.
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps for addressing the solubility challenges of this compound.
Caption: A step-by-step workflow for troubleshooting the dissolution of this compound.
Caption: A decision-making pathway for selecting the appropriate method to prepare a this compound solution.
References
Method refinement for detecting low concentrations of 3-Nitro-L-phenylalanine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method refinement for detecting low concentrations of 3-Nitro-L-phenylalanine. Given that dedicated protocols for this compound are not widely published, this guide adapts established methodologies from the analysis of structurally related compounds, such as 3-nitrotyrosine (3-NT) and the parent amino acid, L-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low concentrations of this compound?
Detecting this compound at low levels is challenging due to several factors:
-
Low Abundance: It is often present in complex biological matrices at trace concentrations.
-
Poor UV Absorbance: Similar to other nitro-amino acids, its UV absorbance may be weak, making detection by standard HPLC-UV methods difficult without optimization.[1]
-
Matrix Effects: Biological samples (plasma, urine, tissue homogenates) contain numerous interfering substances that can suppress the analyte signal, particularly in mass spectrometry.[2]
-
Structural Isomers: Separation from other nitrated species and isomers of phenylalanine is critical for accurate quantification.
Q2: Which analytical techniques are most promising for sensitive detection?
For low-concentration detection, the most suitable methods are those offering high sensitivity and specificity:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex matrices. Its high selectivity and sensitivity allow for reliable detection at nanomolar levels or lower.[3][4][5] Isotope dilution LC-MS/MS is considered a candidate reference method for amino acid analysis.[5]
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD): ECD can offer excellent sensitivity for molecules that can be oxidized or reduced. A dual-cell coulometric approach, where the nitro group is first reduced, can achieve detection limits in the low nanomolar range.[6]
-
HPLC with Fluorescence Detection (FLD): While native fluorescence can be used for phenylalanine,[7][8] derivatization may be required to enhance the sensitivity for this compound, though this adds complexity to sample preparation.
Q3: What are the key considerations for sample preparation?
Proper sample preparation is crucial to remove interferences and concentrate the analyte:
-
Protein Precipitation (PPT): A simple and common first step for plasma or serum samples, typically using acetonitrile, methanol, or trichloroacetic acid.[8][9]
-
Solid-Phase Extraction (SPE): SPE offers more effective cleanup than PPT by selectively retaining the analyte while washing away interfering compounds. This is highly recommended for achieving low detection limits.
-
Sample Stability: Store biological samples at -80°C and protect from light to prevent potential degradation of the nitro-amino acid.
Troubleshooting and Optimization Guide
This guide addresses common issues encountered during method development for this compound detection, primarily focusing on LC-MS/MS.
Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase composition. If a stronger solvent is needed, inject a smaller volume. |
| Secondary interactions with residual silanols on the column. | Use a high-purity, end-capped C18 column. Consider adding a small amount of an ion-pairing agent or adjusting the mobile phase pH. | |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Poor Resolution / Co-elution | Mobile phase composition is not optimal. | Optimize the gradient slope and the organic modifier (e.g., methanol vs. acetonitrile). Adjusting the pH can alter the retention of ionizable compounds. |
| Inappropriate column chemistry. | Test different stationary phases (e.g., Phenyl-Hexyl, C8) that may offer different selectivity for aromatic compounds. | |
| Unstable Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 5-10 column volumes). |
| Fluctuations in mobile phase composition or column temperature. | Ensure solvents are properly degassed and mixed. Use a column oven to maintain a stable temperature. |
Detection & Sensitivity Issues
| Problem | Potential Cause | Recommended Solution |
| Low Sensitivity / Poor Signal-to-Noise | Suboptimal mass spectrometry parameters. | Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and analyte-specific parameters (e.g., collision energy for MS/MS transitions). |
| Ion suppression from matrix components. | Improve sample cleanup using Solid-Phase Extraction (SPE). Modify the chromatography to separate the analyte from the interfering region. | |
| Inefficient ionization. | Test both positive and negative electrospray ionization (ESI) modes. The nitro group may influence which mode is more effective. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity (LC-MS grade) solvents and additives. Flush the system thoroughly. |
| Chemical noise from the sample matrix. | Enhance sample preparation to remove more interfering substances. | |
| No Peak Detected | Analyte concentration is below the Limit of Detection (LOD). | Concentrate the sample during preparation (e.g., via SPE and elution in a smaller volume). Increase the injection volume if chromatography allows. |
| Incorrect MS/MS transitions selected. | Verify the precursor and product ions for this compound (Precursor [M+H]⁺: m/z 211.07). Optimize fragmentor voltage and collision energy to find the most stable and intense product ions. |
Method Performance Benchmarks (Adapted from Related Compounds)
The following tables summarize the performance of various analytical methods for Phenylalanine and 3-Nitrotyrosine. These values can serve as a benchmark for what may be achievable when developing a method for this compound.
Table 1: Performance of Phenylalanine Detection Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| LC-MS/MS | Dried Blood Spot | - | < 150 µmol/L | 0-1000 µmol/L | [10] |
| LC-MS | Food Samples | ~0.70 ppm (~4.2 µmol/L) | - | - | [11][12] |
| HPLC-FLD | Plasma/Dried Blood | 10.0 µmol/L | - | - | [7][13] |
| HPLC-FLD | Serum | 0.3 µmol/L | - | - | [8] |
| Enzymatic Colorimetric | Diluted Serum | 0.33 µM | 1.01 µM | - | [14] |
| Electrochemical | - | 1.0 x 10⁻⁹ mol/L | - | 5.0x10⁻⁷ - 1.0x10⁻⁴ mol/L | [15] |
Table 2: Performance of 3-Nitrotyrosine (3-NT) Detection Methods
| Method | Matrix | Limit of Detection (LOD) | Linearity Range | Reference |
| HPLC-ECD | Standards | 0.5 nM (25 fmol on column) | 1-500 nM | [6] |
| Spectrofluorimetric | Serum | 8.6 x 10⁻¹⁰ mol/L | 2.3x10⁻⁴ - 1.0x10⁻⁹ mol/L | [16] |
| GC-MS | - | High sensitivity (requires derivatization) | - | [4][17] |
| LC-MS/MS | - | High sensitivity and specificity | - | [3][4][17] |
Experimental Protocols
Protocol: LC-MS/MS for this compound in Human Plasma
This protocol is a starting point and requires optimization for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation & SPE)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₆-L-phenylalanine or a custom-synthesized ¹³C₉,¹⁵N₂-3-Nitro-L-phenylalanine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of 0.1% formic acid in water (SPE loading buffer).
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of loading buffer.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: High-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient (Example):
Time (min) %B 0.0 2 5.0 50 5.1 95 6.0 95 6.1 2 | 8.0 | 2 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Theoretical):
-
This compound: Precursor [M+H]⁺: m/z 211.1 -> Product ions (to be determined empirically, e.g., by loss of H₂O, COOH, or the nitro group).
-
Internal Standard (e.g., ¹³C₆-L-phenylalanine): Precursor [M+H]⁺: m/z 172.1 -> Product: m/z 126.1.[5]
-
Visualizations
Caption: General workflow for the detection of this compound.
Caption: Troubleshooting logic for low signal intensity.
Caption: Principle of LC-MS/MS analysis.
References
- 1. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical detection of free 3-nitrotyrosine: application to microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of phenylalanine and tyrosine by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A highly sensitive colorimetric approach based on tris (bipyridine) Ruthenium (II/III) mediator for the enzymatic detection of phenylalanine [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. A highly selective and sensitive spectrofluorimetric method for the assessment of 3-nitrotyrosine in serum using (Eu(TTA)3Phen) photo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Reducing side-product formation during 3-Nitro-L-phenylalanine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 3-Nitro-L-phenylalanine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 3-nitro isomer | 1. Suboptimal reaction conditions: The nitration of L-phenylalanine with mixed nitric and sulfuric acid is sensitive to temperature and reaction time. The amino acid substituent on the benzene ring is ortho-, para-directing, making the formation of 2-nitro and 4-nitro isomers favorable. | - Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to improve regioselectivity towards the meta position. Higher temperatures can favor the formation of ortho and para isomers and increase the rate of side reactions. - Optimize Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC) to determine the optimal reaction time that maximizes the yield of the 3-nitro isomer while minimizing the formation of dinitrated products. |
| 2. Inappropriate ratio of nitrating agents: The ratio of nitric acid to sulfuric acid, as well as the molar ratio of the nitrating mixture to L-phenylalanine, significantly impacts the reaction outcome. | - Adjust Acid Ratios: A common starting point is a 1:2 to 1:3 volume ratio of concentrated nitric acid to concentrated sulfuric acid. The molar ratio of nitric acid to L-phenylalanine should be carefully controlled, typically starting with a slight excess of nitric acid. | |
| High levels of 2-nitro and 4-nitro-L-phenylalanine isomers | 1. Reaction conditions favoring ortho/para substitution: As mentioned, the amino acid side chain is an activating group that directs electrophilic substitution to the ortho and para positions. | - Employ a Milder Nitrating Agent: Consider using a less reactive nitrating agent, which can sometimes improve meta-selectivity. - Protecting Group Strategy: Although more complex, protecting the amino group of L-phenylalanine can alter the directing effect of the substituent, potentially favoring meta-nitration. The protecting group would need to be removed in a subsequent step. |
| 2. Inadequate separation of isomers: The similar physicochemical properties of the nitrophenylalanine isomers can make their separation challenging. | - Optimize Purification: Employ high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase for effective separation of the isomers. Recrystallization from a carefully chosen solvent system can also be used to enrich the desired isomer. | |
| Presence of dinitrated side-products | 1. Harsh reaction conditions: Excessive reaction time, high temperatures, or a large excess of the nitrating agent can lead to the introduction of a second nitro group onto the aromatic ring. | - Reduce Reaction Time and Temperature: As with improving meta-selectivity, carefully controlling these parameters is crucial. - Limit Nitrating Agent: Use a minimal excess of the nitrating mixture necessary to achieve a high conversion of the starting material. |
| Racemization of the L-enantiomer | 1. Harsh acidic conditions: The strongly acidic environment of the nitration reaction can lead to the racemization of the chiral center of L-phenylalanine. | - Minimize Reaction Time and Temperature: Gentler reaction conditions can help to preserve the stereochemical integrity of the product. - Chiral Purification: If racemization occurs, separation of the L- and D-enantiomers can be achieved using chiral HPLC. |
| Formation of a condensation byproduct | 1. Reaction between nitrated products: A condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine has been reported as a byproduct in the nitration of L-phenylalanine.[1] | - Use of a Tubular Reactor: Continuous flow synthesis in a tubular reactor can minimize the contact time between product molecules, thereby reducing the formation of such condensation byproducts compared to a batch reactor.[1] |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q1: What is the most common method for the synthesis of this compound? A1: The most common method is the direct nitration of L-phenylalanine using a mixture of concentrated nitric acid and concentrated sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring.
-
Q2: Why is a mixture of nitric and sulfuric acid used for nitration? A2: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.[2][3]
-
Q3: What are the main side-products to expect during the synthesis of this compound? A3: The primary side-products are the ortho (2-nitro) and para (4-nitro) isomers of L-phenylalanine. Dinitrated products and a condensation product of the ortho and para isomers can also be formed under certain conditions.[1] Racemization of the L-enantiomer is another potential issue.
Troubleshooting Side-Product Formation
-
Q4: How can I increase the regioselectivity of the nitration towards the 3-position (meta)? A4: While the amino acid side chain is primarily ortho-, para-directing, you can influence the regioselectivity by carefully controlling the reaction conditions. Lowering the reaction temperature (e.g., to 0-5 °C) and using a less aggressive nitrating agent can favor the formation of the meta isomer.
-
Q5: What causes the formation of dinitrated byproducts, and how can I avoid them? A5: Dinitration occurs when the reaction conditions are too harsh, such as elevated temperatures, prolonged reaction times, or a large excess of the nitrating mixture. To avoid this, use a minimal excess of the nitrating agent and carefully monitor the reaction to stop it once the desired mono-nitration is complete.
-
Q6: Is racemization a significant concern during the nitration of L-phenylalanine? A6: The strongly acidic conditions required for nitration can lead to some degree of racemization at the chiral center of L-phenylalanine. To minimize this, it is advisable to use the mildest possible reaction conditions (lowest temperature and shortest time) that still afford a reasonable yield.
Purification and Analysis
-
Q7: What is the best way to separate this compound from the other isomers? A7: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a highly effective method for separating the ortho, meta, and para isomers of nitrophenylalanine, as well as any D-enantiomer that may have formed.[4] Fractional crystallization can also be employed, but may be less efficient for achieving high purity.
-
Q8: How can I confirm the identity and purity of my this compound product? A8: The identity and purity of the final product should be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide information about the structure and the position of the nitro group on the aromatic ring. Mass spectrometry can be used to confirm the molecular weight of the product. HPLC analysis is essential for determining the isomeric and enantiomeric purity.
Experimental Protocols
A detailed experimental protocol for the synthesis of p-nitrophenylalanine can be found in the literature and serves as a useful starting point for optimization towards the 3-nitro isomer.[5] A general procedure is as follows:
-
Dissolution: Dissolve L-phenylalanine in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the L-phenylalanine solution while maintaining a low temperature.
-
Reaction: Allow the reaction to stir at a controlled low temperature for a specific duration, monitoring the progress by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Neutralization and Isolation: Neutralize the acidic solution to an appropriate pH to facilitate the precipitation of the nitrated amino acid. The crude product is then collected by filtration.
-
Purification: The crude product, which will be a mixture of isomers, is then purified using techniques such as recrystallization or preparative HPLC.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 5. prepchem.com [prepchem.com]
Optimizing mobile phase for HPLC separation of nitrated amino acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of nitrated amino acids.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase when separating nitrated amino acids?
A1: A common starting point for reversed-phase HPLC (RP-HPLC) separation of nitrated amino acids is a gradient elution using an aqueous mobile phase (A) and an organic mobile phase (B).[1] Mobile phase A is typically water with an acidic additive to control pH, such as 0.1% trifluoroacetic acid (TFA) or 0.1% phosphoric acid.[1][2] Mobile phase B is an organic solvent like acetonitrile (ACN) or methanol.[1][2] For Hydrophilic Interaction Liquid Chromatography (HILIC), a high percentage of acetonitrile (e.g., 75%) with a low concentration of aqueous buffer (e.g., 2.5 mM potassium dihydrogen phosphate at pH 2.85) is a typical starting point.[3]
Q2: Should I use isocratic or gradient elution for separating nitrated amino acids?
A2: For complex samples containing multiple nitrated amino acids and their unmodified counterparts with a wide range of polarities, gradient elution is generally preferred.[4][5] Gradient elution improves peak resolution, leads to sharper peaks, and reduces analysis time by accelerating the elution of strongly retained compounds.[4][6] Isocratic elution, which uses a constant mobile phase composition, is simpler and more reproducible, making it suitable for routine analysis of simple mixtures where analytes have similar retention behaviors.[4][5][6]
Q3: What is the role of pH in the mobile phase for separating nitrated amino acids?
A3: The pH of the mobile phase is a critical parameter that affects the retention time, peak shape, and selectivity of nitrated amino acids.[7][8] Nitrated amino acids, like 3-nitrotyrosine, have ionizable groups (carboxyl, amino, and a phenolic hydroxyl group with a pKa of ~7.2).[9] Adjusting the pH affects the ionization state of these analytes.[7][10]
-
Low pH (e.g., pH 2-3) : At a low pH, the carboxyl group is protonated, and the amino group is positively charged. This is often used in RP-HPLC to ensure consistent protonation and minimize secondary interactions with the silica stationary phase, leading to better peak shapes.[8][11] Operating at a low pH can suppress the ionization of acidic silanol groups on the column packing, which can otherwise cause peak tailing with basic compounds.[11]
-
Near Neutral pH : As the pH approaches the pKa of the analytes, small changes in pH can cause significant shifts in retention time, potentially leading to reproducibility issues.[7]
Q4: What are common mobile phase additives and why are they used?
A4: Acidic additives are frequently used in mobile phases for separating nitrated amino acids.
-
Trifluoroacetic Acid (TFA) : Commonly used at 0.1%, TFA acts as an ion-pairing agent and helps to acidify the mobile phase, improving peak shape for many compounds. However, it is known to cause ion suppression in mass spectrometry (MS) detection.[12]
-
Phosphoric Acid : An alternative to TFA, often used at 0.1%, which can provide good chromatography.[2]
-
Formic Acid : A volatile additive suitable for LC-MS applications that causes less ion suppression than TFA.
-
Buffers (e.g., Phosphate, Acetate) : Buffers are used to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times.[13] For example, a phosphate buffer at pH 7.4 has been used for the separation of underivatized amino acids.[14]
Troubleshooting Guide
Q1: My peaks for nitrated amino acids are tailing. What are the potential causes and solutions?
A1: Peak tailing, where the asymmetry factor is greater than 1.2, is a common issue.[11] It can be caused by several factors related to the mobile phase, column, or sample. The primary cause is often the occurrence of more than one mechanism of analyte retention, such as secondary interactions between the analyte and the stationary phase.[11]
Troubleshooting Steps for Peak Tailing:
-
Check Mobile Phase pH : The most common cause of tailing for compounds with amine groups is interaction with ionized silanol groups on the silica column surface.[11]
-
Solution : Lower the mobile phase pH to around 2-3 to ensure the silanol groups are fully protonated, minimizing these secondary interactions.[11]
-
-
Assess Column Health : The column itself can be a source of tailing.
-
Column Contamination : Strongly retained impurities from the sample can accumulate on the column. Solution : Use a guard column to protect the analytical column and flush the column with a strong solvent.[15]
-
Column Bed Deformation : A void at the head of the column can cause peak distortion. Solution : Replace the column. Using a guard column can help extend column lifetime.[11][16]
-
-
Evaluate Sample and Injection :
-
Mass Overload : Injecting too much sample can saturate the column. Solution : Dilute the sample or reduce the injection volume.[16]
-
Injection Solvent : If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution : Dissolve the sample in the initial mobile phase or a weaker solvent.[16]
-
-
Consider Co-elution : An interfering compound may be co-eluting with your analyte of interest.[17]
-
Solution : Adjust the mobile phase composition or gradient to improve resolution. If using a UV detector, check the peak purity by comparing spectra across the peak.[11]
-
// Nodes check_ph [label="Is mobile phase pH\noptimized (e.g., pH 2-3)?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH to 2-3 using\nacidic additive (TFA, H3PO4)", fillcolor="#F1F3F4", fontcolor="#202124"];
check_column [label="Is the column old or\ncontaminated?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_guard [label="Use guard column.\nFlush or replace\nanalytical column.", fillcolor="#F1F3F4", fontcolor="#202124"];
check_load [label="Is there sample overload or\ninjection solvent mismatch?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_sample [label="Dilute sample or reduce\ninjection volume.\nDissolve sample in mobile phase.", fillcolor="#F1F3F4", fontcolor="#202124"];
check_coelution [label="Is there a co-eluting\ninterference?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; modify_method [label="Modify gradient or mobile\nphase composition to\nimprove resolution.", fillcolor="#F1F3F4", fontcolor="#202124"];
end_ok [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_persist [label="Problem Persists:\nConsult Instrument/Column\nManufacturer", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> check_ph; check_ph -> adjust_ph [label=" No "]; adjust_ph -> end_ok; check_ph -> check_column [label=" Yes "];
check_column -> use_guard [label=" Yes "]; use_guard -> end_ok; check_column -> check_load [label=" No "];
check_load -> adjust_sample [label=" Yes "]; adjust_sample -> end_ok; check_load -> check_coelution [label=" No "];
check_coelution -> modify_method [label=" Yes "]; modify_method -> end_ok; check_coelution -> end_persist [label=" No "]; } .enddot Caption: Troubleshooting workflow for diagnosing and solving HPLC peak tailing.
Q2: My retention times are drifting. What could be the cause?
A2: Drifting retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase preparation and column equilibration.
-
Mobile Phase Composition : Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component can cause drift.[17] Solution : Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Column Equilibration : Insufficient equilibration time between gradient runs is a frequent cause of retention time instability.[18] Solution : Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. This may require an equilibration time of 5-10 column volumes.
-
Mobile Phase pH : If the mobile phase pH is not buffered and is close to the pKa of an analyte, small changes in pH can lead to large shifts in retention.[7] Solution : Use a buffer to maintain a constant pH, ensuring it is within the stable pH range of the column (typically pH 2-8 for silica-based columns).[7]
-
Column Temperature : Fluctuations in column temperature can affect retention times.[19] Solution : Use a column oven to maintain a constant and stable temperature.
Data Presentation
Table 1: Example Mobile Phase Conditions for Amino Acid and Nitrotyrosine Separation
| Analyte(s) | Column | Mobile Phase A | Mobile Phase B | Elution Type | Flow Rate (mL/min) | Detection | Reference |
| Nitrated Proteins | C18 | 0.1% (v/v) TFA in water | Acetonitrile (ACN) | Gradient (0-100% B over 20 min) | 0.3 | DAD (280 & 357 nm) | [1] |
| 3-Nitrotyrosine | C18 | 0.1% Phosphoric acid | Methanol | Isocratic (40:60 A:B) | 1.0 | DAD (210 nm) | [2] |
| 17 Amino Acids (underivatized) | Silica (HILIC mode) | 2.5 mM KH₂PO₄ (pH 2.85) | Acetonitrile (ACN) | Isocratic (25:75 A:B) | N/A | UV (200 nm) | [3] |
| 10 Amino Acids (underivatized) | C18 | 10 mM Phosphate buffer (pH 7.4) | Acetonitrile (ACN) | Gradient (0-50% B over 15 min) | 1.0 | UV (225 nm) | [14] |
Experimental Protocols
Protocol 1: General Method Development for Nitrated Amino Acid Separation
This protocol provides a systematic approach to developing a robust RP-HPLC method.
-
Column Selection : Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size). These are widely applicable for reversed-phase separations.[16]
-
Mobile Phase Preparation :
-
Mobile Phase A : Prepare HPLC-grade water with 0.1% formic acid or 0.1% TFA. Filter and degas.
-
Mobile Phase B : Use HPLC-grade acetonitrile (ACN). Filter and degas.
-
-
Initial Gradient Screening :
-
Optimization of Gradient :
-
Based on the scouting run, adjust the gradient slope to improve the resolution of critical pairs. If all peaks elute early, use a shallower gradient. If peaks are retained too long, make the gradient steeper.[6]
-
-
Optimization of pH :
-
Method Validation : Once optimal conditions are found, perform validation experiments to assess linearity, precision, accuracy, and robustness according to relevant guidelines.[14]
// Nodes start [label="Define Separation Goal\n(e.g., quantify 3-nitrotyrosine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; col_select [label="1. Column Selection\n(e.g., C18, 150x4.6mm, 5µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; mp_prep [label="2. Mobile Phase Preparation\n(A: 0.1% Acid in H2O, B: ACN)", fillcolor="#F1F3F4", fontcolor="#202124"]; scout_grad [label="3. Scouting Gradient\n(e.g., 5-95% B over 20 min)", fillcolor="#F1F3F4", fontcolor="#202124"];
eval1 [label="Evaluate Resolution\n& Peak Shape", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
opt_grad [label="4a. Optimize Gradient\n(Adjust slope and time)", fillcolor="#F1F3F4", fontcolor="#202124"]; opt_ph [label="4b. Optimize Mobile Phase\n(Adjust pH, additive)", fillcolor="#F1F3F4", fontcolor="#202124"];
eval2 [label="Re-evaluate Separation", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
validate [label="5. Method Validation\n(Linearity, Precision, Accuracy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; finish [label="Final Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> col_select; col_select -> mp_prep; mp_prep -> scout_grad; scout_grad -> eval1;
eval1 -> opt_grad [label="Poor Resolution"]; eval1 -> opt_ph [label="Poor Peak Shape"]; opt_grad -> eval2; opt_ph -> eval2;
eval1 -> validate [label="Acceptable"]; eval2 -> validate [label="Acceptable"]; eval2 -> opt_grad [label="Needs Improvement"];
validate -> finish; } .enddot Caption: A systematic workflow for HPLC method development for nitrated amino acids.
References
- 1. Quantification of nitrotyrosine in nitrated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. jocpr.com [jocpr.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. moravek.com [moravek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. uhplcs.com [uhplcs.com]
- 17. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 18. mastelf.com [mastelf.com]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
Technical Support Center: Mass Spectrometry of 3-Nitro-L-phenylalanine
Welcome to the technical support center for the mass spectrometric analysis of 3-Nitro-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding potential artifacts and analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts I can expect to see with this compound in ESI-MS?
A1: In electrospray ionization mass spectrometry (ESI-MS), it is common to observe adduct formation, where the analyte molecule associates with ions present in the mobile phase or from the sample matrix. For this compound, you can anticipate the following common adducts in both positive and negative ion modes. The formation and intensity of these adducts can be influenced by the solvent composition, pH, and the presence of salts.[1]
| Ionization Mode | Adduct Ion | Mass Shift (Da) | Common Sources |
| Positive | [M+H]⁺ | +1.0078 | Protic solvents (e.g., water, methanol), acidic modifiers (e.g., formic acid) |
| [M+Na]⁺ | +22.9898 | Glassware, mobile phase contaminants | |
| [M+K]⁺ | +38.9637 | Glassware, mobile phase contaminants | |
| [M+NH₄]⁺ | +18.0344 | Ammonium-based buffers or additives | |
| [M+CH₃CN+H]⁺ | +42.0344 | Acetonitrile in the mobile phase | |
| Negative | [M-H]⁻ | -1.0078 | Basic conditions or deprotonation in the gas phase |
| [M+Cl]⁻ | +34.9689 | Chlorinated solvents or contaminants | |
| [M+HCOO]⁻ | +44.9977 | Formic acid in the mobile phase | |
| [M+CH₃COO]⁻ | +59.0133 | Acetic acid in the mobile phase |
Q2: I am observing unexpected peaks in my mass spectrum. Could these be in-source fragments?
A2: Yes, in-source fragmentation, also known as collisionally activated dissociation (CAD) or collision-induced dissociation (CID) in the ion source, is a common phenomenon.[2][3] This occurs when ions are accelerated in the source region and collide with neutral gas molecules, leading to fragmentation before they enter the mass analyzer. For this compound, this can lead to the premature loss of functional groups. The extent of in-source fragmentation is influenced by instrument settings such as capillary voltage and source temperature. Softer ionization conditions can help minimize this effect.
Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?
A3: The fragmentation of this compound is influenced by the nitro group on the phenyl ring and the amino acid backbone. Based on studies of similar compounds, the following fragmentation pathways are likely:
-
Loss of the Carboxyl Group: A common fragmentation pathway for amino acids is the neutral loss of CO₂ (44 Da) or the combined loss of H₂O and CO (46 Da).[4]
-
Loss of Ammonia: The loss of NH₃ (17 Da) from the α-amino group is another characteristic fragmentation for amino acids.[4][5]
-
Side-Chain Fragmentation: The nitro group introduces specific fragmentation channels. Expect to see neutral losses of NO (30 Da) and NO₂ (46 Da).[6] The loss of the entire nitrophenyl side chain is also possible.
-
Formation of Benzyl Cations: Under certain conditions, such as electron-induced dissociation (EID), the formation of a benzyl cation from the side chain can be a major fragment.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound.
Issue 1: High background noise and unexpected adducts.
-
Possible Cause: Contaminants in the mobile phase, sample, or from the LC-MS system. Plasticizers like N-butyl benzenesulfonamide are common contaminants.[7]
-
Troubleshooting Steps:
-
Run a blank injection (mobile phase only) to identify background ions.
-
Use high-purity solvents and additives (LC-MS grade).
-
Ensure all glassware is thoroughly cleaned to avoid sodium and potassium adducts.[1]
-
Check for potential sources of plasticizer contamination, such as tubing or pipette tips.[7]
-
Issue 2: Poor sensitivity and weak signal for the parent ion.
-
Possible Cause: In-source fragmentation, poor ionization efficiency, or matrix effects.
-
Troubleshooting Steps:
-
Optimize ionization source parameters. Reduce the capillary voltage and source temperature to minimize in-source fragmentation.[3]
-
Adjust the mobile phase pH. For positive ion mode, a lower pH (e.g., adding 0.1% formic acid) can improve protonation. For negative ion mode, a slightly higher pH or the absence of acid may be beneficial.
-
Evaluate for matrix effects by performing a post-column infusion of a standard solution of this compound while injecting a blank sample matrix. A dip in the signal at the retention time of interfering compounds indicates ion suppression.
-
Improve sample cleanup to remove interfering matrix components.
-
Issue 3: Inconsistent fragmentation patterns in MS/MS.
-
Possible Cause: Fluctuations in collision energy, presence of co-eluting isomers, or different adducts of the precursor ion being selected for fragmentation.
-
Troubleshooting Steps:
-
Optimize and stabilize the collision energy for consistent fragmentation.
-
Ensure chromatographic separation is adequate to resolve this compound from any potential isomers.
-
In your MS/MS method, ensure you are selecting a single, well-defined precursor ion (e.g., [M+H]⁺) and not a mixture of adducts.
-
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound from Biological Fluids (e.g., Plasma)
This protocol is a general guideline and may require optimization for your specific application.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
If using an internal standard, add it to the precipitation solvent.
-
-
Vortexing and Centrifugation:
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Generic LC-MS/MS Method for this compound
This is a starting point for method development.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan for the [M+H]⁺ ion of this compound (m/z 211.07).
-
MS/MS:
-
Precursor Ion: m/z 211.07.
-
Collision Energy: Optimize between 10-30 eV to obtain characteristic fragment ions.
-
Product Ions to Monitor (SRM/MRM): Based on predicted fragmentation, monitor transitions such as 211.07 -> 165.08 (loss of H₂O+CO), 211.07 -> 194.07 (loss of NH₃), 211.07 -> 181.06 (loss of NO), and 211.07 -> 165.06 (loss of NO₂).
-
-
Visualizations
Caption: Workflow illustrating the potential formation of artifacts during ESI-MS analysis.
References
- 1. support.waters.com [support.waters.com]
- 2. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 3. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
- 4. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isomer differentiation via collision-induced dissociation: the case of protonated alpha-, beta2- and beta3-phenylalanines and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ESI adducts etc - Chromatography Forum [chromforum.org]
Improving the efficiency of 3-Nitro-L-phenylalanine incorporation in vivo
Welcome to the technical support center for the in vivo incorporation of 3-Nitro-L-phenylalanine (3-NO2-Phe). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the efficiency and success of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the site-specific incorporation of this compound into proteins in vivo.
Q1: I am observing very low or no expression of my target protein after inducing the system. What are the potential causes and solutions?
A1: Low or no protein expression is a common issue that can stem from several factors. A systematic troubleshooting approach is recommended.
-
Toxicity of 3-NO2-Phe: High concentrations of unnatural amino acids can be toxic to host cells.[1][2]
-
Troubleshooting: Perform a dose-response experiment to determine the optimal, non-toxic concentration of 3-NO2-Phe for your specific cell line and expression system. Start with a low concentration (e.g., 0.25 mM) and gradually increase it.[3][4] Monitor cell growth (OD600) after adding 3-NO2-Phe to assess toxicity.
-
-
Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered synthetase may not be efficiently charging the tRNA with 3-NO2-Phe.
-
Troubleshooting:
-
Sequence your aaRS plasmid to confirm there are no mutations.
-
Increase the expression level of the aaRS by using a stronger promoter or an inducible system.[4]
-
Consider further directed evolution or rational design of your aaRS to improve its catalytic efficiency and specificity for 3-NO2-Phe.[3][5]
-
-
-
Poor tRNA Expression or Function: The suppressor tRNA may not be expressed at sufficient levels or may be functioning poorly.
-
Troubleshooting:
-
Verify the integrity of your tRNA expression plasmid.
-
Consider using a tRNA with engineered mutations in the anticodon loop (e.g., G34C/G37A for MjTyr-tRNATyr), which has been shown to improve incorporation efficiency.[3]
-
-
-
Suboptimal Media and Culture Conditions: Competition from endogenous amino acids or inadequate culture conditions can hinder incorporation.
Q2: Mass spectrometry analysis shows a mix of my target protein with 3-NO2-Phe and wild-type protein (with a natural amino acid at the target site). How can I improve incorporation fidelity?
A2: This indicates competition between the unnatural amino acid and a natural amino acid at the amber (TAG) codon, or potential mis-incorporation by endogenous synthetases.
-
Competition at the Amber Codon: The release factor 1 (RF1) can terminate translation at the amber codon, or an endogenous tRNA can mis-read the codon.
-
Troubleshooting:
-
Use an E. coli strain with a deleted or down-regulated RF1 gene.
-
Increase the expression levels of your orthogonal aaRS/tRNA pair to outcompete the termination or mis-reading events.
-
-
-
Lack of Orthogonality: The engineered aaRS may still recognize and charge a natural amino acid, or an endogenous aaRS might recognize 3-NO2-Phe.
-
Troubleshooting:
-
Perform negative selection during the directed evolution of your aaRS to eliminate variants that recognize natural amino acids.[5]
-
For PylRS-based systems that may mis-incorporate 3-NO2-Phe at phenylalanine codons, engineering a more stringent endogenous phenylalanyl-tRNA synthetase in the host strain may be necessary.[8]
-
-
-
Insufficient 3-NO2-Phe Concentration: Low intracellular concentration of 3-NO2-Phe can favor the incorporation of competing natural amino acids.
-
Troubleshooting: Ensure you are using an optimized concentration of 3-NO2-Phe in the growth medium, as determined in Q1.
-
Q3: My purified protein has the correct mass, but I suspect the 3-nitro group has been chemically modified in vivo. How can I check for this and prevent it?
A3: The nitro group of 3-NO2-Phe can be reduced to an amino group by endogenous nitroreductase enzymes in E. coli.[6]
-
Detection:
-
Mass Spectrometry: A mass shift of -30 Da (loss of O2, gain of H2) from the expected mass of the 3-NO2-Phe-containing protein would indicate reduction to 3-amino-phenylalanine. A mass shift of -16 Da would indicate reduction to a nitroso group.
-
UV-Vis Spectroscopy: The nitrophenyl group has a distinct absorbance spectrum that will change upon reduction.
-
-
Prevention:
-
Use Nitroreductase-Deficient Strains: Employ E. coli strains that have key nitroreductase genes (e.g., nfsA, nfsB) knocked out.
-
Minimize Expression Time: A shorter induction and expression period may reduce the extent of modification.
-
In Vitro Systems: If in vivo modification is unavoidable, consider using an E. coli S30 cell-free extract system for protein synthesis, which offers more control over the chemical environment.[9]
-
Data & Experimental Conditions
The following tables summarize typical experimental parameters for 3-NO2-Phe incorporation.
Table 1: Typical Concentrations for In Vivo Incorporation
| Component | Host Organism | Concentration Range | Reference(s) |
| This compound | E. coli | 0.25 mM - 2 mM | [3][4][6] |
| Kanamycin | E. coli | 50 - 100 µg/mL | [3][4] |
| Ampicillin | E. coli | 100 µg/mL | [4] |
| Tetracycline | E. coli | 25 µg/mL | [3] |
| L-Arabinose (Inducer) | E. coli | 0.02% - 0.2% | [3][7] |
| IPTG (Inducer) | E. coli | 1 mM | [4] |
Table 2: Comparison of Analytical Methods for Incorporation Analysis
| Method | Principle | Primary Use | Pros | Cons | Reference(s) |
| ESI-MS | Measures mass-to-charge ratio | Confirmation of incorporation, Purity check | High accuracy, Detects modifications | Destructive, Requires pure sample | [6][8][9] |
| Tandem MS (MS/MS) | Fragmentation of ions | Quantification of amino acids, "Gold standard" | High sensitivity and specificity | Expensive, Complex sample prep | [10][11][12] |
| HPLC | Separation by chromatography | Quantification of amino acids in media/hydrolysate | Quantitative, Reproducible | May require derivatization | [11][13][14] |
| Fluorescence | Reporter protein (e.g., GFP) | High-throughput screening of aaRS/tRNA pairs | Sensitive, In vivo readout | Indirect measure of incorporation | [3] |
Experimental Protocols & Methodologies
Protocol 1: General Protocol for 3-NO2-Phe Incorporation in E. coli
This protocol is a generalized starting point. Optimization is critical.
-
Transformation: Co-transform an appropriate E. coli expression strain (e.g., DH10B, BL21) with two plasmids:
-
Starter Culture: Inoculate a single colony into 5 mL of non-inducing medium (e.g., LB or GMML) with appropriate antibiotics. Grow overnight at 37°C.[3]
-
Expression Culture: Dilute the overnight culture 1:100 into a larger volume of expression medium (e.g., autoinduction medium or minimal medium) containing antibiotics and the desired concentration of 3-NO2-Phe (e.g., 1 mM).
-
Induction:
-
If using an autoinduction medium, grow for 24-48 hours at the optimal temperature for your protein (e.g., 30°C or 37°C).[3]
-
If using a standard medium like GMML, grow cells to an OD600 of 0.6-0.8. Add the chemical inducer(s) (e.g., L-Arabinose to express the aaRS/tRNA and IPTG to express the target protein).
-
-
Harvesting: After the expression period (typically 16-24 hours post-induction), harvest the cells by centrifugation.
-
Analysis: Purify the protein using standard methods (e.g., Ni-NTA for His-tagged proteins). Confirm successful incorporation via SDS-PAGE and ESI-Mass Spectrometry.
Protocol 2: Confirmation of Incorporation by ESI-MS
-
Purify the target protein to >95% homogeneity.
-
Desalt the protein sample using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts.
-
Prepare the sample for infusion by diluting it in a solution compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
Infuse the sample into an electrospray ionization mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
-
Deconvolute the resulting charge state envelope to determine the average molecular weight of the protein.
-
Compare the experimental mass to the theoretical mass calculated for the protein with 3-NO2-Phe incorporated. A successful incorporation will show a mass increase corresponding to the mass of 3-NO2-Phe (210.19 Da) minus the mass of the replaced natural amino acid (e.g., Phenylalanine: 165.19 Da).
Visualizations
Caption: General workflow for in vivo incorporation of this compound.
Caption: Troubleshooting logic for this compound incorporation issues.
References
- 1. Free 3-nitrotyrosine causes striatal neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.upenn.edu]
- 6. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reliable analysis of phenylalanine and tyrosine in a minimal volume of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of four different phenylalanine determination methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cell viability issues in experiments with 3-Nitro-L-phenylalanine
Welcome to the technical support center for researchers utilizing 3-Nitro-L-phenylalanine in cell viability experiments. This resource provides troubleshooting guidance and frequently asked questions to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported effect on cells?
This compound is a synthetic, nitrated derivative of the essential amino acid L-phenylalanine. It has been reported to possess antitumor activity. The proposed mechanism involves the nitro group interacting with guanine in DNA, preventing hydrogen bond formation and destabilizing the DNA structure, which ultimately leads to cell death.[1] It is also used in neuroscience research and as a building block in the development of novel pharmaceuticals, particularly for neurological disorders.
Q2: I am observing unexpected levels of cytotoxicity in my experiments. What could be the cause?
Unexpected cytotoxicity could stem from several factors:
-
High Concentrations: Like many compounds, high concentrations of this compound can induce cytotoxic effects. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
Solubility Issues: Poor solubility can lead to the formation of precipitates that are toxic to cells. Ensure the compound is fully dissolved in your stock solution and culture medium.
-
Off-Target Effects: While the primary proposed mechanism involves DNA destabilization, it is possible that this compound has other cellular targets that could contribute to cytotoxicity.
Q3: How should I prepare a stock solution of this compound?
For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, appropriate solvent. While the exact solubility of this compound in common solvents is not widely published, a general approach for related compounds is to use dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in sterile phosphate-buffered saline (PBS) or cell culture medium. It is crucial to determine the solubility empirically for your specific lot of this compound.
General Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to dissolve the powder completely. Gentle vortexing may be required.
-
Further dilute the stock solution to the desired final concentration in sterile PBS or your cell culture medium.
-
Sterile-filter the final stock solution using a 0.22 µm filter before adding it to your cell cultures.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Important Note: The final concentration of DMSO in your cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Cell Viability Across All Concentrations | 1. Compound Concentration Too High: The concentration range tested may be entirely cytotoxic. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. Contamination: Bacterial or fungal contamination in the cell culture or reagents. | 1. Perform a broad-range dose-response experiment (e.g., from nanomolar to millimolar) to identify a suitable working concentration range. 2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Include a vehicle-only control. 3. Check for signs of contamination under a microscope and test your reagents. |
| Inconsistent Results Between Replicates | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Incomplete Compound Dissolution: Precipitation of this compound in the culture medium. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension between pipetting into each well. 2. Visually inspect the culture medium for any precipitates after adding the compound. Consider preparing fresh dilutions for each experiment. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| High Background in Viability Assay | 1. Compound Interference with Assay: The nitro group or the compound itself may react with the viability assay reagent (e.g., MTT, XTT). 2. Phenol Red Interference: Phenol red in the culture medium can affect absorbance readings in colorimetric assays. | 1. Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions. If interference is observed, consider using an alternative viability assay (e.g., an ATP-based assay like CellTiter-Glo®). 2. Use phenol red-free medium for the duration of the assay. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization Solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls (untreated cells and vehicle-treated cells). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Potential Signaling Pathways and Experimental Workflows
Based on the reported activity of this compound and analogous compounds, the following diagrams illustrate a potential mechanism of action and experimental workflows.
Caption: Potential mechanism of this compound induced cytotoxicity.
Caption: Troubleshooting flowchart for low cell viability results.
Caption: A typical experimental workflow for assessing cell viability.
References
Validation & Comparative
A Comparative Guide to 3-Nitro-L-phenylalanine and 4-Nitro-L-phenylalanine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-L-phenylalanine and 4-Nitro-L-phenylalanine are synthetic amino acid analogs of L-phenylalanine that serve as valuable tools in biochemical research and drug development. The introduction of a nitro group onto the phenyl ring alters the electronic and steric properties of the molecule, influencing its biological activity. This guide provides a comparative overview of the known biological activities of this compound and 4-Nitro-L-phenylalanine, supported by available experimental data. It is important to note that direct comparative studies providing quantitative data for both isomers under identical experimental conditions are limited in the publicly available literature.
Physicochemical Properties
Both this compound and 4-Nitro-L-phenylalanine share the same molecular formula and molecular weight. Their distinct biological activities arise from the different positions of the nitro group on the phenyl ring.
| Property | This compound | 4-Nitro-L-phenylalanine |
| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol | 210.19 g/mol |
| CAS Number | 19883-74-0[1] | 949-99-5[2] |
| Appearance | White to yellowish powder | White to yellowish powder[3] |
| Melting Point | 230-240 °C (dec.)[4] | 240-250 °C[3] |
Biological Activities and Applications
While both isomers are utilized in biomedical research, their applications differ based on their observed biological effects.
This compound
This compound is primarily investigated for its role in studying enzyme mechanisms and protein interactions, with potential applications in cancer research and neurobiology.[5][6]
-
Antitumor Activity: It has been reported to exhibit antitumor activity by inhibiting a dehydrogenase enzyme, which in turn affects the production of fatty acids and aldehydes. The nitro group is suggested to interact with guanine, destabilizing DNA structures and leading to cell death.[7]
-
Neuroscience Research: This analog is used as a tool to study neurotransmitter systems and the role of amino acids in synaptic transmission.[5][6]
-
Drug Development: It serves as a building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[5][6]
4-Nitro-L-phenylalanine
4-Nitro-L-phenylalanine is explored in protein engineering, drug development, and as a tool in biochemical assays.
-
Protein Engineering and Peptide Synthesis: It is used as a building block for creating modified proteins and peptides.[3] The nitro group can be used to attach other molecules, such as fluorescent tags, to peptides.[8]
-
Drug Development: It is a candidate for developing new pharmaceuticals that target specific enzymes or receptors.[3]
-
Biomedical Research: 4-Nitro-L-phenylalanine has potential applications in triggering autoimmune responses and can be used as a fluorescence quencher in biochemical studies.[9]
-
Biosynthesis: Researchers have successfully engineered E. coli for the de novo biosynthesis of 4-Nitro-L-phenylalanine from glucose.[2]
Enzyme Inhibition
The general mechanism of inhibition for phenylalanine analogs on these enzymes is competitive inhibition, where the analog competes with the natural substrate for binding to the active site.
Phenylalanine Hydroxylase (PAH)
PAH catalyzes the conversion of L-phenylalanine to L-tyrosine. Inhibition of this enzyme can have significant physiological effects. While studies have investigated the inhibition of PAH by various phenylalanine analogs, specific and comparative Kᵢ values for 3- and 4-nitro-L-phenylalanine are not well-documented in the available literature. A study on the kinetic mechanism of phenylalanine hydroxylase mentions that both substrates can bind to the free enzyme to form inhibitory binary complexes, with a reported Kd of 130 µM for phenylalanine binding to the productive ternary complex.[10][11]
Tyrosine Aminotransferase (TAT)
TAT is involved in the degradation of tyrosine.[12] Phenylalanine and its analogs can inhibit this enzyme.[13][14] While the inhibition of TAT by phenylalanine is known, specific inhibitory constants for 3- and 4-nitro-L-phenylalanine are not found in the reviewed literature.
Cytotoxicity
The cytotoxic effects of this compound and 4-Nitro-L-phenylalanine have been explored in various contexts, but direct comparative studies on the same cell lines under identical conditions are scarce.
A study on the neurotoxicity of 3-nitrotyrosine (a related compound) in mouse neuroblastoma (C1300) and rat glioma (C6) cell lines showed dose-dependent decreased viability and growth inhibition, with neural cells showing higher sensitivity.[15] It is plausible that nitrophenylalanine isomers could exert similar effects, but specific comparative data is lacking.
Toxicology
Comprehensive and comparative in vivo toxicity data for this compound and 4-Nitro-L-phenylalanine are limited.
For 4-nitrophenyl compounds, some toxicity data is available. For instance, the acute oral LD₅₀ of 4-nitrophenyl monochloromethyl (phenyl) phosphinate in male and female rats was reported to be 203 mg/kg and 242 mg/kg, respectively.[16][17] Another source indicates an oral LD₅₀ for 4-nitrophenol in rats ranging from 202 to 620 mg/kg.[18] A safety data sheet for a product containing a nitrophenyl derivative reported an oral LD₅₀ in rats between >500 mg/kg and <2,000 mg/kg.[7] It is crucial to note that these values are for related compounds and not for 4-Nitro-L-phenylalanine itself.
No specific LD₅₀ values for this compound were found in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for directly comparing this compound and 4-Nitro-L-phenylalanine are not available. However, based on standard methodologies, the following protocols can be adapted for a comparative analysis.
Enzyme Inhibition Assay: Phenylalanine Hydroxylase
This protocol outlines a general method to determine the inhibitory effect of 3- and 4-nitro-L-phenylalanine on PAH activity.
Objective: To determine the IC₅₀ values of this compound and 4-Nitro-L-phenylalanine for phenylalanine hydroxylase.
Materials:
-
Recombinant phenylalanine hydroxylase
-
L-phenylalanine (substrate)
-
Tetrahydrobiopterin (BH₄) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
This compound and 4-Nitro-L-phenylalanine (inhibitors)
-
Perchloric acid (for stopping the reaction)
-
HPLC system for tyrosine quantification
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, catalase, DTT, and BH₄.
-
Inhibitor Addition: Add varying concentrations of either this compound or 4-Nitro-L-phenylalanine to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition: Add phenylalanine hydroxylase to the mixture and pre-incubate for a specified time at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate, L-phenylalanine.
-
Incubation: Incubate the reaction for a fixed time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Tyrosine Quantification: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the amount of tyrosine produced using HPLC.
-
Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value for each compound.
Workflow Diagram:
References
- 1. biorxiv.org [biorxiv.org]
- 2. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 5. Neuromodulatory effect of 4-(methylthio)butyl isothiocyanate against 3-nitropropionic acid induced oxidative impairments in human dopaminergic SH-SY5Y cells via BDNF/CREB/TrkB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The relative roles of phenylalanine and tyrosine as substrates for DOPA synthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]
- 13. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 14. Phenylalanine inhibition of tyrosine metabolism in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-硝基- L -苯丙氨酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Analysis of 3-Nitro-L-phenylalanine and 3-Nitro-L-tyrosine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the distinction between 3-Nitro-L-phenylalanine and 3-Nitro-L-tyrosine is critical. While structurally similar, their origins, biological significance, and primary applications differ fundamentally. 3-Nitro-L-tyrosine is a naturally occurring biomarker of nitroxidative stress, formed in vivo through post-translational modification. In contrast, this compound is a synthetic amino acid derivative used as a versatile building block in peptide synthesis and drug design. This guide provides an objective comparison of their properties, synthesis/formation, and experimental applications, supported by detailed protocols and data.
Physicochemical and Biological Properties
The addition of a nitro group to the phenyl ring of phenylalanine versus the phenol ring of tyrosine imparts distinct chemical and biological characteristics. 3-Nitro-L-tyrosine's phenolic hydroxyl group significantly influences its properties, such as acidity and its role as a stable end-product of oxidative damage. This compound, lacking this hydroxyl group, functions primarily as a synthetic intermediate.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-Nitro-L-tyrosine |
| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₅ |
| Molecular Weight | 210.19 g/mol | 226.19 g/mol |
| CAS Number | 19883-74-0 | 621-44-3 |
| Appearance | Off-white powder | Ochre-yellow to yellow-green powder |
| pKa (Phenolic -OH) | N/A | ~7.5 (significantly lower than tyrosine's ~10) |
| Solubility | Data not widely reported | Insoluble in water; slightly soluble in aqueous acid |
| Origin | Synthetic | Endogenous (product of nitroxidative stress) |
Table 2: Comparative Biological Activities and Applications
| Feature | This compound | 3-Nitro-L-tyrosine |
| Primary Role | Synthetic building block; research tool | Biomarker of nitroxidative stress and disease |
| Key Applications | - Peptide synthesis to create novel peptides with enhanced stability or activity- Intermediate in the synthesis of pharmaceuticals (e.g., plasmin inhibitors)- Tool for studying neurotransmitter systems and enzyme mechanisms- Incorporation into proteins via expanded genetic code to induce immunogenicity | - Quantification in biological samples to measure oxidative/nitrosative stress- Indicator of peroxynitrite formation and NO-dependent damage- Marker for pathological conditions (neurodegeneration, cardiovascular disease)- Spectroscopic probe for FRET-based studies of protein-protein interactions |
| Reported Activities | Antitumor activity by inhibiting dehydrogenase enzymes and destabilizing DNA. | Cytotoxic agent; potential neurotoxin that can induce apoptosis in dopaminergic neurons. |
Formation and Synthesis Pathways
The pathways to obtaining these two molecules are fundamentally different, reflecting their distinct roles in research and biology. 3-Nitro-L-tyrosine is the product of complex in vivo radical reactions, whereas this compound is created through controlled chemical synthesis.
Caption: Comparative pathways for 3-Nitro-L-tyrosine (in vivo) and this compound (synthetic).
Experimental Protocols
Protocol: Chemical Synthesis of this compound
This protocol is adapted from general methods for the nitration of L-phenylalanine. The reaction yields a mixture of ortho, meta, and para isomers, requiring purification to isolate the 3-nitro (meta) product.
-
Safety Precautions: This procedure must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Dissolution: In a round-bottom flask, dissolve L-phenylalanine (1 equivalent) in concentrated sulfuric acid at 0°C with stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.
-
Nitration Reaction: Add the nitrating mixture dropwise to the L-phenylalanine solution, maintaining the temperature between 0-5°C. Stir for 1-2 hours.
-
Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product. The pH for neutralization may need optimization to selectively precipitate the desired isomer.
-
Purification: The crude product is a mixture of isomers. Isolate this compound using preparative High-Performance Liquid Chromatography (HPLC) or fractional crystallization.
Protocol: Quantification of 3-Nitro-L-tyrosine in Plasma by LC-MS/MS
This protocol provides a workflow for the sensitive and specific quantification of free 3-Nitro-L-tyrosine in biological samples.
Caption: Workflow for the quantification of 3-Nitro-L-tyrosine in plasma using LC-MS/MS.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled 3-Nitro-L-tyrosine) to account for matrix effects and procedural losses.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex thoroughly.
-
Incubate at -20°C for 30 minutes to enhance precipitation.
-
-
Isolation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both native 3-Nitro-L-tyrosine and its labeled internal standard.
-
-
Quantification:
Conclusion and Outlook
The key takeaway for researchers is the distinct application paradigm for each molecule. 3-Nitro-L-tyrosine is an analyte—a molecule to be measured—that provides a window into the state of cellular oxidative stress. Its detection and quantification are paramount in studies of disease pathology. Conversely, this compound is a synthetic tool—a molecule to be used—for constructing novel peptides and chemical probes. Its value lies in its ability to be incorporated into larger structures to modulate their function or aid in their study. Understanding this fundamental difference is essential for the proper design of experiments and the accurate interpretation of results in pharmacology, biochemistry, and drug development.
References
The Understated Marker: A Comparative Guide to the Validation of 3-Nitro-L-phenylalanine in Nitrosative Stress
For researchers, scientists, and drug development professionals, the accurate measurement of nitrosative stress is paramount in unraveling disease mechanisms and developing novel therapeutics. While 3-nitrotyrosine (3-NT) has long been the gold standard biomarker, emerging evidence suggests that 3-Nitro-L-phenylalanine (3-NP), a product of phenylalanine nitration, may offer a complementary and potentially more nuanced view of the impact of reactive nitrogen species (RNS) in biological systems.
This guide provides an objective comparison of this compound with established and alternative markers of nitrosative stress, supported by experimental data and detailed methodologies. We delve into the validation of 3-NP as a reliable biomarker and explore its performance characteristics relative to other indicators.
The Landscape of Nitrosative Stress Biomarkers
Nitrosative stress, characterized by an excess of RNS such as peroxynitrite (ONOO⁻), can lead to the nitration of aromatic amino acids within proteins.[1] This post-translational modification can alter protein structure and function, contributing to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3] The stability of these nitrated amino acids makes them valuable biomarkers for assessing the extent of nitrosative damage.
While 3-nitrotyrosine has been extensively studied and validated, the nitration of phenylalanine to form this compound is a parallel consequence of RNS activity.[1][4] Understanding the comparative utility of these markers is crucial for a comprehensive assessment of nitrosative stress. Other commonly used markers include the measurement of nitrite and nitrate (NOx), the stable end-products of nitric oxide metabolism.
Comparative Performance of Nitrosative Stress Markers
The ideal biomarker for nitrosative stress should be sensitive, specific, stable, and readily detectable. The following tables summarize the performance characteristics of this compound in comparison to 3-nitrotyrosine and NOx, based on available analytical methods.
| Biomarker | Method | Sample Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| This compound | LC-MS/MS | Plasma, Tissues | Potentially in the low ng/mL range (inferred) | Potentially in the low ng/mL range (inferred) | High specificity due to mass-based detection | Limited validation studies; less established than 3-NT |
| 3-Nitrotyrosine | LC-MS/MS | Plasma, Urine, Exhaled Breath Condensate | 0.030 ng/mL[5][6] | 0.100 ng/mL[5][6] | High sensitivity and specificity; well-established marker | Potential for artifactual formation during sample processing |
| ELISA | Plasma, Serum, Tissue Homogenates | Varies by kit (typically pg/mL to ng/mL range) | Varies by kit | High throughput; relatively inexpensive | Potential for cross-reactivity; may overestimate levels | |
| HPLC-ECD | Plasma, Tissues | ~10 fmol[7] | Not consistently reported | High sensitivity | Susceptible to interference from co-eluting electroactive species | |
| Nitrite/Nitrate (NOx) | Griess Assay | Plasma, Serum, Urine | ~1 µM | ~2.5 µM | Simple, colorimetric assay; inexpensive | Indirect measure of NO production; can be influenced by diet |
| Chemiluminescence | Plasma, Serum, Urine | Low nM range | Low nM range | High sensitivity and specificity for NO | Requires specialized equipment |
Experimental Protocols
Accurate and reproducible measurement of nitrosative stress biomarkers is critically dependent on the experimental methodology. Below are detailed protocols for the quantification of protein-bound this compound and 3-nitrotyrosine using LC-MS/MS, a highly sensitive and specific method.
Protocol 1: Quantification of Protein-Bound this compound and 3-Nitrotyrosine by LC-MS/MS
1. Protein Hydrolysis (Acid Hydrolysis):
-
Objective: To release this compound and 3-nitrotyrosine from protein backbones.
-
Procedure:
-
To approximately 1 mg of protein sample in a hydrolysis tube, add 1 mL of 6 M HCl containing 1% phenol (to protect tyrosine residues from degradation).
-
Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.
-
Hydrolyze at 110°C for 24 hours.
-
Cool the hydrolysate, open the tube, and evaporate the HCl under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried residue in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time to ensure separation of the analytes from other amino acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for 3-NP, based on structure):
-
This compound: Precursor ion (Q1): m/z 211.1; Product ions (Q3): to be determined empirically (e.g., fragments corresponding to loss of H₂O, CO, or the nitro group).
-
Internal Standard (¹³C₉-L-phenylalanine): Precursor ion (Q1): m/z 175.1; Product ion (Q3): m/z 129.1.
-
-
MRM Transitions (Established for 3-NT):
-
3-Nitrotyrosine: Precursor ion (Q1): m/z 227.1; Product ion (Q3): m/z 181.1 (loss of H₂O and CO).[8]
-
Internal Standard (¹³C₉,¹⁵N₁-L-tyrosine): Precursor ion (Q1): m/z 191.1; Product ion (Q3): m/z 144.1.
-
-
-
Quantification: Create a standard curve using known concentrations of this compound and 3-nitrotyrosine standards with their respective stable isotope-labeled internal standards. The concentration of the analytes in the samples is determined by comparing their peak area ratios to the standard curve.
Signaling Pathways and Experimental Workflows
To visualize the biochemical context and analytical process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Formation of this compound and 3-Nitrotyrosine.
Caption: Experimental workflow for 3-NP and 3-NT analysis.
Discussion and Future Directions
The validation of this compound as a biomarker for nitrosative stress is an emerging area of research. While 3-nitrotyrosine is a well-entrenched marker, the analysis of this compound may provide additional insights into the specificity and mechanisms of RNS-mediated damage. The relative abundance of phenylalanine to tyrosine varies in different tissues and proteins, suggesting that in certain contexts, this compound could be a more sensitive indicator of localized nitrosative stress.
Future studies should focus on head-to-head comparisons of this compound and 3-nitrotyrosine in various disease models. The development and validation of specific antibodies for this compound would also enable the use of high-throughput immunoassays, complementing the highly specific but lower-throughput mass spectrometry-based methods. A comprehensive understanding of the relative kinetics of formation and degradation of these two nitrated amino acids will ultimately determine their respective roles as diagnostic and prognostic biomarkers in clinical and research settings.
References
- 1. Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite. Evidence for hydroxyl radical production from peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. May the Evaluation of Nitrosative Stress Through Selective Increase of 3-Nitrotyrosine Proteins Other Than Nitroalbumin and Dominant Tyrosine-125/136 Nitrosylation of Serum α-Synuclein Serve for Diagnosis of Sporadic Parkinson's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the inhibitory effects of phenylalanine derivatives on tyrosinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of various phenylalanine derivatives on tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a significant target for therapeutic and cosmetic applications. This document summarizes quantitative data on the inhibitory potency of different phenylalanine derivatives, details the experimental protocols for assessing their activity, and visualizes key pathways and workflows to support research and development efforts in this area.
Comparative Inhibitory Activity of Phenylalanine Derivatives
The inhibitory efficacy of various phenylalanine derivatives against tyrosinase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of several phenylalanine derivatives from published studies, primarily using mushroom tyrosinase.
| Derivative Name | Modification | IC50 Value | Enzyme Source | Inhibition Type |
| Novel Phenylalanine Derivative (Compound 3e) | Synthetic modification | 4.86 ± 0.026 µM | Mushroom Tyrosinase | Reversible, Competitive |
| (S)-3-amino-tyrosine | Amino group substitution | 0.07 ± 0.01 mM | Human Tyrosinase | Not Specified |
| Hydroxypyridinone-L-phenylalanine Conjugate (Compound 5e) | Conjugation with hydroxypyridinone | 4.0 µM (diphenolase) | Mushroom Tyrosinase | Mixed-type |
| Hydroxypyridinone-L-phenylalanine Conjugate (Compound 5e) | Conjugation with hydroxypyridinone | 12.6 µM (monophenolase) | Mushroom Tyrosinase | Mixed-type |
| Kojic acid-phenylalanine amide (KA-F-NH2) | Amidation with kojic acid | ~6x more potent than Kojic Acid | Mushroom Tyrosinase | Not Specified |
| Phenylalanine butyramide (PBA) | Amidation with butyric acid | 120.3 mM | Mushroom Tyrosinase | Not Specified |
| L-Phenylalanine | Unmodified | Competitive inhibitor (IC50 not specified) | Mammalian Tyrosinase | Competitive |
Experimental Protocols
The following is a detailed methodology for a standard in vitro tyrosinase inhibition assay using L-DOPA as a substrate. This protocol is a synthesis of commonly employed methods in the cited literature.
Objective: To determine the IC50 value of a test compound (phenylalanine derivative) against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test compound (phenylalanine derivative)
-
Kojic Acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 500-1000 units/mL). Keep the enzyme solution on ice.
-
L-DOPA Solution: Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. This solution should be prepared fresh before use due to its susceptibility to auto-oxidation.
-
Test Compound and Kojic Acid Solutions: Prepare stock solutions of the test compound and kojic acid in DMSO (e.g., 10 mM). From these stock solutions, prepare a series of dilutions to the desired test concentrations using the phosphate buffer. Ensure the final DMSO concentration in the assay well does not exceed a level that affects enzyme activity (typically < 2%).
-
-
Assay Protocol (96-well plate format):
-
In a 96-well plate, add the following to the respective wells:
-
Test Wells: 20 µL of the test compound dilution + 140 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Wells (No Inhibitor): 20 µL of the buffer/DMSO vehicle + 140 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Blank Wells (No Enzyme): 20 µL of the test compound dilution + 180 µL of phosphate buffer.
-
Positive Control Wells: 20 µL of kojic acid dilution + 140 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance of the wells at a wavelength corresponding to the formation of dopachrome (typically 475-492 nm) using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct the reaction rates of the test and control wells by subtracting the rate of the corresponding blank wells.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100 where V_control is the rate of the reaction in the control wells and V_test is the rate of the reaction in the test wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Melanin Biosynthesis Pathway and Tyrosinase Inhibition
The following diagram illustrates the initial steps of melanin synthesis catalyzed by tyrosinase and the point of inhibition by competitive inhibitors like some phenylalanine derivatives.
Caption: Tyrosinase catalyzes the conversion of L-Tyrosine to L-DOPA and subsequently to Dopaquinone, a precursor for melanin synthesis. Competitive inhibitors, such as certain phenylalanine derivatives, bind to the active site of tyrosinase, preventing the substrate from binding and thereby inhibiting melanin production.
Experimental Workflow for Tyrosinase Inhibition Assay
This diagram outlines the key steps involved in the experimental procedure for determining the tyrosinase inhibitory activity of a compound.
Caption: The experimental workflow for the tyrosinase inhibition assay involves four main stages: preparation of reagents, setting up the assay in a 96-well plate, acquiring kinetic data using a spectrophotometer, and analyzing the data to determine the IC50 value of the inhibitor.
A Comparative Guide to Antibody Cross-Reactivity: 3-Nitrophenylalanine vs. 3-Nitrotyrosine
For researchers, scientists, and drug development professionals engaged in the study of nitroxidative stress and its pathological implications, the precise detection of specific nitrated amino acids is paramount. This guide provides a detailed comparison of the cross-reactivity profiles of antibodies targeting 3-nitrotyrosine, a well-established biomarker of oxidative damage, and explores the potential for cross-reactivity with the structurally similar molecule, 3-nitrophenylalanine. While direct comparative studies on antibodies specifically raised against 3-nitrophenylalanine are limited in the public domain, this guide synthesizes available data on anti-3-nitrotyrosine antibody specificity and outlines the experimental protocols necessary to perform a direct comparison.
Understanding the Challenge: Structural Similarity and Antibody Specificity
The core challenge in distinguishing between 3-nitrotyrosine and 3-nitrophenylalanine lies in their structural similarity. Both molecules possess a nitrated phenyl ring, which constitutes a major antigenic determinant. The key difference is the presence of a hydroxyl group on the phenyl ring of 3-nitrotyrosine, which is absent in 3-nitrophenylalanine. The specificity of an antibody is determined by its ability to recognize the unique three-dimensional structure of its target epitope. Therefore, the degree to which an antibody can discriminate between these two molecules depends on whether its binding site (paratope) interacts with regions that include the differentiating hydroxyl group.
Performance of Anti-3-Nitrotyrosine Antibodies: A Review of Specificity
Numerous studies have characterized the specificity of monoclonal and polyclonal antibodies raised against 3-nitrotyrosine. A pivotal study characterized the cross-reactivity of several commercially available anti-3-nitrotyrosine antibodies against a panel of eight structurally similar aromatic compounds.[1] While 3-nitrophenylalanine was not explicitly included in this panel, the findings provide valuable insights into the selectivity of these antibodies.
Table 1: Summary of Cross-Reactivity Data for a Panel of Anti-3-Nitrotyrosine Antibodies
| Antibody Type | Target Antigen | Cross-Reactant | Observed Cross-Reactivity (%) |
| Monoclonal | 3-Nitrotyrosine | 3-Nitro-4-hydroxyphenylacetic acid | < 5% |
| Monoclonal | 3-Nitrotyrosine | L-Tyrosine | Not detectable |
| Monoclonal | 3-Nitrotyrosine | p-Nitrophenol | < 1% |
| Polyclonal | 3-Nitrotyrosine | 3-Nitro-4-hydroxyphenylacetic acid | ~10% |
| Polyclonal | 3-Nitrotyrosine | L-Tyrosine | Not detectable |
| Polyclonal | 3-Nitrotyrosine | p-Nitrophenol | < 2% |
Note: This table is a representative summary based on existing literature. Actual cross-reactivity can vary between different antibody clones and manufacturers.
The data indicates that high-quality monoclonal antibodies against 3-nitrotyrosine generally exhibit low cross-reactivity with other nitrated aromatic compounds, suggesting a high degree of specificity for the 3-nitrotyrosine structure. However, polyclonal antibodies may show a slightly higher degree of cross-reactivity.
Experimental Protocols for Determining Cross-Reactivity
To definitively assess the cross-reactivity of an antibody against 3-nitrophenylalanine versus 3-nitrotyrosine, a competitive immunoassay is the gold standard. The following protocols for Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) provide robust frameworks for such a comparison.
Competitive ELISA Protocol
This method quantifies the specificity of an antibody by measuring its binding to an immobilized antigen in the presence of a competing soluble antigen.
-
Coating: Coat a 96-well microtiter plate with a conjugate of 3-nitrotyrosine-protein (e.g., BSA-3-NT) or 3-nitrophenylalanine-protein overnight at 4°C.
-
Blocking: Block the remaining protein-binding sites in the wells using a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of the competitor antigens (free 3-nitrotyrosine and free 3-nitrophenylalanine) in assay buffer.
-
Incubation: Mix the anti-3-nitrotyrosine or anti-3-nitrophenylalanine antibody with each dilution of the competitor antigens and add the mixture to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibodies and antigens.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Substrate Addition: After another wash step, add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The degree of cross-reactivity is determined by comparing the concentration of each competitor antigen required to inhibit antibody binding by 50% (IC50).
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a highly quantitative measure of cross-reactivity.
-
Chip Preparation: Immobilize the anti-3-nitrotyrosine or anti-3-nitrophenylalanine antibody onto a suitable sensor chip surface.
-
Analyte Injection: Inject different concentrations of 3-nitrotyrosine and 3-nitrophenylalanine in solution over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the antibody. This generates a sensorgram showing the association and dissociation phases of the interaction.
-
Data Analysis: Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each interaction. The ratio of the KD values for the two analytes provides a precise measure of cross-reactivity.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental processes and the underlying biological context, the following diagrams are provided.
Caption: Workflow for assessing antibody cross-reactivity.
Caption: Nitroxidative stress and protein nitration.
Conclusion and Recommendations
The specificity of antibodies is a critical factor for the accuracy and reproducibility of experimental results. While high-quality anti-3-nitrotyrosine antibodies are available and generally show low cross-reactivity with other nitrated compounds, direct comparative data against 3-nitrophenylalanine is scarce. Researchers investigating 3-nitrophenylalanine are strongly encouraged to:
-
Develop and Characterize Specific Antibodies: The generation of monoclonal antibodies specifically targeting 3-nitrophenylalanine is the most reliable approach to ensure specificity.
-
Thoroughly Validate Commercial Antibodies: If using commercially available antibodies, it is imperative to perform in-house validation, including cross-reactivity testing against 3-nitrotyrosine, using the protocols outlined in this guide.
-
Employ Multiple Detection Methods: Whenever possible, results obtained from immunoassays should be confirmed using an orthogonal method, such as mass spectrometry, to definitively identify the nitrated amino acid.
By adhering to these principles, researchers can ensure the validity of their findings and contribute to a more accurate understanding of the roles of specific nitrated amino acids in health and disease.
References
A Comparative Analysis of 3-Nitro-L-phenylalanine and Other NMDA Receptor Antagonists: An Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 3-Nitro-L-phenylalanine with other well-established N-methyl-D-aspartate (NMDA) receptor antagonists, including ketamine, memantine, and MK-801. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development by presenting objective performance comparisons supported by experimental data.
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. Consequently, NMDA receptor antagonists are of significant therapeutic interest. This guide focuses on comparing the efficacy of this compound, a derivative of the essential amino acid L-phenylalanine, with other prominent NMDA receptor antagonists. While direct experimental data on the NMDA receptor antagonist activity of this compound is limited, this guide will utilize data from its parent compound, L-phenylalanine, as a proxy to provide a foundational comparison.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for the binding affinity and inhibitory concentration of the compared NMDA receptor antagonists. It is important to note that the data for this compound is inferred from studies on L-phenylalanine.
| Compound | Binding Affinity (Ki) | Receptor/Assay Condition |
| L-phenylalanine (proxy for this compound) | Not explicitly reported, but acts as a competitive antagonist at the glycine-binding site. | Cultured rat hippocampal neurons |
| Ketamine | 0.18–4.9 µM[1] | Varied receptor preparations |
| MK-801 | 37.2 nM[2] | Rat brain membranes |
Table 1: Comparative Binding Affinities of NMDA Receptor Antagonists. This table outlines the binding affinities (Ki) of the selected antagonists. Lower Ki values indicate higher binding affinity.
| Compound | IC50 | Receptor/Assay Condition |
| L-phenylalanine (proxy for this compound) | 1.71 ± 0.24 mM[3] | Attenuation of NMDA-activated currents in cultured rat hippocampal neurons |
| Ketamine | 1.5 µM[4] | Inhibition of NMDA current in dissociated hippocampal cultures |
| Memantine | 0.5 - 1.5 µM | in vitro |
| 2.1 µM[4] | Inhibition of NMDA current in dissociated hippocampal cultures | |
| 0.5 - 1 µM | For all NMDA receptor subtypes in the absence of Mg2+ | |
| 11.6 ± 0.53 µM[5] | Blockade of LTP induction in rat hippocampal slices | |
| MK-801 | 0.14 ± 0.04 µM[5] | Reduction of NMDA-induced currents in cultured superior colliculus neurons |
| 0.13 ± 0.02 µM[5] | Blockade of LTP induction in rat hippocampal slices |
Table 2: Comparative IC50 Values of NMDA Receptor Antagonists. This table presents the half-maximal inhibitory concentrations (IC50) for the antagonists under various experimental conditions. Lower IC50 values indicate greater potency.
Mechanism of Action
The NMDA receptor has multiple binding sites through which its activity can be modulated. The antagonists discussed in this guide exhibit different mechanisms of action.
Figure 1: Mechanism of Action of NMDA Receptor Antagonists. This diagram illustrates the different binding sites and mechanisms of action for the compared antagonists.
Based on studies of L-phenylalanine, this compound is predicted to act as a competitive antagonist at the glycine co-agonist binding site on the NMDA receptor.[3] In contrast, ketamine, memantine, and MK-801 are uncompetitive open-channel blockers .[6] They bind within the ion channel pore of the receptor when it is in its open state, thereby preventing the influx of ions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparison of NMDA receptor antagonists.
NMDA Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for the NMDA receptor.
Figure 2: Workflow for an NMDA Receptor Binding Assay. This flowchart outlines the key steps involved in a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize rat forebrains in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction containing the NMDA receptors.
-
Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled NMDA receptor ligand (e.g., [³H]MK-801) and varying concentrations of the unlabeled test compound (e.g., this compound, ketamine, memantine, or MK-801).
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[7]
Electrophysiological Recording of NMDA Receptor Currents (Whole-Cell Patch-Clamp)
This technique allows for the direct measurement of ion currents flowing through NMDA receptors in response to agonist application and the modulatory effects of antagonists.
Figure 3: Workflow for Whole-Cell Patch-Clamp Recording. This diagram shows the process of measuring NMDA receptor currents and their inhibition by antagonists.
Methodology:
-
Cell Preparation: Use primary cultured neurons (e.g., from the hippocampus or cortex) or cell lines expressing NMDA receptors.
-
Recording Setup: Place the cell culture dish on the stage of an inverted microscope equipped with micromanipulators. Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Current Recording: Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV) to record inward currents.
-
Drug Application: Perfuse the cell with an external solution containing NMDA and a co-agonist (glycine or D-serine) to activate the NMDA receptors. After a stable baseline current is established, co-apply the test antagonist at various concentrations.
-
Data Analysis: Measure the peak or steady-state amplitude of the NMDA-evoked current in the absence and presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[8][9]
In Vivo Assessment of Neuroprotection (e.g., Rodent Model of Stroke)
In vivo models are essential for evaluating the therapeutic potential of NMDA receptor antagonists in a physiological context. A common model is transient middle cerebral artery occlusion (tMCAO) in rodents to mimic ischemic stroke.
Figure 4: Experimental Workflow for an In Vivo Neuroprotection Study. This flowchart depicts the key stages of a preclinical stroke model used to evaluate neuroprotective agents.
Methodology:
-
Animal Model: Use adult male rats or mice. Anesthetize the animal and surgically expose the middle cerebral artery (MCA).
-
Induction of Ischemia: Occlude the MCA for a defined period (e.g., 90 minutes) using an intraluminal filament to induce focal cerebral ischemia.
-
Drug Administration: Administer the test compound or a vehicle control at a specific time point (e.g., before, during, or after the ischemic insult).
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion of the ischemic territory.
-
Outcome Assessment: At a predetermined time after reperfusion (e.g., 24 or 48 hours), assess the neurological deficits using a standardized scoring system. Subsequently, euthanize the animal and perfuse the brain. Slice the brain and stain with a marker like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Data Analysis: Quantify the infarct volume and compare it between the drug-treated and vehicle-treated groups to determine the neuroprotective efficacy of the compound.
Discussion and Conclusion
This guide provides a comparative overview of the efficacy of this compound (via its proxy, L-phenylalanine) and other key NMDA receptor antagonists. Based on the available data, L-phenylalanine exhibits a significantly lower potency (IC50 in the millimolar range) compared to ketamine, memantine, and MK-801 (IC50 values in the micromolar to nanomolar range).[2][3][4][5] This suggests that this compound may also be a less potent NMDA receptor antagonist than these established drugs.
The distinct mechanism of action—competitive antagonism at the glycine site for L-phenylalanine versus uncompetitive channel block for the others—is a critical differentiator. Glycine site antagonists may offer a different therapeutic window and side-effect profile compared to channel blockers.
It is imperative that future research focuses on directly characterizing the pharmacological profile of this compound at the NMDA receptor. Determining its binding affinity (Ki) and inhibitory potency (IC50) through direct experimental assays is crucial for a definitive comparison. Furthermore, in vivo studies are needed to assess its neuroprotective potential and behavioral effects.
This guide serves as a foundational resource, highlighting the current state of knowledge and underscoring the need for further investigation into the therapeutic potential of this compound as an NMDA receptor antagonist. The provided experimental protocols offer a roadmap for researchers to conduct these much-needed studies.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. (+)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dizocilpine - Wikipedia [en.wikipedia.org]
- 7. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Head-to-Head Comparison of Analytical Techniques for Nitrated Amino Acids
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitrated amino acids, particularly 3-nitrotyrosine, is crucial for understanding the role of nitrosative stress in a wide range of physiological and pathological processes. This guide provides an objective comparison of the principal analytical techniques, supported by experimental data, to assist in the selection of the most appropriate method for your research needs.
The nitration of amino acid residues, primarily the conversion of tyrosine to 3-nitrotyrosine, is a stable biomarker of nitrosative stress. This modification is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The selection of an appropriate analytical technique is paramount for obtaining reliable and accurate measurements. The primary methods employed for the analysis of nitrated amino acids include immunological assays, high-performance liquid chromatography (HPLC) with various detectors, gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE).
Quantitative Performance Comparison
The choice of analytical technique significantly impacts the sensitivity, specificity, and throughput of nitrated amino acid analysis. The following tables summarize the quantitative performance of the most common methods for the analysis of 3-nitrotyrosine.
| Technique | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range |
| HPLC-UV/DAD | 3-Nitrotyrosine | Serum, Urine, Whole Blood | 0.367 - 1.862 µg/L[1] | 1.113 - 5.642 µg/L[1] | 0.31 - 50 µg/mL[1] |
| HPLC-ECD | 3-Nitrotyrosine | Protein Hydrolysate | 20 fmol[2] | Not Reported | Not Reported |
| 3-Nitrotyrosine | Biological Samples | 10 nM[3] | Not Reported | Highly linear over a wide range[3] | |
| 3-Nitrotyrosine | - | < 10 fmol[4] | Not Reported | Not Reported | |
| GC-MS | 3-Nitrotyrosine | - | 1 pg[5] | Not Reported | Not Reported |
| LC-MS/MS | 3-Nitrotyrosine | Plasma | 0.030 ng/mL[6][7][8] | 0.100 ng/mL[6][7][8] | 0.1 - 3.0 ng/mL[6] |
| ELISA | 3-Nitrotyrosine | Serum, Plasma, Cell Culture Supernatant | 0.938 ng/mL[9] | 1.563 ng/mL[9] | 1.563 - 100 ng/mL[9] |
Signaling Pathway of Protein Nitration
The formation of 3-nitrotyrosine is a result of post-translational modification of proteins by reactive nitrogen species (RNS).[10][11] The primary pathways involve the reaction of nitric oxide (•NO) with superoxide (O2•−) to form peroxynitrite (ONOO−), a potent nitrating agent.[11] Other pathways include the action of myeloperoxidase and eosinophil peroxidase in the presence of nitrite and hydrogen peroxide.[12]
Experimental Workflow for Nitrated Amino Acid Analysis
A generalized workflow for the analysis of nitrated amino acids from biological samples involves several key steps, including sample preparation, analytical separation, and detection. The specific protocol can vary depending on the chosen technique and sample matrix.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
Principle: This method separates 3-nitrotyrosine from other amino acids and sample components using a reversed-phase HPLC column. Detection is based on the specific UV absorbance of 3-nitrotyrosine at approximately 356 nm in acidic conditions.[1]
Protocol:
-
Sample Preparation:
-
Perform acid hydrolysis of protein samples (e.g., with 6 M HCl) to release free amino acids.
-
Neutralize the hydrolysate and filter through a 0.22 µm filter.
-
-
Chromatographic Conditions: [1]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.5% acetic acid in water and methanol is often used. A typical mobile phase composition is 0.5% CH3COOH:MeOH:H2O (15:15:70).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Diode Array Detector at 215, 276, and 356 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 3-nitrotyrosine.
-
Quantify the amount of 3-nitrotyrosine in the sample by comparing its peak area to the standard curve.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
Principle: HPLC-ECD offers high sensitivity by detecting the electrochemical properties of 3-nitrotyrosine. The analyte is either oxidized or reduced at an electrode surface, generating a measurable current that is proportional to its concentration.
Protocol: [3]
-
Sample Preparation:
-
For protein-bound 3-nitrotyrosine, perform enzymatic hydrolysis using a broad-spectrum protease like pronase.
-
Centrifuge the digestate to remove any precipitate and filter the supernatant.
-
-
Chromatographic Conditions: [3]
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mobile phase such as 26.3 mM sodium citrate and 10.9 mM sodium acetate at pH 3.75 with 3.5% (v/v) methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: Coulometric electrochemical detector with a series of electrodes set at increasing potentials (e.g., from +180 mV to +900 mV).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Create a standard curve with authentic 3-nitrotyrosine standards.
-
Identify and quantify the 3-nitrotyrosine peak based on its retention time and electrochemical profile compared to the standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique requires derivatization of the non-volatile 3-nitrotyrosine to a volatile and thermally stable compound. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry, providing high sensitivity and specificity.
Protocol:
-
Sample Preparation and Derivatization:
-
Perform protein hydrolysis.
-
Extract the free amino acids.
-
Derivatize 3-nitrotyrosine, for example, by esterification followed by acylation to form a volatile derivative.
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for amino acid derivative analysis (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: A temperature gradient is used to separate the derivatized amino acids.
-
Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Quantification:
-
Use a stable isotope-labeled internal standard (e.g., 13C6-3-nitrotyrosine) for accurate quantification.
-
Generate a calibration curve by analyzing standards with the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly specific and sensitive method that combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. It allows for the unambiguous identification and quantification of 3-nitrotyrosine, even in complex biological matrices.
Protocol: [6]
-
Sample Preparation:
-
Spike the sample with a stable isotope-labeled internal standard (e.g., 13C6-3-nitrotyrosine).
-
Precipitate proteins using a solvent like acetonitrile.
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 3-nitrotyrosine and its internal standard are monitored.
-
-
Quantification:
-
Quantify 3-nitrotyrosine by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing this ratio to a calibration curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a high-throughput immunoassay that utilizes antibodies specific to 3-nitrotyrosine. In a competitive ELISA format, 3-nitrotyrosine in the sample competes with a labeled 3-nitrotyrosine for binding to a limited amount of antibody. The signal is inversely proportional to the amount of 3-nitrotyrosine in the sample.
-
Sample Preparation:
-
Dilute samples (e.g., serum, plasma) in the provided assay buffer.
-
-
Assay Procedure (Competitive ELISA):
-
Add standards and samples to the wells of a microplate pre-coated with a 3-nitrotyrosine antibody.
-
Add a biotinylated 3-nitrotyrosine conjugate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add a TMB substrate solution and incubate to develop color.
-
Stop the reaction with a stop solution.
-
-
Detection and Quantification:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of 3-nitrotyrosine in the samples from the standard curve.
-
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of nitrotyrosine by HPLC-ECD and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-NT(3-Nitrotyrosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 3-NT(3-Nitrotyrosine) ELISA Kit - Elabscience® [elabscience.com]
3-Nitro-L-phenylalanine: A Comparative Guide for Non-Natural Amino Acid Substitution
In the landscape of protein engineering and drug discovery, the site-specific incorporation of non-natural amino acids (ncAAs) offers a powerful tool to introduce novel functionalities into proteins. 3-Nitro-L-phenylalanine (3-NO2-Phe), with its unique electronic and spectroscopic properties, presents a compelling alternative to other commonly used ncAAs. This guide provides an objective comparison of this compound with two widely used alternatives, p-azido-L-phenylalanine (pAzF) and p-acetyl-L-phenylalanine (pAcF), supported by experimental data and detailed protocols.
Performance Comparison of Non-Natural Amino Acids
The choice of an ncAA for a specific application depends on various factors, including incorporation efficiency, the chemical reactivity of the unique functional group, and its impact on protein structure and function. Below is a comparative summary of this compound, p-azido-L-phenylalanine, and p-acetyl-L-phenylalanine.
| Feature | This compound | p-Azido-L-phenylalanine (pAzF) | p-Acetyl-L-phenylalanine (pAcF) |
| Primary Application | Spectroscopic probe (IR, FRET), photocrosslinking, potential therapeutic agent.[1][2][3] | Bioorthogonal "click" chemistry, photocrosslinking.[4][5] | Bioorthogonal keto-selective chemistry, photocrosslinking.[6][7] |
| Incorporation Efficiency | Moderate to high, dependent on the evolved synthetase. | High, with optimized orthogonal systems.[4][5] | High, with established orthogonal systems.[3][6] |
| Protein Yield | Generally good, but can be lower than wild-type expression. | Can be high, with yields up to 110% of wild-type in some systems.[7] | Yields of 3-4 mg/mL have been reported.[8] |
| Protein Stability | The impact on protein stability is context-dependent and not extensively documented. | Can be detrimental to protein stability in some cases.[9] | Can increase protein thermal stability significantly in specific instances.[8] |
| Bioorthogonality | The nitro group is not typically considered bioorthogonal in the context of "click" chemistry. | The azide group is highly bioorthogonal and widely used in copper-catalyzed and strain-promoted cycloaddition reactions.[2] | The keto group allows for highly selective bioorthogonal reactions with hydroxylamines and hydrazides.[6] |
| Spectroscopic Properties | The nitro group has a distinct IR stretching frequency sensitive to the local environment. It can act as a fluorescence quencher.[1][2][3] | The azide group has a characteristic IR absorption.[10] | The acetyl group can be used as a spectroscopic probe in certain contexts. |
| Cytotoxicity | Specific IC50 values for cell lines like HEK293 are not widely reported, but high concentrations of phenylalanine analogs can be cytotoxic. | Generally low toxicity at concentrations used for protein labeling. | Considered to have low toxicity in typical applications. |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation and analysis of non-natural amino acids. Below are protocols for key experiments.
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli via Amber Codon Suppression
This protocol outlines the general steps for incorporating 3-NO2-Phe at a specific site in a protein of interest using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.
1. Plasmid Preparation and Transformation:
-
Obtain or create a plasmid encoding the gene of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Obtain a second plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) specific for 3-NO2-Phe and its cognate suppressor tRNA (e.g., a mutant of the Methanococcus jannaschii tyrosyl-tRNA synthetase/tRNA pair).[11][12]
-
Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
-
Grow the transformed E. coli in a minimal medium supplemented with the appropriate antibiotics and 1 mM this compound.
-
Induce protein expression with IPTG at an OD600 of 0.6-0.8.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and incorporation efficiency.
3. Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press in a suitable lysis buffer.
-
Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
4. Verification of Incorporation:
-
Confirm the incorporation of 3-NO2-Phe by mass spectrometry (LC-MS/MS) of the purified protein or digested peptides.
Protocol 2: Quantification of this compound Incorporation by LC-MS/MS
This protocol describes a multiple reaction monitoring (MRM) method for the absolute quantification of 3-NO2-Phe in a protein sample.[11][13]
1. Protein Digestion:
-
Excise the protein band of interest from an SDS-PAGE gel or use a purified protein solution.
-
Perform in-gel or in-solution digestion with a protease (e.g., trypsin).
-
Desalt the resulting peptide mixture using a C18 ZipTip.
2. LC-MS/MS Analysis:
-
Separate the peptides using a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.
-
Set up an MRM method to specifically detect the transition of the precursor ion of the peptide containing 3-NO2-Phe to a specific product ion.
-
A stable isotope-labeled version of the peptide containing 3-NO2-Phe should be used as an internal standard for absolute quantification.
3. Data Analysis:
-
Integrate the peak areas of the endogenous peptide and the stable isotope-labeled standard.
-
Calculate the concentration of the 3-NO2-Phe-containing peptide based on the ratio of the peak areas and the known concentration of the standard.
Protocol 3: Assessment of Protein Thermal Stability by Circular Dichroism
This protocol details the use of circular dichroism (CD) spectroscopy to determine the melting temperature (Tm) of a protein, providing a measure of its thermal stability.[14][15][16]
1. Sample Preparation:
-
Prepare the purified protein in a suitable buffer (e.g., phosphate buffer, avoiding Tris as its pH is temperature-dependent).
-
The protein concentration should be in the range of 2-50 µM.
2. CD Measurement:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Monitor the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for an alpha-helical protein).
-
Increase the temperature gradually (e.g., 1-2°C/min) over a desired range (e.g., 20-90°C).
3. Data Analysis:
-
Plot the CD signal as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
Signaling Pathways and Logical Relationships
The incorporation of non-natural amino acids like this compound is made possible by hijacking the cell's natural protein synthesis machinery through the use of an orthogonal translation system.
Conclusion
This compound offers a unique set of properties that make it a valuable tool for protein engineers and drug developers. Its utility as a spectroscopic probe for investigating local protein environments and its potential for photocrosslinking provide distinct advantages. While direct, quantitative comparisons of incorporation efficiency and protein yield with other popular ncAAs like pAzF and pAcF are not extensively documented, the available data suggests that with an optimized orthogonal system, 3-NO2-Phe can be incorporated with reasonable efficiency. The choice between these ncAAs will ultimately depend on the specific experimental goals, with 3-NO2-Phe being particularly well-suited for applications requiring a sensitive spectroscopic reporter of the local environment. Further research directly comparing the performance of these ncAAs under identical conditions will be invaluable for the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Tier 2 LC-MRM-MS protein quantification methods for liquid biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The genetic incorporation of a distance probe into proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS MRM Quantification - Creative Proteomics [creative-proteomics.com]
- 12. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
- 13. Development of MRM-based assays for the absolute quantitation of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. boddylab.ca [boddylab.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
Benchmarking 3-Nitro-L-phenylalanine Synthesis: A Comparative Guide for Researchers
For scientists and professionals in drug development and biochemical research, the synthesis of non-canonical amino acids like 3-Nitro-L-phenylalanine is a critical step in various investigative pathways. This guide provides a comparative analysis of primary synthesis methods for this compound, offering quantitative data, detailed experimental protocols, and a look into its biological implications.
Performance Comparison of Synthesis Methods
The synthesis of this compound presents a regioselectivity challenge, with direct nitration of L-phenylalanine often favoring the formation of the 4-nitro and 2-nitro isomers. Achieving a high yield of the meta-substituted product requires specific strategies to overcome the ortho-para directing influence of the amino acid side chain. Below is a summary of common approaches and their performance metrics.
| Synthesis Method | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Direct Nitration (Batch Reactor) | L-phenylalanine, Conc. H₂SO₄, Conc. HNO₃ | 3 hours | 0 | ~65.2 (for 4-nitro isomer) | Not specified | [1] |
| Direct Nitration (Tubular Reactor) | L-phenylalanine, Conc. H₂SO₄, Conc. HNO₃ | 5 minutes | 50 | Up to 80.9 (for 4-nitro isomer) | Not specified | [1] |
| Enzymatic Synthesis (PAL) | 4-Nitro-cinnamic acid, Phenylalanine Ammonia Lyase (PAL) | 20 minutes (contact time) | Not specified | 89 ± 5 (conversion for 4-nitro isomer) | Not specified |
Note: The data for direct nitration methods predominantly report the yield for the para-isomer (4-Nitro-L-phenylalanine), highlighting the challenge in synthesizing the 3-nitro isomer. Researchers should consider that direct nitration will likely produce a mixture of isomers requiring extensive purification to isolate this compound.
Experimental Protocols
Direct Nitration of L-Phenylalanine (Illustrative for Isomer Mixture)
This method, while not specific for the 3-nitro isomer, is a foundational technique for the nitration of phenylalanine. Modification of reaction conditions and the use of protecting groups (not detailed in the general protocol) would be necessary to enhance the yield of the meta product.
Materials:
-
L-phenylalanine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Lead Carbonate (PbCO₃) or other neutralizing agent
-
95% Ethanol
Procedure:
-
Dissolve L-phenylalanine in concentrated sulfuric acid at 0°C.[2]
-
Slowly add concentrated nitric acid dropwise to the stirring solution, maintaining the temperature at approximately 0°C.[2]
-
After the addition is complete, continue stirring for 10-15 minutes.[2]
-
Pour the reaction mixture over a large volume of ice.[2]
-
Neutralize the solution. A historical method used lead carbonate, but safer, modern alternatives are recommended.[2]
-
Filter the resulting precipitate.
-
The filtrate can be further purified by recrystallization from boiling water to yield the nitrated phenylalanine isomers.[2]
Enzymatic Synthesis via Phenylalanine Ammonia Lyase (PAL) - Adapted for Nitrophenylalanine
While direct enzymatic synthesis of this compound is not well-documented, the synthesis of the 4-nitro isomer from 4-nitro-cinnamic acid using Phenylalanine Ammonia Lyase (PAL) demonstrates a potentially adaptable green chemistry approach.
Conceptual Workflow:
Conceptual Enzymatic Synthesis Workflow
Experimental Setup (based on 4-nitro-phenylalanine synthesis):
-
Substrate: 3-Nitro-cinnamic acid
-
Enzyme: Immobilized Phenylalanine Ammonia Lyase (PAL)
-
Reaction Medium: Buffer solution with a high concentration of an ammonia source.
-
Mode: Continuous flow reactor.
-
Reaction Time: Short contact times (e.g., 20 minutes) can achieve high conversion rates.
Biological Significance and Signaling Pathway
This compound has demonstrated antitumor activity. Its proposed mechanism involves the inhibition of dehydrogenase enzymes and subsequent destabilization of DNA, ultimately leading to cell death.[3]
Proposed Antitumor Mechanism of this compound:
Antitumor Signaling of this compound
The nitro group of this compound is thought to interact with guanine bases in DNA, preventing proper hydrogen bonding and compromising the structural integrity of the DNA molecule, which contributes to its cytotoxic effects.[3] While the specific dehydrogenase enzymes inhibited by this compound are not yet fully elucidated, this interaction disrupts crucial metabolic pathways, including the production of fatty acids and aldehydes.[3] This dual-pronged attack on cellular metabolism and genomic stability makes this compound a compound of interest in cancer research. Further investigation is needed to identify the specific dehydrogenase targets and map the complete downstream apoptotic signaling cascade.
References
A Comparative Guide to the In Vitro and In Vivo Effects of 3-Nitro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-L-phenylalanine, a synthetic derivative of the essential amino acid L-phenylalanine, has garnered interest in various fields of biomedical research, including oncology and neuroscience. The introduction of a nitro group to the phenyl ring alters the molecule's electronic properties and steric hindrance, potentially modulating its biological activity compared to its parent compound. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, drawing from available scientific literature. While direct comparative studies are limited, this document synthesizes existing data on this compound and related compounds to offer a valuable resource for researchers.
In Vitro Effects of this compound
The in vitro effects of this compound have been explored in the context of its potential as an anticancer agent and its interactions with cellular machinery.
Antitumor Activity
Initial research suggests that this compound possesses antitumor properties. It is proposed to inhibit cancer cell growth by interacting with dehydrogenase enzymes, thereby interfering with the production of fatty acids and aldehydes necessary for cell proliferation.[1] Furthermore, the nitro group may interact with guanine in DNA, preventing proper hydrogen bond formation and destabilizing the DNA structure, ultimately leading to cell death.[1]
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, the general class of nitroaromatic compounds has shown promise as a source of new anticancer agents.
Table 1: Summary of In Vitro Anticancer-Related Activities
| Assay/Effect | Target/Cell Line | Observed Effect | Reference |
| Proposed Mechanism | Dehydrogenase enzymes | Inhibition of fatty acid and aldehyde production | [1] |
| Proposed Mechanism | DNA (Guanine) | Destabilization of DNA structure | [1] |
Biochemical and Cellular Interactions
As a structural analog of L-phenylalanine, this compound can be recognized by cellular transport systems and enzymes that normally interact with the natural amino acid. This allows it to be integrated into biological systems, where the nitro substitution can then exert its specific effects.[2] Its unique chemical properties make it a valuable tool in peptide synthesis and for studying enzyme mechanisms and protein interactions.[2]
In Vivo Effects of this compound
Data on the in vivo effects of this compound are sparse. However, studies on related nitrated amino acids and phenylalanine analogs provide some insights into its potential in living organisms.
Antitumor Effects in Animal Models
Neuropharmacological Effects
This compound is utilized in neuroscience research to study neurotransmitter systems, suggesting it may have central nervous system activity.[2] The parent compound, L-phenylalanine, is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[4] Alterations to its structure, such as nitration, could potentially modulate these pathways.
A study on the related compound, free 3-nitrotyrosine (free-3NT), demonstrated neurodegenerative effects in a mouse model of striatal degeneration.[5][6] Unilateral intrastriatal injection of free-3NT led to significant behavioral deficits and a reduction in tyrosine hydroxylase immunoreactivity, indicating damage to dopaminergic neurons.[5][6] These findings highlight the potential for nitrated amino acids to exert potent effects on the nervous system, a critical consideration for any therapeutic application of this compound.
Table 2: Summary of In Vivo Effects of Related Compounds
| Compound | Animal Model | Observed Effect | Reference |
| L-3-nitrotyrosine | Taper liver tumor in mice | Retarded tumor growth, increased survival time | [3] |
| Free 3-nitrotyrosine | Mouse model of striatal degeneration | Neurodegenerative effects, reduced tyrosine hydroxylase | [5][6] |
Pharmacokinetics
Specific pharmacokinetic data for this compound, such as its bioavailability, half-life, and metabolism, are not well-documented in the available literature. However, studies on L-phenylalanine itself can provide a baseline for what might be expected. For instance, the pharmacokinetics of L-phenylalanine have been studied in rats and mice, showing rapid absorption and a return to baseline plasma concentrations within 4-8 hours after oral administration.[7] The bioavailability of L-phenylalanine can be high, though it may be influenced by the formulation.[8] The addition of a nitro group would likely alter these pharmacokinetic properties, and further studies are required to characterize the absorption, distribution, metabolism, and excretion of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound and its derivatives can be found in specialized chemical and pharmacological literature. Below are generalized workflows for key experimental assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free 3-nitrotyrosine causes striatal neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of phenylalanine and aspartate from aspartame (20 mg/kg) in capsules and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Silico Analysis of Phenylalanine Analogs as Enzyme Inhibitors
This guide offers a comparative overview of molecular docking studies focused on phenylalanine analogs targeting the active sites of enzymes. For researchers, scientists, and drug development professionals, understanding the binding affinities and interaction mechanisms of these analogs is crucial for designing potent and selective inhibitors. This analysis presents quantitative data from a study on Phenylalanine Hydroxylase (PAH) inhibitors, details the experimental protocols for in silico docking, and visualizes key workflows and pathways.
Comparative Docking Performance
Computational docking studies are instrumental in predicting the binding affinity of ligands to a protein's active site. The following data is from an in silico investigation of Carbidopa, a derivative of phenylalanine, and six of its structural analogs against the human Phenylalanine Hydroxylase (PAH) enzyme.[1] The binding energy and docking scores, calculated in kcal/mol, indicate the stability of the ligand-protein complex; more negative values suggest stronger binding.[1]
| Ligand Molecule | Binding Affinity (kcal/mol) | Docking Score (kcal/mol) |
| Carbidopa (A) | -92.36 | -6.7 |
| Analog (B) | -92.03 | -6.7 |
| Analog (C) | -88.92 | -6.9 |
| Analog (D) | -99.58 | -6.8 |
| Analog (E) | -88.02 | -6.6 |
| Analog (F) | -100.45 | -7.1 |
| Analog (G) | -89.96 | -6.6 |
Data sourced from Akkaya and Sümer, 2024.[1]
The results indicate that Analog (F), 2-(2-Aminohydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, exhibited the most favorable binding energy and docking score, suggesting it is a more effective potential inhibitor for PAH compared to the other tested ligands.[1]
Experimental Protocols
The following sections detail a standardized methodology for performing molecular docking studies, based on protocols used for analyzing phenylalanine analogs.[1][2]
Protein Structure Preparation
The initial step in a docking study is the preparation of the target protein.[3]
-
Structure Retrieval : The 3D crystallographic structure of the target enzyme is obtained from a protein database like the Protein Data Bank (PDB). For the study cited above, the L-DOPA-bound human PAH structure (PDB ID: 6PAH) was used.[1]
-
Structure Cleanup : The downloaded PDB file is loaded into molecular visualization software, such as UCSF Chimera.[2][3] All non-essential molecules, including water, co-solvents, and existing ligands, are deleted from the structure.
-
Protonation and Charge Assignment : Polar hydrogen atoms are added to the protein structure, and charges are assigned to the amino acid residues. This ensures the protein is in a chemically correct state for the simulation.
Ligand Preparation
The small molecules, or ligands, must also be prepared for docking.
-
Structure Generation : Ligand structures are typically generated from their SMILES (Simplified Molecular Input Line Entry System) notations, which are obtained from databases like PubChem.[1]
-
Energy Minimization : The 3D structures of the ligands are generated and their energy is minimized using computational tools. This process finds the most stable, low-energy conformation of the molecule.[1]
-
File Format Conversion : The prepared ligand files are saved in a suitable format for the docking software, such as Mol2.[1][2]
Molecular Docking Simulation
The core of the in silico experiment involves using specialized software to predict the ligand's binding orientation and affinity.
-
Software : AutoDock Vina, often used as an integrated tool within UCSF Chimera, is a widely used program for molecular docking due to its accuracy and speed.[2][3]
-
Binding Site Definition : The active site, or the region on the protein where the ligand is expected to bind, is defined. This is typically done by creating a "search box" centered around the position of a known co-crystallized ligand or catalytically important residues.[4]
-
Execution : The docking algorithm is run. It systematically places the ligand in various positions and orientations within the defined active site and calculates the binding affinity for each pose using a scoring function.[4] The result is a set of predicted binding poses ranked by their scores.[3]
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the docking study and the relevant biochemical context.
The pathway diagram illustrates the role of Phenylalanine Hydroxylase (PAH), the target enzyme in the featured study.[1] PAH catalyzes the conversion of L-Phenylalanine to L-Tyrosine, which is a critical step in the biosynthesis of L-DOPA and, subsequently, dopamine.[5][6][7] Understanding this pathway is essential for developing therapies for conditions like Parkinson's disease, where dopamine levels are depleted.[1]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 6. Phenylalanine, Tyrosine, L-Dopa, Dopamine and Parkinson's Disease — Out-Thinking Parkinson's [outthinkingparkinsons.com]
- 7. Phenylalanine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of 3-Nitro-L-phenylalanine: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Nitro-L-phenylalanine, a compound requiring meticulous handling due to its potential hazards. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. The primary immediate safety objective is to prevent the generation and inhalation of dust, as well as to avoid direct contact with the skin and eyes.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use nitrile or other chemical-resistant gloves.[1]
-
Body Protection: A laboratory coat is mandatory to prevent skin exposure.[1]
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1][4]
-
Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.[1][4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1][4]
Quantitative Data Summary
The following table summarizes key quantitative and physical data for this compound for quick reference.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Appearance | Off-white solid |
| Incompatible Materials | Strong oxidizing agents, Strong acids |
| Hazardous Decomposition | Under fire conditions, may produce Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOx).[3][5][6] |
Step-by-Step Disposal Protocol
The standard and required procedure for the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal company. In-lab neutralization of aromatic nitro compounds is not a standard recommended procedure due to the potential for hazardous reactions and byproducts.
Phase 1: Waste Collection and Segregation
-
Solid Waste:
-
Collect surplus or expired this compound powder in a designated hazardous waste container.
-
This container should be robust, chemically resistant, and have a secure, tightly sealing lid.
-
Any materials that have come into contact with the solid compound, such as weighing paper, contaminated gloves, and paper towels, must also be placed in the same designated solid hazardous waste container.
-
-
Liquid Waste (Solutions):
-
If the this compound is in a solvent, it must be collected in a designated liquid hazardous waste container.
-
Ensure the solvent is compatible with the other contents of the container to prevent any chemical reactions.
-
Never mix incompatible waste streams.
-
-
Empty Containers:
-
Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process is considered hazardous and must be collected and disposed of as hazardous liquid waste.
-
Phase 2: Waste Container Selection and Labeling
-
Container Material:
-
Select waste containers made of materials with good chemical resistance to aromatic compounds.
-
High-Density Polyethylene (HDPE), Polypropylene (PP), and glass containers are generally suitable for storing this type of waste.
-
Avoid using materials that are known to be attacked by aromatic compounds, such as some types of PVC and polystyrene.
-
-
Labeling:
-
Properly and clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Associated hazards (e.g., "Irritant," "Handle with Care")
-
The accumulation start date.
-
-
Phase 3: Storage and Final Disposal
-
Storage:
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Experimental Protocols for In-Lab Waste Management
While there are no recommended in-lab neutralization or deactivation protocols for the routine disposal of this compound, the following workflow outlines the procedural steps for its safe management within the laboratory prior to professional disposal.
Caption: Workflow for the safe in-lab management and disposal of this compound.
Logical Relationships in Disposal Decision-Making
The decision-making process for handling materials contaminated with this compound follows a clear logical path to ensure all potentially hazardous items are disposed of correctly.
Caption: Decision tree for segregating waste contaminated with this compound.
References
Personal protective equipment for handling 3-Nitro-L-phenylalanine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-Nitro-L-phenylalanine (CAS 19883-74-0). Adherence to these guidelines is critical for personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl gloves are suitable choices for protection.[3][4] Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to prevent skin exposure.[1][3] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
-
Preparation and Engineering Controls : All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5] Ensure that an eyewash station and a safety shower are readily accessible.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood to contain any dust.[3] Avoid the formation of dust during handling.[1][2]
-
During the Experiment : Keep all containers with this compound clearly labeled. Avoid contact with skin and eyes.[1][2] Do not eat, drink, or smoke in the laboratory.
-
Personal Hygiene : Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, such as a freezer.[1] Store away from incompatible materials like strong oxidizing agents.[1][2]
Spill Management Protocol
In the event of a spill:
-
Evacuate : Evacuate personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE : Put on the appropriate PPE, including respiratory protection.[3]
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[1][2] Avoid generating dust.[1][2]
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][6]
| Step | Procedure |
| 1 | Waste Collection |
| 2 | Labeling |
| 3 | Storage |
| 4 | Disposal |
| 5 | Empty Containers |
Visualizing Safe Handling Procedures
The following diagrams illustrate the key workflows and logical relationships for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
